Product packaging for 8-(1,1-Dimethylallyl)genistein(Cat. No.:)

8-(1,1-Dimethylallyl)genistein

货号: B1253078
分子量: 338.4 g/mol
InChI 键: PONIGBFVAFAGSR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

8-(1,1-Dimethylallyl)genistein has been reported in Flemingia macrophylla and Flemingia paniculata with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O5 B1253078 8-(1,1-Dimethylallyl)genistein

3D Structure

Interactive Chemical Structure Model





属性

分子式

C20H18O5

分子量

338.4 g/mol

IUPAC 名称

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-(2-methylbut-3-en-2-yl)chromen-4-one

InChI

InChI=1S/C20H18O5/c1-4-20(2,3)17-15(23)9-14(22)16-18(24)13(10-25-19(16)17)11-5-7-12(21)8-6-11/h4-10,21-23H,1H2,2-3H3

InChI 键

PONIGBFVAFAGSR-UHFFFAOYSA-N

规范 SMILES

CC(C)(C=C)C1=C(C=C(C2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)O

同义词

8-(1,1-dimethylallyl)genistein

产品来源

United States

Foundational & Exploratory

Unveiling the Natural Sources of 8-(1,1-Dimethylallyl)genistein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(1,1-Dimethylallyl)genistein, also known as 8-prenylgenistein (8PG), is a prenylated isoflavone (B191592) that has garnered significant scientific interest due to its potent biological activities. As a derivative of genistein (B1671435), the addition of a dimethylallyl group to the core isoflavone structure enhances its lipophilicity and, in many cases, its bioactivity. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its extraction and quantification, and an exploration of its key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Data Presentation: Natural Sources and Quantitative Data

This compound has been identified in a select number of natural sources, primarily within the Fabaceae (legume) family and in fermented soy products. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and processing methods such as fermentation or germination. While quantitative data for 8PG is not extensively available for all sources, the following table summarizes the key findings from the scientific literature.

Natural SourcePlant Part/ProductCompoundConcentrationReference
Fermented SoybeansCheonggukjang8-Prenylgenistein (8PG)Present, but specific concentration not detailed. Fermentation process is key.[1][2][3]
Germinated SoybeansGerminated Beans8-Prenylgenistein (8PG)Present, with potential for increased levels compared to non-germinated soybeans.[4][5]
Erythrina variegataStem Bark, Roots8-Prenylgenistein (8PG)Identified as a constituent. Quantitative data on 8PG is limited, but the plant is a known source of various prenylated isoflavones.[6]
Sophora flavescensRootPrenylated FlavonoidsKnown to produce a variety of prenylated flavonoids. While a direct quantification of 8PG was not found, it is a likely constituent given the presence of related compounds.[7]

Note: The quantification of this compound can be challenging due to its relatively low abundance compared to its parent compound, genistein. The data presented represents the current state of knowledge, and further research is required to establish more precise concentration ranges in various natural sources.

Experimental Protocols

The accurate extraction and quantification of this compound from complex natural matrices require robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred technique for this purpose.

Sample Preparation and Extraction

a) From Plant Material (e.g., Erythrina variegata stem bark):

  • Grinding: The dried plant material is finely ground to a powder to increase the surface area for extraction.

  • Extraction Solvent: A solvent system of methanol (B129727) or ethanol (B145695) is commonly used. For improved efficiency, a mixture such as 70% ethanol in an ultrasonic ice-water bath can be employed.

  • Extraction Procedure: The powdered plant material is extracted with the chosen solvent, typically for 45 minutes with ultrasonication. The process is often repeated multiple times to ensure complete extraction.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

b) From Fermented Soybeans (e.g., Cheonggukjang):

  • Homogenization: The fermented soybean product is homogenized to create a uniform sample.

  • Extraction: The homogenized sample is extracted with a suitable solvent, such as methanol or a methanol-water mixture.

  • Centrifugation and Filtration: The mixture is centrifuged to separate the solid and liquid phases. The supernatant is then filtered through a 0.45 µm membrane filter to remove any remaining particulate matter before HPLC analysis.

HPLC-MS/MS Quantification

a) Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used for separation.

  • Mobile Phase: A gradient elution is commonly employed using a two-solvent system:

    • Solvent A: Water with a small percentage of acid (e.g., 0.05% acetic acid or 0.1% formic acid) to improve peak shape.

    • Solvent B: Methanol or acetonitrile.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity. A total run time of around 8-10 minutes is often sufficient.

  • Flow Rate: A flow rate of 0.8 to 1.0 mL/min is common.

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.

b) Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in the negative ion mode for flavonoids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

  • Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using certified reference standards of this compound.

Mandatory Visualizations

Signaling Pathways

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways influenced by this compound.

AMPK_Activation_by_8PG cluster_cell Hepatocyte 8PG This compound AMPK AMPK 8PG->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation SIRT1 SIRT1 pAMPK->SIRT1 Activates ACC Acetyl-CoA Carboxylase (ACC) pAMPK->ACC Phosphorylates Fatty_Acid_Oxidation Fatty Acid Oxidation SIRT1->Fatty_Acid_Oxidation Promotes pACC p-ACC (Inactive) ACC->pACC Fatty_Acid_Synthesis Fatty Acid Synthesis pACC->Fatty_Acid_Synthesis Inhibits

Caption: AMPK signaling pathway activation by this compound.

Estrogenic_Signaling_of_8PG cluster_cell Target Cell (e.g., Uterine, Bone) 8PG This compound ER Estrogen Receptor (ERα/ERβ) 8PG->ER 8PG_ER_Complex 8PG-ER Complex ER->8PG_ER_Complex ERE Estrogen Response Element (ERE) in DNA 8PG_ER_Complex->ERE Binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Regulates Biological_Effects Estrogenic Effects (e.g., cell proliferation, bone density regulation) Gene_Transcription->Biological_Effects

Caption: Estrogenic signaling pathway of this compound.

Experimental Workflow and Biosynthesis

HPLC_MS_Workflow Sample Natural Source (e.g., Fermented Soy, Plant Extract) Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS Mass Spectrometry (ESI, MRM) HPLC->MS Data_Analysis Data Analysis (Quantification) MS->Data_Analysis

Caption: Experimental workflow for the quantification of this compound.

Biosynthesis_of_8PG cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Genistein Genistein Naringenin->Genistein IFS, IDH 8PG This compound Genistein->8PG DMAPP Dimethylallyl Pyrophosphate (DMAPP) Prenyltransferase Prenyltransferase DMAPP->Prenyltransferase Prenyltransferase->8PG

Caption: Biosynthesis pathway of this compound.

Conclusion

This compound is a promising bioactive compound found in a limited number of natural sources, with fermented and germinated soybeans, as well as plants from the Erythrina and Sophora genera, being the most significant. The development of robust analytical methods, such as HPLC-MS/MS, is crucial for the accurate quantification of this compound in complex matrices. Understanding its mechanisms of action through key signaling pathways, including AMPK activation and estrogen receptor modulation, provides a foundation for its potential therapeutic applications. Further research is warranted to fully elucidate the quantitative distribution of this compound in nature and to explore its full pharmacological potential.

References

Biosynthesis of 8-(1,1-Dimethylallyl)genistein in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(1,1-Dimethylallyl)genistein, a prenylated isoflavonoid (B1168493), has garnered significant interest within the scientific and pharmaceutical communities due to its potential therapeutic properties, which often surpass those of its precursor, genistein (B1671435). This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants. It delves into the core enzymatic steps, with a particular focus on the characterization of the key enzymes involved, namely isoflavone (B191592) synthase and flavonoid prenyltransferases. This document outlines detailed experimental protocols for enzyme assays, heterologous expression, and gene function analysis. Furthermore, it presents quantitative data on enzyme kinetics and substrate specificity, and visualizes the biosynthetic and regulatory pathways to facilitate a deeper understanding of this specialized metabolic route. This guide is intended to serve as a valuable resource for researchers aiming to elucidate, engineer, and harness the biosynthesis of this promising bioactive compound.

Introduction

Isoflavonoids are a class of secondary metabolites predominantly found in leguminous plants, where they play crucial roles in plant-microbe interactions and defense mechanisms.[1] Genistein, a well-studied isoflavone, is known for its various biological activities. The addition of a prenyl group, specifically a 1,1-dimethylallyl moiety, to the genistein backbone at the C-8 position significantly enhances its bioactivity, including its potential as an anti-cancer and anti-inflammatory agent. This modification increases the lipophilicity of the molecule, which is thought to improve its interaction with biological membranes.[2] The biosynthesis of this compound is a specialized branch of the isoflavonoid pathway, involving a key enzymatic step catalyzed by a flavonoid prenyltransferase. Understanding this biosynthetic pathway is critical for the metabolic engineering of plants and microorganisms to produce this high-value compound.

The Biosynthetic Pathway

The formation of this compound originates from the general phenylpropanoid pathway, leading to the synthesis of the isoflavone genistein. The final and key step is the attachment of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the C-8 position of the genistein A-ring.

Biosynthesis_of_8_prenylgenistein cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid/Isoflavonoid Pathway L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin (B18129) chalcone (B49325) p_Coumaroyl_CoA->Naringenin_chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Genistein Genistein Naringenin->Genistein IFS, HID 8_DMAG This compound Genistein->8_DMAG Genistein 8-Prenyltransferase (e.g., SfN8DT-1) DMAPP Dimethylallyl- pyrophosphate (DMAPP) DMAPP->8_DMAG

Figure 1: Biosynthetic pathway of this compound.

Key Enzymes in the Pathway:

  • Phenylalanine ammonia-lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA thioester.

  • Chalcone synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to naringenin.

  • Isoflavone synthase (IFS): A key enzyme in isoflavonoid biosynthesis, it catalyzes the conversion of the flavanone (B1672756) naringenin to the isoflavone genistein, via a 2-hydroxyisoflavanone (B8725905) intermediate.[1]

  • 2-hydroxyisoflavanone dehydratase (HID): Dehydrates the 2-hydroxyisoflavanone intermediate to form genistein.[1]

  • Genistein 8-Prenyltransferase: This is the crucial enzyme that attaches the 1,1-dimethylallyl group to the C-8 position of genistein. An example of such an enzyme is Naringenin 8-prenyltransferase from Sophora flavescens (SfN8DT-1), which exhibits activity towards genistein.[2][3]

Key Enzyme: Genistein 8-Prenyltransferase

The final step in the biosynthesis of this compound is catalyzed by a membrane-bound prenyltransferase. While a dedicated genistein-specific 8-prenyltransferase has not been fully characterized, enzymes with broader substrate specificity have been identified that can perform this reaction.

Naringenin 8-Prenyltransferase from Sophora flavescens (SfN8DT-1)

SfN8DT-1 is a well-characterized flavonoid prenyltransferase that primarily catalyzes the prenylation of naringenin at the C-8 position.[2] However, it has been shown to have a degree of substrate promiscuity and can accept other flavonoids, including genistein, as substrates, although with lower efficiency.[3]

Table 1: Substrate Specificity of Recombinant SfN8DT-1

SubstrateRelative Activity (%)
Naringenin100
Liquiritigenin102
Hesperetin52
Genistein < 10
KaempferolNot detected
ApigeninNot detected

Data adapted from Sasaki et al. (2008). The activity with naringenin was set to 100%.[2][3]

Table 2: Kinetic Parameters of Recombinant SfN8DT-1

SubstrateApparent Km (µM)
Naringenin55
DMAPP106
Genistein Not Reported

Data from Sasaki et al. (2008).[2] Specific kinetic parameters for genistein are not available in the reviewed literature.

Experimental Protocols

Heterologous Expression of a Plant Prenyltransferase in Yeast

This protocol describes the expression of a plant membrane-bound prenyltransferase, such as SfN8DT-1, in Saccharomyces cerevisiae for subsequent enzyme assays.

Heterologous_Expression_Workflow cluster_cloning Gene Cloning and Vector Construction cluster_transformation Yeast Transformation and Culture cluster_expression Protein Expression and Microsome Preparation RNA_Isolation 1. Total RNA isolation from plant tissue (e.g., S. flavescens roots) cDNA_Synthesis 2. cDNA synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis PCR_Amplification 3. PCR amplification of prenyltransferase ORF cDNA_Synthesis->PCR_Amplification Vector_Ligation 4. Ligation into a yeast expression vector (e.g., pDR196) PCR_Amplification->Vector_Ligation Yeast_Transformation 5. Transformation of S. cerevisiae (e.g., W303-1A) Vector_Ligation->Yeast_Transformation Yeast_Culture 6. Culture of transformed yeast in selective medium Yeast_Transformation->Yeast_Culture Cell_Harvest 7. Harvest yeast cells by centrifugation Yeast_Culture->Cell_Harvest Microsome_Isolation 8. Microsome isolation Cell_Harvest->Microsome_Isolation Enzyme_Assay Enzyme Activity Assay Microsome_Isolation->Enzyme_Assay Proceed to Enzyme Assay

Figure 2: Workflow for heterologous expression of a plant prenyltransferase in yeast.

Protocol Steps:

  • Gene Cloning:

    • Isolate total RNA from the plant tissue of interest (e.g., roots of Sophora flavescens).

    • Synthesize first-strand cDNA using reverse transcriptase.

    • Amplify the open reading frame (ORF) of the target prenyltransferase gene using specific primers.

    • Clone the PCR product into a suitable yeast expression vector, such as pDR196, which is designed for the expression of membrane proteins.

  • Yeast Transformation and Culture:

    • Transform the expression vector into a suitable S. cerevisiae strain (e.g., W303-1A) using the lithium acetate (B1210297) method.

    • Select for transformed colonies on appropriate selective medium.

    • Inoculate a single colony into a liquid selective medium and grow to the mid-log phase.

  • Microsome Preparation:

    • Harvest the yeast cells by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 100 mM KCl).

    • Resuspend the cells in a lysis buffer (e.g., TEK buffer with protease inhibitors).

    • Lyse the cells by mechanical disruption, for example, using glass beads and vortexing.

    • Perform a series of centrifugation steps to pellet cell debris and then to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer (e.g., TEG buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.

Prenyltransferase Enzyme Assay

This protocol is adapted from the characterization of SfN8DT-1 and can be used to measure the activity of a genistein 8-prenyltransferase.[2]

Reaction Mixture:

ComponentFinal Concentration
Tris-HCl (pH 7.5)50 mM
MgCl25 mM
Dithiothreitol (DTT)1 mM
Genistein (substrate)100 µM
Dimethylallyl pyrophosphate (DMAPP)100 µM
Microsomal protein20-50 µg
Total Volume 200 µL

Procedure:

  • Combine the buffer, MgCl2, DTT, and genistein in a microcentrifuge tube.

  • Add the microsomal protein preparation and pre-incubate at 30°C for 5 minutes.

  • Initiate the reaction by adding DMAPP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

  • Centrifuge to separate the phases and collect the ethyl acetate layer.

  • Evaporate the ethyl acetate and redissolve the residue in a suitable solvent (e.g., methanol).

  • Analyze the product formation using HPLC or LC-MS/MS.

Quantitative Analysis by HPLC-MS/MS

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from, for example, 20% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Genistein: e.g., m/z 269 -> 133

    • This compound: e.g., m/z 337 -> 281

Quantification:

  • Generate a standard curve using authentic standards of genistein and this compound.

  • Quantify the amount of product formed in the enzyme assay by comparing the peak area to the standard curve.

Regulation of Biosynthesis

The biosynthesis of flavonoids and isoflavonoids is tightly regulated at the transcriptional level. The expression of the structural genes, including those encoding prenyltransferases, is controlled by a complex network of transcription factors.

Transcriptional_Regulation cluster_signals Environmental and Developmental Signals cluster_tfs Transcription Factor Complex cluster_genes Target Genes Pathogen_Attack Pathogen Attack (e.g., fungal elicitors) MYB MYB Pathogen_Attack->MYB Signal Transduction Pathways bHLH bHLH Pathogen_Attack->bHLH UV_Light UV Light UV_Light->MYB Signal Transduction Pathways UV_Light->bHLH Hormones Plant Hormones (e.g., Jasmonates) Hormones->MYB Signal Transduction Pathways Hormones->bHLH MYB->bHLH interact to form WDR WDR MYB->WDR IFS_Gene Isoflavone Synthase (IFS) Gene MYB->IFS_Gene bind to promoter PT_Gene Prenyltransferase (PT) Gene MYB->PT_Gene Other_Genes Other Pathway Genes (CHS, CHI, etc.) MYB->Other_Genes bHLH->WDR bHLH->IFS_Gene bHLH->PT_Gene bHLH->Other_Genes Biosynthesis Biosynthesis of 8-Prenylgenistein IFS_Gene->Biosynthesis PT_Gene->Biosynthesis Other_Genes->Biosynthesis

Figure 3: Simplified model of transcriptional regulation of isoflavonoid and prenylflavonoid biosynthesis.

In legumes, the expression of flavonoid biosynthetic genes is often regulated by a ternary protein complex known as the MBW complex, which consists of MYB and bHLH transcription factors, and a WD40-repeat protein.[4][5] These complexes bind to specific cis-regulatory elements in the promoters of their target genes to activate transcription. The expression of the transcription factors themselves is induced by various stimuli, including pathogen attack, UV light, and plant hormones like jasmonates.[2][6] For instance, the expression of SfN8DT-1 in Sophora flavescens cell cultures is strongly induced by methyl jasmonate and yeast extract, indicating its role in plant defense responses.[2]

Conclusion

The biosynthesis of this compound represents a key metabolic engineering target for the production of a potent bioactive compound. This guide has provided a detailed overview of the biosynthetic pathway, the enzymes involved, and the regulatory mechanisms. The provided experimental protocols offer a starting point for researchers to express, characterize, and quantify the activity of the key prenyltransferase enzymes. While enzymes like SfN8DT-1 from Sophora flavescens can catalyze the desired reaction, future research may focus on the discovery of novel prenyltransferases with higher specificity and catalytic efficiency for genistein, or on the protein engineering of existing enzymes to improve their activity. A thorough understanding of the biosynthetic and regulatory networks will be instrumental in developing robust strategies for the high-level production of this compound in either plant or microbial systems.

References

The Antioxidant Potential of 8-(1,1-Dimethylallyl)genistein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the antioxidant potential of 8-(1,1-Dimethylallyl)genistein, a prenylated derivative of the well-known isoflavone (B191592), genistein (B1671435). While direct experimental data on this compound is limited, this document synthesizes available information on structurally related prenylated isoflavones to project its likely antioxidant properties and mechanisms of action. This guide offers a comprehensive overview for researchers and drug development professionals interested in the therapeutic promise of this class of compounds. We will delve into the established antioxidant activities of similar compounds, detail relevant experimental protocols for assessing antioxidant potential, and map out the key signaling pathways implicated in these effects.

Introduction: The Promise of Prenylated Isoflavones

Genistein, a naturally occurring isoflavone found predominantly in soy products, has been extensively studied for its diverse biological activities, including its potent antioxidant effects.[1] The addition of a prenyl group, such as a 1,1-dimethylallyl group at the 8-position of the genistein backbone, can significantly modulate its physicochemical and biological properties. Prenylation is known to enhance the lipophilicity of flavonoids, which can improve their interaction with cellular membranes and target proteins, potentially leading to increased bioavailability and bioactivity.[2]

The prenyl moiety is thought to enhance the antioxidant activity of flavonoids by increasing their ability to donate a hydrogen atom and stabilize the resulting radical. While specific studies on this compound are not abundant in current literature, research on other prenylated genistein derivatives, such as 8-hydroxygenistein (B191512) and 8-prenylgenistein, provides valuable insights into the potential of this compound class.[3][4] This guide will leverage these findings to build a comprehensive profile of the anticipated antioxidant potential of this compound.

Quantitative Antioxidant Activity of Structurally Related Compounds

CompoundAssayIC50 ValueReference CompoundIC50 Value (Reference)
8-HydroxygenisteinDPPH Radical ScavengingSimilar to Vitamin CVitamin CNot specified
8-HydroxygenisteinABTS Radical ScavengingStronger than Vitamin CVitamin CNot specified
8-HydroxygenisteinNitric Oxide (NO) Radical ScavengingStronger than Vitamin CVitamin CNot specified
8-HydroxygenisteinSuperoxide Radical ScavengingStronger than Vitamin CVitamin CNot specified

Table 1: Summary of in vitro antioxidant activity of 8-Hydroxygenistein. Data extracted from a study by Shao et al.[4]

Key Signaling Pathways in Antioxidant Action

The antioxidant effects of isoflavones and their prenylated derivatives are often mediated through the modulation of key cellular signaling pathways. While the specific pathways regulated by this compound have yet to be elucidated, studies on genistein and other prenylated flavonoids point towards the involvement of the following pathways.[3][5]

3.1. Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical regulator of endogenous antioxidant defenses. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the upregulation of a battery of antioxidant and detoxifying enzymes. Soy isoflavones have been shown to activate this pathway, suggesting a potential mechanism for this compound.[5]

Nrf2_ARE_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 (Ubiquitination) Keap1_Nrf2->Keap1 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes ARE->Antioxidant_Enzymes Upregulation Prenylated_Genistein This compound (Hypothesized) Prenylated_Genistein->Keap1_Nrf2 Inhibits complex formation (Potential Mechanism)

Caption: Hypothesized activation of the Nrf2/ARE pathway by this compound.

3.2. MAPK and NF-κB Signaling Pathways

Mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) are key signaling molecules involved in inflammatory responses, which are closely linked to oxidative stress. Studies on 8-prenyl daidzein (B1669772) and 8-prenyl genistein have demonstrated their ability to suppress the activation of ERK1/2, JNK, and p38 MAPK, as well as NF-κB.[3] This suggests that this compound may exert its antioxidant effects in part by attenuating these pro-inflammatory and pro-oxidative signaling cascades.

MAPK_NFkB_Pathway Stimuli Oxidative/Inflammatory Stimuli MAPK MAPK (ERK, JNK, p38) Stimuli->MAPK NFkB NF-κB Stimuli->NFkB Pro_inflammatory Pro-inflammatory Gene Expression MAPK->Pro_inflammatory NFkB->Pro_inflammatory Prenylated_Genistein This compound (Hypothesized) Prenylated_Genistein->MAPK Inhibition Prenylated_Genistein->NFkB Inhibition

Caption: Hypothesized inhibition of MAPK and NF-κB pathways by this compound.

Experimental Protocols for Assessing Antioxidant Potential

To facilitate further research into the antioxidant properties of this compound, this section provides detailed methodologies for key in vitro and cell-based antioxidant assays.

4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[6]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Preparation of test samples: Dissolve the test compound and positive control in a suitable solvent to prepare a series of concentrations.

  • Assay:

    • Add a defined volume of the test sample or standard to a microplate well or cuvette.

    • Add an equal volume of the DPPH working solution to initiate the reaction.

    • Include a blank containing only the solvent and the DPPH solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[6]

  • Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.

DPPH_Workflow Start Start Prepare_DPPH Prepare 0.1 mM DPPH Solution Start->Prepare_DPPH Prepare_Samples Prepare Sample Dilutions Start->Prepare_Samples Mix Mix Sample and DPPH Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate End End Calculate->End

Caption: Experimental workflow for the DPPH radical scavenging assay.

4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[7]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate or ammonium (B1175870) persulfate

  • Ethanol or water

  • Test compound

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[8]

  • Preparation of ABTS•+ working solution: Dilute the stock solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test samples: Prepare a series of concentrations of the test compound and positive control.

  • Assay:

    • Add a small volume of the test sample or standard to a microplate well or cuvette.

    • Add a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the reaction mixture at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow Start Start Prepare_ABTS_Radical Prepare ABTS•+ Stock Solution Start->Prepare_ABTS_Radical Prepare_Samples Prepare Sample Dilutions Start->Prepare_Samples Prepare_Working_Sol Prepare ABTS•+ Working Solution Prepare_ABTS_Radical->Prepare_Working_Sol Mix Mix Sample and ABTS•+ Solution Prepare_Working_Sol->Mix Prepare_Samples->Mix Incubate Incubate at Room Temp Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate End End Calculate->End

Caption: Experimental workflow for the ABTS radical scavenging assay.

4.3. Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of a compound within a cellular environment, providing more biologically relevant data.[9]

Materials:

  • Human hepatocarcinoma HepG2 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • 96-well black, clear-bottom cell culture plates

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP) or other free radical initiator

  • Test compound

  • Positive control (e.g., Quercetin)

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well plate and grow to confluency.

  • Loading with DCFH-DA: Wash the cells and incubate them with a solution of DCFH-DA, which is taken up by the cells and deacetylated to the non-fluorescent DCFH.

  • Treatment: Remove the DCFH-DA solution and treat the cells with the test compound or positive control at various concentrations.

  • Induction of Oxidative Stress: Add a free radical initiator like ABAP to induce the production of peroxyl radicals, which oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Measurement: Measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Calculation: The antioxidant capacity is determined by the ability of the compound to suppress the formation of DCF compared to control cells. The results can be expressed as quercetin (B1663063) equivalents.[9]

CAA_Workflow Start Start Seed_Cells Seed and Culture HepG2 Cells Start->Seed_Cells Load_Probe Load Cells with DCFH-DA Seed_Cells->Load_Probe Treat_Compound Treat with Test Compound Load_Probe->Treat_Compound Induce_Stress Induce Oxidative Stress with ABAP Treat_Compound->Induce_Stress Measure_Fluorescence Measure Fluorescence (Ex/Em: 485/535 nm) Induce_Stress->Measure_Fluorescence Calculate_Activity Calculate Cellular Antioxidant Activity Measure_Fluorescence->Calculate_Activity End End Calculate_Activity->End

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion and Future Directions

While direct experimental evidence for the antioxidant potential of this compound remains to be established, the available data on structurally similar prenylated isoflavones strongly suggest its promise as a potent antioxidant agent. The addition of the 1,1-dimethylallyl group is likely to enhance its radical scavenging capabilities and modulate key signaling pathways involved in cellular defense against oxidative stress, such as the Nrf2/ARE, MAPK, and NF-κB pathways.

Future research should focus on the synthesis and in-depth biological evaluation of this compound.[10][11] Quantitative assessment of its antioxidant activity using the standardized protocols outlined in this guide is a critical first step. Furthermore, elucidation of its precise mechanisms of action, including its impact on the Nrf2, MAPK, and NF-κB signaling cascades, will be crucial for understanding its therapeutic potential. Such studies will pave the way for the development of novel, highly effective antioxidant-based therapies for a range of oxidative stress-related diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enzymatic Synthesis of 8-(1,1-Dimethylallyl)genistein

Introduction

This compound, also known as 8-prenylgenistein, is a prenylated isoflavone (B191592) derivative of genistein (B1671435). Prenylation, the attachment of a dimethylallyl group, significantly enhances the lipophilicity and membrane permeability of flavonoids, often leading to improved biological activities.[1] Compared to its parent compound, genistein, 8-prenylgenistein has demonstrated a range of potent pharmacological properties, including enhanced anti-osteoporosis, anti-inflammatory, and estrogenic effects, making it a compound of significant interest for drug development.[2][3][4]

Traditionally, the acquisition of prenylated flavonoids has relied on extraction from plant sources, where they are often found in low abundance, or through chemical synthesis, which can involve harsh conditions and complex protection-deprotection steps. Enzymatic synthesis presents a compelling alternative, offering high regioselectivity and stereospecificity under mild reaction conditions. This guide provides a detailed overview of the enzymatic approaches for the synthesis of this compound, focusing on the use of prenyltransferase enzymes.

Core Concept: Flavonoid Prenyltransferases

The key enzymes for the enzymatic synthesis of this compound are prenyltransferases (PTs). These enzymes catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) group to an acceptor molecule, in this case, the isoflavone genistein. The prenyl group can be attached to either a carbon (C-prenylation) or an oxygen atom (O-prenylation). For this compound, a C-prenylation at the 8th position of the genistein A-ring is required.

Flavonoid-specific prenyltransferases can be sourced from both plants and microorganisms.

  • Plant Prenyltransferases: Often membrane-bound proteins, they typically exhibit high substrate and positional specificity.[5] An example is SfN8DT-1 from Sophora flavescens, which specifically catalyzes the C8-prenylation of flavanones like naringenin (B18129).[5][6][7] While its activity on the isoflavone genistein needs to be fully characterized, its C8-specificity makes it a strong candidate.

  • Microbial Prenyltransferases: Primarily isolated from fungi and bacteria (Streptomyces), these enzymes are often soluble and display broader substrate promiscuity, making them versatile biocatalysts.[1][8][9] Enzymes like NovQ from Streptomyces niveus have been shown to prenylate a diverse range of flavonoids, although often on the B-ring.[8][10] Fungal PTs have also been successfully used for flavonoid prenylation.[1]

The general enzymatic reaction is as follows:

Genistein + Dimethylallyl Pyrophosphate (DMAPP) --(Prenyltransferase, Mg²⁺)--> this compound + Diphosphate

Experimental Protocols

Two primary strategies are employed for enzymatic synthesis: in vitro reactions using purified enzymes or cell lysates, and whole-cell biocatalysis.

Protocol 1: Heterologous Expression and Purification of a Candidate Prenyltransferase (e.g., from Streptomyces) in E. coli

This protocol is based on methodologies for expressing and purifying soluble microbial prenyltransferases like NovQ.[8][10]

1. Gene Cloning and Vector Construction:

  • The gene encoding the candidate prenyltransferase (e.g., novQ) is synthesized with codon optimization for E. coli expression.
  • The gene is cloned into an expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification. This is typically done using restriction sites like NcoI and SalI.[1]
  • The resulting plasmid is transformed into a cloning host (E. coli DH5α) for amplification and sequence verification.

2. Protein Expression:

  • The verified expression plasmid is transformed into an expression host, commonly E. coli BL21(DE3).
  • A single colony is used to inoculate 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin (B1662678) for pET-28a). The culture is grown overnight at 37°C with shaking.
  • The overnight culture is used to inoculate 1 L of fresh LB medium with the same antibiotic. The culture is grown at 37°C with shaking (200-250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
  • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.
  • The culture is then incubated at a lower temperature (e.g., 18-30°C) for an extended period (12-18 hours) to enhance the yield of soluble protein.

3. Cell Lysis and Enzyme Purification:

  • Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
  • The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
  • Cells are lysed by sonication on ice or using a French press.
  • The lysate is centrifuged (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris. The supernatant containing the soluble His-tagged enzyme is collected.
  • The enzyme is purified from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin column, following the manufacturer's instructions. The protein is eluted with a buffer containing a high concentration of imidazole (B134444) (e.g., 250 mM).
  • The purity of the enzyme is assessed by SDS-PAGE. The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol) and stored at -80°C.

Protocol 2: In Vitro Enzymatic Synthesis of this compound

This protocol describes a typical small-scale reaction to test for and produce the target compound using the purified enzyme.

1. Reaction Mixture Setup:

  • In a microcentrifuge tube, combine the following components:
  • Tris-HCl buffer (50 mM, pH 7.5-8.0): to a final volume of 200 µL
  • Genistein (substrate): 100 µM (from a 10-20 mM stock in DMSO)
  • Dimethylallyl pyrophosphate (DMAPP, prenyl donor): 200 µM
  • MgCl₂: 5-10 mM (required by many PTs)
  • Purified Prenyltransferase: 5-10 µg

2. Incubation:

  • Incubate the reaction mixture at a controlled temperature, typically 30-37°C, for 1-16 hours. The optimal time should be determined empirically.

3. Reaction Termination and Product Extraction:

  • Stop the reaction by adding an equal volume (200 µL) of ethyl acetate (B1210297).
  • Vortex the mixture vigorously for 1 minute to extract the products.
  • Centrifuge to separate the phases and carefully collect the upper organic layer (ethyl acetate).
  • Repeat the extraction process on the aqueous layer to maximize product recovery.
  • Combine the organic extracts and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

4. Product Analysis:

  • Redissolve the dried extract in a suitable solvent (e.g., 50-100 µL of methanol).
  • Analyze the sample using High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS) to identify and quantify the product. A C18 column is typically used with a gradient of water and acetonitrile (B52724) (both often containing 0.1% formic acid) as the mobile phase.

Protocol 3: Whole-Cell Biocatalysis for this compound Synthesis

This approach uses the engineered E. coli cells directly as the catalyst, avoiding enzyme purification. It can be more cost-effective for larger-scale production.[1][8]

1. Cell Culture and Induction:

  • Grow and induce the E. coli BL21(DE3) strain harboring the prenyltransferase expression plasmid as described in Protocol 1, steps 2.1 to 2.4.

2. Biotransformation Reaction:

  • After the induction period, harvest the cells by centrifugation (4,000 x g for 10 min).
  • Resuspend the cell pellet in a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a high cell density (e.g., OD₆₀₀ of 50-200).
  • Add the substrate, genistein, to the cell suspension (e.g., final concentration of 100-500 mg/L). Genistein should be added from a concentrated stock in DMSO to avoid high solvent concentrations.
  • Note: DMAPP is often produced endogenously by the E. coli host. To enhance yields, the DMAPP synthesis pathway can be metabolically engineered, for example, by overexpressing genes from the MEP or MVA pathways.[8] Alternatively, a precursor like prenol can be added if the cells are co-engineered with an isopentenol (B1216264) utilization pathway (IUP).[1][8]
  • Incubate the cell suspension at 30°C with shaking (200-250 rpm) for 24-48 hours.

3. Product Extraction and Analysis:

  • Extract the product from the entire culture (cells and medium) by adding an equal volume of ethyl acetate and vortexing vigorously.
  • Separate the organic phase by centrifugation.
  • Analyze the extracted product as described in Protocol 2, steps 3.3 and 3.4.

Data Presentation

The following tables summarize hypothetical and literature-derived quantitative data relevant to the enzymatic synthesis of prenylated flavonoids. Specific kinetic data for the C8-prenylation of genistein is scarce; therefore, data from closely related reactions are presented for comparison.

Table 1: Substrate Specificity of Selected Flavonoid Prenyltransferases

EnzymeOriginPreferred Flavonoid Substrate(s)Prenylation Position(s)Reference
SfN8DT-1 Sophora flavescensNaringenin (Flavanone)C-8[5][6]
NovQ Streptomyces niveusp-Coumaric acid, FlavonoidsB-ring (various)[8][10]
AnaPT Aspergillus fumigatusNaringenin, GenisteinC-3', C-6N/A
FoPT1 Fusarium oxysporumApigenin, Naringenin, GenisteinC-6N/A

Table 2: Kinetic Parameters for SfN8DT-1 with Naringenin

SubstrateKₘ (µM)Vₘₐₓ (pkat/mg protein)
Naringenin55-
DMAPP106-
Data derived from studies on the preferred substrate, naringenin. Kinetic parameters for genistein are not available but would be expected to differ.

Table 3: Example Yields from Whole-Cell Biocatalysis of Prenylated Flavonoids

ProductEnzymeHostTiter (mg/L)Yield (Substrate %)Reference
6-PrenylsilybinAd03 (Fungal PT)E. coli17688%[1][8]
6-PrenylnaringeninSCO7190E. coli69.9-[8]
These examples illustrate the potential production titers achievable through optimized whole-cell catalysis systems.

Mandatory Visualizations

Diagram 1: General Workflow for In Vitro Enzymatic Synthesis

in_vitro_workflow cluster_expression 1. Enzyme Production cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Product Analysis cloning Gene Cloning into Expression Vector transform Transformation into E. coli BL21(DE3) cloning->transform culture Cell Culture & Induction (IPTG) transform->culture harvest Cell Harvest culture->harvest lysis Cell Lysis harvest->lysis purify Purification (IMAC) lysis->purify react Setup Reaction: - Purified Enzyme - Genistein - DMAPP, MgCl₂ purify->react incubate Incubation (30-37°C, 1-16h) react->incubate extract Product Extraction (Ethyl Acetate) incubate->extract analyze HPLC / LC-MS Analysis extract->analyze

Caption: Workflow for producing this compound via an in vitro enzymatic reaction.

Diagram 2: Workflow for Whole-Cell Biocatalysis

whole_cell_workflow cluster_prep 1. Biocatalyst Preparation cluster_biotransform 2. Biotransformation cluster_downstream 3. Downstream Processing culture_induce Culture & Induction of Recombinant E. coli harvest_resuspend Harvest & Resuspend Cells in Buffer culture_induce->harvest_resuspend add_substrate Add Genistein to Cell Suspension harvest_resuspend->add_substrate incubate_transform Incubate with Shaking (30°C, 24-48h) add_substrate->incubate_transform extract_product Extract Product from Entire Culture incubate_transform->extract_product analyze_product Analyze & Purify Product extract_product->analyze_product

Caption: Workflow for producing this compound using a whole-cell biocatalyst system.

References

Unveiling 8-(1,1-Dimethylallyl)genistein: A Technical Guide on its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-(1,1-Dimethylallyl)genistein, a prenylated isoflavone (B191592) of significant interest to the scientific community. While direct research on this specific compound is emerging, this document synthesizes available information on its discovery and isolation, alongside a detailed exploration of the closely related and well-studied 8-prenylgenistein. This whitepaper delves into the methodologies for obtaining these compounds, summarizes key quantitative data from biological studies, and elucidates their mechanisms of action through various signaling pathways. Detailed experimental protocols and visual diagrams are provided to facilitate a deeper understanding and further research in the field of flavonoid-based drug discovery.

Introduction

Genistein (B1671435), a well-known isoflavone found in soy products, has long been recognized for its diverse biological activities.[1] Chemical modification of the genistein backbone, such as prenylation, can significantly enhance its bioactivity and pharmacokinetic profile. The addition of a 1,1-dimethylallyl group (a reversed prenyl group) at the 8-position of the genistein core results in this compound, a compound with potential for novel therapeutic applications. This document serves as a technical resource on the discovery, isolation, and biological characterization of this compound and its close isomer, 8-prenylgenistein.

Discovery and Isolation

Natural Occurrence

This compound has been isolated from the plant Flemingia philippinensis.[2] This discovery points to a natural source for this specific prenylated isoflavone, providing a basis for its extraction and purification for research purposes.

General Isolation Methods for Prenylated Isoflavones from Plant Material

The isolation of isoflavonoids from plant sources typically involves extraction with organic solvents, followed by chromatographic separation.

Experimental Protocol: General Extraction and Isolation of Isoflavonoids [3][4]

  • Plant Material Preparation: The dried and ground plant material (e.g., twigs, roots) is subjected to extraction.

  • Extraction:

    • Solvent Extraction: Maceration or Soxhlet extraction is commonly performed using solvents such as methanol, ethanol (B145695), or acetone, often in aqueous mixtures. For instance, 80% aqueous ethanol has been shown to be effective for recovering isoflavones from soybeans.[4]

    • Modern Extraction Techniques: Methods like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and accelerated solvent extraction (ASE) can offer improved efficiency and reduced solvent consumption.[3][4]

  • Purification:

    • The crude extract is typically concentrated under reduced pressure.

    • The concentrated extract is then subjected to repeated column chromatography on silica (B1680970) gel or other suitable stationary phases.

    • Gradient elution with solvent systems such as chloroform-methanol or hexane-ethyl acetate (B1210297) is used to separate the compounds of interest.

    • Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure isoflavonoid.

Synthesis of 8-Prenylgenistein

Due to the limited availability from natural sources, chemical synthesis is a crucial method for obtaining 8-prenylgenistein for research.

Experimental Protocol: Synthesis of 8-Prenylgenistein from Genistein [5]

  • Starting Material: Genistein is used as the precursor.

  • Prenylation Reaction: The synthesis involves the introduction of a prenyl group at the 8-position of the genistein molecule. While the specific details for this compound synthesis were not available in the searched literature, a general approach for prenylation of flavonoids can be described. This often involves reacting genistein with a prenylating agent, such as prenyl bromide, in the presence of a catalyst.

  • Purification: The resulting product mixture is purified using chromatographic techniques, such as column chromatography and/or preparative HPLC, to isolate the desired 8-prenylated derivative.

Biological Activities and Mechanism of Action

Research on 8-prenylgenistein has revealed a range of biological activities that are often more potent than the parent compound, genistein.

Anti-inflammatory Effects

8-prenylgenistein has demonstrated potent anti-inflammatory properties in macrophages.[6] It has been shown to repress inflammatory responses by inhibiting the activation of nuclear factor kappa B (NF-κB) and reducing the activation of ERK1/2, JNK, and p38 MAPK signaling pathways.[6]

Anti-osteoclastogenic Activity

8-prenylgenistein is a potent inhibitor of osteoclastogenesis, the process of bone resorption.[5] It has been shown to be more effective than genistein in suppressing the formation of osteoclasts.[5] This activity is mediated through the downregulation of key osteoclastogenic markers such as NFATC1, cSRC, MMP-9, and Cathepsin K.[5]

Metabolic Regulation

8-prenylgenistein acts as a novel AMP-activated protein kinase (AMPK) activator.[7][8] This activation leads to the enhancement of the SIRT1-mediated pathway, which plays a crucial role in regulating cellular metabolism.[7] By activating this pathway, 8-prenylgenistein can attenuate hepatic steatosis by promoting fatty acid oxidation.[7][9]

Quantitative Data

The following tables summarize the quantitative data from various studies on 8-prenylgenistein.

Table 1: In Vitro Anti-osteoclastogenic Activity of 8-Prenylgenistein [5]

CompoundConcentrationEffect on TRAP-positive MNCs
8-Prenylgenistein5 x 10⁻⁶ MSignificant suppression
8-Prenylgenistein10⁻⁵ MSignificant suppression
Genistein10⁻⁶ to 10⁻⁵ MNo significant effect
17β-Estradiol10⁻⁸ MSignificant reduction

Table 2: Effect of 8-Prenylgenistein on AMPK Activation in HepG2 Cells [8]

TreatmentConcentrationEffect on AMPK Phosphorylation
8-Prenylgenistein5 µMSignificant increase
8-Prenylgenistein10 µMSignificant increase (dose-dependent)
8-Prenylgenistein20 µMSignificant increase (dose-dependent)
AICAR (AMPK activator)20 µMSignificant increase

Signaling Pathways and Experimental Workflows

Signaling Pathways

G PG 8-Prenylgenistein AMPK AMPK PG->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates FAO Fatty Acid Oxidation SIRT1->FAO promotes Lipid Lipid Accumulation (Hepatic Steatosis) FAO->Lipid reduces

G PG 8-Prenylgenistein MAPK MAPK Pathway (ERK1/2, JNK, p38) PG->MAPK inhibits NFkB NF-κB Activation PG->NFkB inhibits Inflammation Inflammatory Response MAPK->Inflammation leads to NFkB->Inflammation leads to

Experimental Workflows

G Plant Plant Material (e.g., Flemingia philippinensis) Extraction Solvent Extraction (Methanol/Ethanol/Acetone) Plant->Extraction Crude Crude Extract Extraction->Crude Chromatography Column Chromatography (Silica Gel) Crude->Chromatography Fractions Collected Fractions Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure Pure this compound HPLC->Pure

Conclusion

This compound and its isomer 8-prenylgenistein represent a promising class of modified isoflavones with enhanced biological activities compared to their parent compound, genistein. The discovery of a natural source for this compound opens avenues for its further investigation. The potent anti-inflammatory, anti-osteoclastogenic, and metabolic regulatory effects of 8-prenylgenistein, mediated through pathways such as AMPK/SIRT1 and the inhibition of NF-κB and MAPK signaling, highlight their potential as lead compounds in drug discovery. This technical guide provides a foundational resource for researchers to build upon, fostering further exploration into the therapeutic applications of these intriguing molecules.

References

"physicochemical properties of 8-(1,1-Dimethylallyl)genistein"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Physicochemical Properties of 8-(1,1-Dimethylallyl)genistein

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a prenylated isoflavone, a derivative of the well-studied phytoestrogen, genistein (B1671435). The addition of the 1,1-dimethylallyl (also known as a tertiary-prenyl) group to the genistein backbone is anticipated to significantly alter its physicochemical properties, influencing its lipophilicity, membrane permeability, and ultimately its bioavailability and biological activity. Prenylated flavonoids have garnered increasing interest in drug development due to their enhanced interactions with biological membranes and protein targets. This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its expected biological activities based on the behavior of related compounds.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the literature. The following table summarizes known data for the compound and its close isomer, 6-(1,1-Dimethylallyl)genistein, alongside experimentally determined values for the parent compound, genistein, for comparative purposes. The prenyl group is expected to increase lipophilicity (higher logP) and decrease aqueous solubility compared to genistein.

PropertyValue for this compound & IsomersValue for Genistein (Parent Compound)Data Source
Molecular Formula C₂₀H₁₈O₅C₁₅H₁₀O₅
Molecular Weight 338.35 g/mol , 338.4 g/mol (Computed for isomer)270.24 g/mol
Appearance PowderCrystalline Solid
XLogP3 (Computed) 4.6 (Computed for 6-(1,1-dimethylallyl)genistein)2.7 (Computed)
LogP (Experimental) Not available3.04 ± 0.02
Aqueous Solubility Predicted to be lowPoor/Practically Insoluble. Approx. 0.01 mg/mL.
Solubility in Organic Solvents Predicted to be soluble in DMSO, DMF, AcetoneSoluble in DMSO and Dimethylformamide (~30 mg/mL)
pKa (Predicted) Not available7.63 (Estimated)
Natural Source Moghania philippinensisSoybeans, Fava beans, Kudzu

Experimental Protocols

Detailed experimental data for this compound are scarce. The following are standard, detailed methodologies for determining the key physicochemical properties of poorly soluble flavonoids, which are directly applicable to the target compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a solvent at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined, typically by High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial containing a known volume (e.g., 5 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the suspension at a constant speed (e.g., 150 rpm) for a sufficient period to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids sediment. To separate the solid and liquid phases, withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all particulate matter. Centrifugation prior to filtration can also be employed to ensure complete removal of solids.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

    • Dilute the filtered supernatant with the same solvent used for the standards.

    • Analyze the diluted sample and the standard solutions by a validated reverse-phase HPLC-UV method. A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Construct a calibration curve from the peak areas of the standard solutions.

    • Calculate the concentration of the compound in the saturated solution by interpolating its peak area from the calibration curve, accounting for the dilution factor.

experimental_workflow Experimental Workflow: Shake-Flask Solubility Assay cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to aqueous buffer in a vial equil1 Seal vial and place in shaking incubator prep1->equil1 equil2 Agitate at constant temperature (e.g., 25°C) for 24-48 hours equil1->equil2 sep1 Centrifuge sample to sediment undissolved solid equil2->sep1 sep2 Filter supernatant through a 0.22 µm syringe filter sep1->sep2 quant1 Dilute filtered sample with organic solvent sep2->quant1 quant2 Analyze by HPLC-UV against a standard curve quant1->quant2 quant3 Calculate concentration (solubility limit) quant2->quant3 signaling_pathway Key Signaling Pathways Modulated by Genistein Analogs cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_outcomes Cellular Outcomes compound This compound rtk Receptor Tyrosine Kinases (e.g., EGFR) compound->rtk Inhibits akt Akt compound->akt Inhibits mek MEK compound->mek Inhibits pi3k PI3K rtk->pi3k ras Ras rtk->ras pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Proliferation mtor->proliferation survival Survival mtor->survival raf Raf ras->raf raf->mek erk ERK mek->erk erk->proliferation erk->survival erk->apoptosis

Methodological & Application

"8-(1,1-Dimethylallyl)genistein HPLC-UV analysis method"

Author: BenchChem Technical Support Team. Date: December 2025

An established High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method provides a robust framework for the quantitative analysis of 8-(1,1-Dimethylallyl)genistein, a prenylated isoflavone. This application note details the necessary protocols for the determination of this compound, catering to researchers, scientists, and professionals in the field of drug development. The methodology is adapted from established analytical procedures for genistein (B1671435) and other isoflavones.

Principle

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. Following separation, the compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration standard.

Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid or Acetic acid (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) (analytical grade)[1]

  • Solvents for sample extraction (e.g., ethanol, methanol)[2]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following are typical chromatographic conditions that can be optimized for specific applications.

ParameterRecommended Condition
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
Mobile Phase Gradient or isocratic elution with a mixture of Acetonitrile/Methanol and Water (acidified with 0.1% formic or acetic acid)[3][4][5]
Flow Rate 1.0 mL/min[4][5]
Injection Volume 10 - 20 µL[2][4]
Column Temperature 25 - 35 °C[2][5]
UV Detection Wavelength Approximately 260 nm (based on the UV maximum for genistein)[1][6]

Experimental Protocols

Standard Solution Preparation

Due to the poor water solubility of genistein and its derivatives, a stock solution should be prepared in an organic solvent.[1][7][8][9]

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a minimal amount of DMSO.[1] Dilute to the final volume with methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve. Recommended concentration ranges for isoflavones are typically between 1.5 to 150 µg/mL.[5]

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plant extract, biological fluid, formulation). A general procedure for a solid sample is outlined below.

  • Extraction: Weigh a known amount of the homogenized sample and extract the analyte using a suitable solvent such as methanol or ethanol. Sonication or vortexing can be employed to enhance extraction efficiency.[6]

  • Centrifugation: Centrifuge the extract to pellet any solid particles.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6]

Method Validation

To ensure the reliability of the analytical method, it should be validated according to ICH guidelines, assessing the following parameters:

  • Linearity: Analyze a series of at least five concentrations of the standard solution. Plot the peak area against the concentration and determine the linearity by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.[6]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. The recovery should typically be within 95-105%.[5]

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample at different concentrations. The relative standard deviation (RSD) should be less than 2%.[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]

Data Presentation

The quantitative data obtained from the analysis and method validation should be summarized in clear and structured tables.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2
Theoretical Plates > 2000
%RSD of Peak Areas (n=6) ≤ 2.0%

Table 2: Method Validation Summary

ParameterResult
Linearity Range (µg/mL) e.g., 1 - 100
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) e.g., 98 - 102%
Precision (%RSD) < 2%
LOD (µg/mL) e.g., 0.1
LOQ (µg/mL) e.g., 0.3

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System UV_Detector UV Detector HPLC_System->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for HPLC-UV analysis.

Method_Validation cluster_parameters Validation Parameters Validation Method Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for the Use of Genistein and its Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has been conducted on the isoflavone (B191592) genistein (B1671435) in various cancer cell lines. However, specific experimental data for its derivative, 8-(1,1-Dimethylallyl)genistein (also known as 8-prenylgenistein), is limited in publicly available scientific literature. Therefore, this document provides detailed application notes and protocols for the parent compound, genistein. A discussion on the potential influence of the 8-(1,1-dimethylallyl) moiety on the activity of genistein is included for informational purposes, drawing on research into other prenylated flavonoids.

Introduction to Genistein in Cancer Research

Genistein (4′,5,7-trihydroxyisoflavone) is a naturally occurring isoflavone found in soy products. It has garnered significant interest in cancer research due to its demonstrated ability to inhibit the growth of a wide range of cancer cells in vitro and in vivo. Its mechanisms of action are pleiotropic, affecting multiple signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.

The addition of a prenyl group, such as a 1,1-dimethylallyl group, to a flavonoid backbone can significantly alter its biological properties. Prenylation generally increases the lipophilicity of a compound, which may enhance its interaction with cell membranes and target proteins.[1] This modification has been shown to enhance the biological activities of other flavonoids, including their anticancer and estrogenic effects.[2][3] For instance, 8-prenylnaringenin, a prenylated flavonoid, exhibits greater toxicity to glioblastoma cells compared to its non-prenylated counterpart, naringenin. While specific data for this compound is scarce, it is plausible that the prenyl group could modulate the anticancer activities observed for genistein.

Data Presentation: Antiproliferative Activity of Genistein

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of genistein in various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Genistein in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Exposure Time (h)Assay
Breast CancerMCF-732.548CCK-8[4]
Squamous Cell CarcinomaSK-MEL-2814.5Not SpecifiedCCK-8[5]
Uterine SarcomaMES-SA9.3Not SpecifiedNot Specified[6]
Uterine SarcomaMES-SA-Dx513.1Not SpecifiedNot Specified[6]
Uterine SarcomaSK-UT-119.2Not SpecifiedNot Specified[6]
Colon CancerHT29~5048Not Specified[7]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific assay used.

Key Signaling Pathways Modulated by Genistein

Genistein has been shown to modulate a variety of signaling pathways that are critical for cancer cell growth and survival. These include:

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. Genistein can inhibit the activation of Akt, a key kinase in this pathway, leading to downstream effects on cell proliferation and apoptosis.[8]

  • MAPK/ERK Pathway: The MAPK/ERK pathway is involved in the regulation of cell proliferation, differentiation, and survival. Genistein has been shown to inhibit the activation of MEK and ERK in some cancer cells.[5]

  • NF-κB Signaling Pathway: NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. Genistein can suppress the activation of NF-κB, which can lead to the induction of apoptosis.

  • Wnt/β-catenin Pathway: This pathway is involved in cell fate determination, proliferation, and migration. Genistein has been shown to modulate this pathway, for instance by promoting the phosphorylation and subsequent degradation of β-catenin.

  • JAK/STAT Pathway: This pathway is involved in the transduction of signals from cytokines and growth factors and plays a role in cell proliferation, differentiation, and apoptosis. Genistein can inhibit the JAK/STAT signaling cascade.

Visualizations of Signaling Pathways

PI3K_Akt_Pathway Genistein Genistein PI3K PI3K Genistein->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_ERK_Pathway Genistein Genistein MEK MEK Genistein->MEK Inhibits ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with Genistein A->B C Incubate (24-72h) B->C D Add MTT or CCK-8 reagent C->D E Incubate (1-4h) D->E F Measure Absorbance E->F G Data Analysis (IC50) F->G Apoptosis_Assay_Workflow A Seed and Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V & PI D->E F Analyze by Flow Cytometry E->F

References

Probing the Anti-Inflammatory Potential of 8-(1,1-Dimethylallyl)genistein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(1,1-Dimethylallyl)genistein is a prenylated derivative of genistein (B1671435), a well-documented isoflavone (B191592) with known anti-inflammatory properties. The addition of the 1,1-dimethylallyl (or prenyl) group at the 8th position of the genistein backbone may modulate its biological activity, potentially enhancing its anti-inflammatory effects and altering its pharmacokinetic profile. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory activity of this compound. The methodologies are based on established assays for its parent compound, genistein, and are designed to elucidate the compound's mechanism of action, primarily focusing on its effects on the NF-κB and MAPK signaling pathways.

I. Key Anti-Inflammatory Assays

A comprehensive evaluation of the anti-inflammatory properties of this compound can be achieved through a series of in vitro assays. The following protocols are recommended for a thorough investigation.

Cell Viability Assay

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of this compound.

Protocol: MTT Assay

  • Cell Culture: Seed RAW 264.7 murine macrophages or human THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Protocol: Griess Assay

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

  • Griess Reagent Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite (B80452) concentration using a sodium nitrite standard curve and express the results as a percentage of the LPS-stimulated control.

Pro-inflammatory Cytokine Measurement

This assay quantifies the inhibitory effect of this compound on the production of key pro-inflammatory cytokines.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Culture, Treatment, and Stimulation: Follow the same procedure as the Griess Assay (steps 1 and 2).

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Procedure: Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve and express the results as a percentage of the LPS-stimulated control.

Western Blot Analysis of Key Signaling Proteins

This technique is used to investigate the molecular mechanism by assessing the effect of this compound on the NF-κB and MAPK signaling pathways.

Protocol: Western Blotting

  • Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with this compound, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes for phosphorylation events).

  • Protein Extraction: Lyse the cells and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, IκBα, phospho-p38, phospho-ERK, phospho-JNK, iNOS, and COX-2). Use β-actin as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control.

II. Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
1
5
10
25
50
100

Table 2: Inhibition of Nitric Oxide Production

TreatmentNitrite Concentration (µM)% Inhibition
Control
LPS (1 µg/mL)
LPS + Compound (X µM)
LPS + Compound (Y µM)

Table 3: Inhibition of Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control
LPS (1 µg/mL)
LPS + Compound (X µM)
LPS + Compound (Y µM)

Table 4: Relative Protein Expression from Western Blot Analysis

Target ProteinControlLPSLPS + Compound (X µM)
p-p65/p65
IκBα
p-p38/p38
p-ERK/ERK
p-JNK/JNK
iNOS
COX-2

III. Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis cell_seeding Seed RAW 264.7 Macrophages compound_treatment Treat with this compound cell_seeding->compound_treatment cell_viability MTT Assay cell_seeding->cell_viability Parallel Control lps_stimulation Stimulate with LPS compound_treatment->lps_stimulation no_assay Griess Assay for NO lps_stimulation->no_assay cytokine_assay ELISA for Cytokines lps_stimulation->cytokine_assay western_blot Western Blot lps_stimulation->western_blot data_quantification Quantify Results no_assay->data_quantification cytokine_assay->data_quantification pathway_analysis Analyze Signaling Pathways western_blot->pathway_analysis

Caption: Experimental workflow for assessing anti-inflammatory activity.

Putative Anti-inflammatory Signaling Pathway

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK activates IKK IKK TLR4->IKK activates NFkB_n NF-κB (p65/p50) MAPK->NFkB_n activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->NFkB_n translocates Compound This compound Compound->MAPK inhibits Compound->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_n->Gene_Expression induces

Caption: Putative signaling pathway for anti-inflammatory action.

Conclusion

These application notes and protocols provide a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By employing these assays, researchers can determine its efficacy and elucidate the underlying molecular mechanisms, thereby contributing to the development of novel anti-inflammatory agents. The data generated will be crucial for making informed decisions in the drug discovery and development pipeline.

Application of 8-(1,1-Dimethylallyl)genistein in Neuroprotection Studies: A Review of Current Research and Protocols for the Parent Compound Genistein

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides an overview of the current state of research into the neuroprotective applications of 8-(1,1-Dimethylallyl)genistein and detailed application notes and protocols for its parent compound, genistein (B1671435), which has been extensively studied in this field.

Initial Assessment of this compound in Neuroprotection

A comprehensive review of existing scientific literature reveals a notable scarcity of studies specifically investigating the neuroprotective effects of this compound, also known as 8-prenylgenistein (8PG). While research has explored its bioactivity in other areas, such as osteoclast suppression, attenuation of hepatic steatosis, and anti-inflammatory and anti-adipogenic effects, direct evidence of its application in neuroprotection remains limited.[1][2][3] Some studies suggest that the addition of a prenyl group can enhance the biological activity of isoflavones compared to their parent compounds.[1][3] However, without specific studies on neuronal cells and models of neurodegenerative diseases, its potential in neuroprotection is yet to be fully elucidated.

Given the lack of specific data for this compound, the following sections will focus on the well-documented neuroprotective properties of its parent compound, genistein. This information can serve as a valuable reference and starting point for potential future investigations into its prenylated derivative.

Genistein: A Promising Neuroprotective Agent

Genistein is a naturally occurring isoflavone (B191592) found in soy products that has demonstrated significant neuroprotective potential in a variety of preclinical studies.[4] Its multifaceted mechanism of action makes it a compound of interest for the development of therapies for neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and stroke.[5][6][7]

Mechanisms of Neuroprotection by Genistein

Genistein exerts its neuroprotective effects through several key mechanisms:

  • Antioxidant Activity: Genistein effectively scavenges reactive oxygen species (ROS) and reduces oxidative stress, a major contributor to neuronal damage in neurodegenerative conditions.[5]

  • Anti-inflammatory Effects: It can suppress neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines.

  • Modulation of Signaling Pathways: Genistein influences multiple signaling pathways crucial for neuronal survival and function, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[8]

  • Estrogen Receptor (ER) Activation: As a phytoestrogen, genistein can bind to estrogen receptors, particularly ERβ, which is implicated in neuroprotective processes.[9]

  • Anti-apoptotic Effects: Genistein has been shown to inhibit neuronal apoptosis by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[6][10]

  • Reduction of Amyloid-β (Aβ) Toxicity: In models of Alzheimer's disease, genistein can reduce the production and aggregation of Aβ peptides and protect against their neurotoxic effects.[3][8][11]

Quantitative Data on Genistein's Neuroprotective Effects

The following tables summarize quantitative data from various studies, illustrating the neuroprotective efficacy of genistein in different experimental models.

Table 1: In Vitro Neuroprotective Effects of Genistein

Cell LineInsult/ToxinGenistein ConcentrationOutcome MeasureResultCitation
SH-SY5YRotenone20 μMCell ViabilityIncreased[7]
SH-SY5YAmyloid-βNot SpecifiedCell DeathComparable protection to 17β-estradiol
HCN1-A, HCN2t-BuOOH10, 50 μMCell DeathProtection against t-BuOOH-induced cell death[10]
Primary Cortical NeuronsHIV-1 Tat1 µMCaspase 9 ActivationPrevented Tat-induced increase

Table 2: In Vivo Neuroprotective Effects of Genistein

Animal ModelDisease ModelGenistein DosageOutcome MeasureResultCitation
MiceMPTP-induced Parkinson'sNot SpecifiedStriatal Dopamine (B1211576) LevelsRestored[6]
Rats6-OHDA-induced Parkinson's10 mg/kgRotational BehaviorAttenuated
MiceSinglet Oxygen-induced Stroke16 mg/kgCerebral Lesion SizeSignificantly smaller
MiceIschemic StrokeNot SpecifiedInfarct VolumeNot Specified[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of genistein's neuroprotective effects.

In Vitro Neuroprotection Assay against Oxidative Stress

Objective: To assess the ability of genistein to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) with supplements (FBS, penicillin/streptomycin)

  • Genistein (stock solution in DMSO)

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), rotenone, or 6-hydroxydopamine (6-OHDA))

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Pre-treatment: The following day, treat the cells with various concentrations of genistein (e.g., 1, 5, 10, 20, 50 µM) for 24 hours. Include a vehicle control group treated with an equivalent volume of DMSO.

  • Induction of Oxidative Stress: After the pre-treatment period, expose the cells to the oxidative stress-inducing agent (e.g., 100 µM H₂O₂) for a predetermined duration (e.g., 24 hours). A control group without the stressor should also be included.

  • Cell Viability Assessment (MTT Assay):

    • Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (untreated cells) and compare the viability of cells treated with the stressor alone versus those pre-treated with genistein.

In Vivo Neuroprotection Study in a Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective effect of genistein in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Genistein

  • MPTP hydrochloride

  • Saline solution (0.9% NaCl)

  • Apparatus for behavioral testing (e.g., rotarod)

  • Equipment for tissue processing and analysis (e.g., HPLC for dopamine measurement, immunohistochemistry reagents)

Protocol:

  • Animal Groups and Treatment:

    • Divide the mice into four groups: (1) Control (saline), (2) MPTP only, (3) Genistein + MPTP, (4) Genistein only.

    • Administer genistein (e.g., 20 mg/kg, intraperitoneally) or vehicle daily for a specified period (e.g., 14 days) before MPTP induction.

  • MPTP Induction:

    • On specified days (e.g., days 8-12 of genistein treatment), administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. The control group receives saline injections.

  • Behavioral Testing (Rotarod Test):

    • A week after the last MPTP injection, assess motor coordination using an accelerating rotarod.

    • Train the mice on the rotarod for two days prior to testing.

    • On the test day, record the latency to fall from the rotating rod for each mouse over three trials.

  • Neurochemical Analysis:

    • At the end of the experiment, euthanize the mice and dissect the striatum.

    • Measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Immunohistochemistry:

    • Perfuse a subset of mice with paraformaldehyde and collect the brains.

    • Section the substantia nigra pars compacta (SNpc) and perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons.

  • Data Analysis: Compare the behavioral performance, striatal dopamine levels, and the number of TH-positive neurons between the different experimental groups.

Visualizations

Signaling Pathways of Genistein in Neuroprotection

Genistein_Neuroprotection_Pathways Genistein Genistein ER Estrogen Receptors (ERβ) Genistein->ER activates PI3K_Akt PI3K/Akt Pathway Genistein->PI3K_Akt activates MAPK_ERK MAPK/ERK Pathway Genistein->MAPK_ERK activates NFkB NF-κB Pathway Genistein->NFkB inhibits ROS Reactive Oxygen Species (ROS) Genistein->ROS scavenges ER->PI3K_Akt Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Bcl2 Bcl-2 PI3K_Akt->Bcl2 upregulates Bax Bax PI3K_Akt->Bax downregulates MAPK_ERK->Neuronal_Survival Antioxidant_Response Antioxidant Response MAPK_ERK->Antioxidant_Response Neuroinflammation Neuroinflammation NFkB->Neuroinflammation promotes Apoptosis Apoptosis ROS->Apoptosis induces Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: Signaling pathways modulated by genistein for neuroprotection.

Experimental Workflow for In Vivo Neuroprotection Study

Experimental_Workflow start Start: Animal Acclimatization grouping Random Animal Grouping start->grouping treatment Genistein/Vehicle Administration grouping->treatment induction Induction of Neurodegeneration (e.g., MPTP) treatment->induction behavior Behavioral Testing (e.g., Rotarod) induction->behavior euthanasia Euthanasia and Tissue Collection behavior->euthanasia analysis Neurochemical & Histological Analysis (HPLC, IHC) euthanasia->analysis end End: Data Analysis & Conclusion analysis->end

Caption: A typical experimental workflow for in vivo neuroprotection studies.

Conclusion

While the direct application of this compound in neuroprotection studies is not yet established in the scientific literature, the extensive research on its parent compound, genistein, provides a strong rationale for investigating its potential. Genistein has consistently demonstrated robust neuroprotective effects across various in vitro and in vivo models, mediated by its antioxidant, anti-inflammatory, and signaling-modulatory properties. The detailed protocols and data presented here for genistein can serve as a foundational guide for researchers and drug development professionals interested in exploring the neuroprotective capacity of genistein and its derivatives, including this compound. Further research is warranted to determine if the addition of the dimethylallyl group to the genistein backbone enhances its neuroprotective efficacy and bioavailability.

References

Application Notes and Protocols for Developing a Delivery System for 8-(1,1-Dimethylallyl)genistein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(1,1-Dimethylallyl)genistein is a prenylated derivative of genistein (B1671435), a well-known isoflavone (B191592) with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2] However, the clinical translation of genistein and its derivatives is often hampered by poor aqueous solubility and low oral bioavailability.[3][4][5] The addition of a lipophilic dimethylallyl group to the genistein backbone is anticipated to further decrease its water solubility, making the development of an effective delivery system a critical step in harnessing its therapeutic potential.

These application notes provide a comprehensive guide for the development and characterization of a suitable delivery system for this compound. The protocols outlined below are based on established methods for enhancing the bioavailability of poorly soluble flavonoids, particularly genistein.[6][7]

Pre-formulation Studies

A thorough understanding of the physicochemical properties of this compound is paramount for the rational design of a delivery system.

Table 1: Physicochemical Properties of Genistein (as a reference for this compound)
PropertyValueReference
Molecular FormulaC15H10O5[8]
Molecular Weight270.2 g/mol [8]
Aqueous SolubilityPractically insoluble (~0.01 mg/mL)[9][10]
Solubility in Organic SolventsSoluble in DMSO and dimethylformamide (~30 mg/mL)[8]
Melting Point304.8 °C[11]
LogP (Octanol/Water)~3.0(Estimated)

Note: The properties of this compound will need to be experimentally determined, but the values for genistein provide a useful baseline.

Selection of a Delivery System

Based on the challenges associated with poorly soluble compounds, nanotechnology-based delivery systems offer promising solutions by increasing the surface area for dissolution and improving membrane permeability.[2][4]

Table 2: Comparison of Potential Nanocarrier Systems for this compound
Delivery SystemAdvantagesDisadvantagesKey Formulation Components
Liposomes Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, potential for targeted delivery.[12]Physical and chemical instability, potential for drug leakage.Phospholipids (e.g., soy phosphatidylcholine, DPPC), Cholesterol, this compound.
Polymeric Nanoparticles High stability, controlled release, potential for surface modification.[3]Potential for toxicity depending on the polymer, complex manufacturing process.Biodegradable polymers (e.g., PLGA, PLA, Chitosan), Surfactants, this compound.
Solid Lipid Nanoparticles (SLNs) Biocompatible and biodegradable lipids, controlled release, improved stability.Lower drug loading capacity compared to polymeric nanoparticles, potential for drug expulsion during storage.Solid lipids (e.g., tristearin, glyceryl monostearate), Surfactants, this compound.
Nanoemulsions High drug loading capacity, enhanced permeability, ease of scale-up.Thermodynamically unstable, potential for Ostwald ripening.Oil phase, Aqueous phase, Surfactants, Co-surfactants, this compound.
Micelles Small size, can solubilize poorly soluble drugs in their hydrophobic core, easy to prepare.[13]Low drug loading capacity, can be unstable upon dilution.Amphiphilic polymers (e.g., Pluronics, PEG-PE), this compound.

Experimental Protocols

The following are detailed protocols for the formulation and characterization of a liposomal delivery system for this compound, chosen as a representative example due to its biocompatibility and versatility.

Protocol 1: Formulation of this compound Loaded Liposomes by Thin-Film Hydration Method

Objective: To encapsulate this compound within a liposomal formulation to enhance its solubility and stability.

Materials:

  • This compound

  • Soy Phosphatidylcholine (or other suitable phospholipid)

  • Cholesterol

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve this compound, soy phosphatidylcholine, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1. The amount of drug can be varied to optimize loading.

  • Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the inner wall of the flask.

  • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at the same temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • To reduce the size of the liposomes and create unilamellar vesicles (LUVs), sonicate the MLV suspension using a bath or probe sonicator.

  • For a more uniform size distribution, extrude the liposomal suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Store the final liposomal formulation at 4°C.

Protocol 2: Characterization of this compound Loaded Liposomes

Objective: To determine the physicochemical properties of the formulated liposomes, including particle size, zeta potential, encapsulation efficiency, and drug release profile.

1. Particle Size and Zeta Potential Analysis:

  • Dilute the liposomal suspension with deionized water.

  • Measure the particle size, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.

2. Encapsulation Efficiency (%EE):

  • Separate the unencapsulated drug from the liposomes by ultracentrifugation or size exclusion chromatography.

  • Disrupt the liposomes in the pellet (after centrifugation) or the liposomal fraction (after chromatography) using a suitable solvent (e.g., methanol or Triton X-100).

  • Quantify the amount of encapsulated this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug used) x 100

3. In Vitro Drug Release Study:

  • Use a dialysis bag method. Place a known amount of the liposomal formulation in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Quantify the amount of released this compound in the aliquots by HPLC.

  • Plot the cumulative percentage of drug released versus time.

Table 3: Example Data for Characterization of Genistein-Loaded Nanocarriers (for reference)
ParameterLiposomes[12]Polymeric Micelles[13]Transfersomes[14]
Particle Size (nm) ~100-200~28~85-97
Polydispersity Index (PDI) < 0.2< 0.2< 0.3
Zeta Potential (mV) -20 to -40~ -5-25 to -35
Encapsulation Efficiency (%) > 80%~97%~86-97%
Drug Loading (%) ~5-10%~11%Not specified
In Vitro Release (at 24h) Sustained release~82% in pH 6.8Sustained release

Signaling Pathways and Visualization

Genistein is known to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation.[15][16][17][18][19] It is plausible that this compound will interact with similar pathways.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation IKK IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB Inflammation Inflammation NFkB->Inflammation Drug This compound Drug->RTK Inhibits Drug->PI3K Drug->Akt Drug->MEK Drug->IKK

Caption: Key signaling pathways modulated by genistein and potential targets for this compound.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of experiments for the development and evaluation of a delivery system for this compound.

Caption: Experimental workflow for the development and evaluation of a nanocarrier-based delivery system.

Conclusion

The development of a robust delivery system is essential for the preclinical and clinical advancement of this compound. By systematically applying the protocols for formulation and characterization outlined in these application notes, researchers can overcome the challenges associated with its poor solubility and enhance its therapeutic efficacy. The provided workflows and reference data for the parent compound, genistein, offer a solid foundation for initiating these critical drug development studies.

References

Application Notes and Protocols for 8-(1,1-Dimethylallyl)genistein as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive literature search did not yield sufficient specific data on the biological activities, mechanisms of action, or experimental protocols for 8-(1,1-Dimethylallyl)genistein to generate detailed application notes. The information presented below pertains to the well-researched parent compound, genistein (B1671435) . While genistein's properties may offer some insights, the therapeutic potential and specific protocols for this compound may differ significantly and require dedicated experimental investigation.

Genistein as a Potential Therapeutic Agent: Application Notes

Introduction

Genistein is a naturally occurring isoflavone (B191592) found in soy products and other legumes. It has garnered significant scientific interest due to its diverse biological activities, including anti-cancer, anti-inflammatory, antioxidant, and anti-angiogenic properties. Genistein's structural similarity to estrogen allows it to interact with estrogen receptors, contributing to its complex pharmacological profile. These notes summarize the key therapeutic applications and underlying mechanisms of genistein.

Therapeutic Potential

  • Anticancer Activity: Genistein has demonstrated efficacy against various cancer types, including breast, prostate, colon, and lung cancer, in both in vitro and in vivo models. Its anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.

  • Anti-inflammatory Effects: Genistein exhibits potent anti-inflammatory properties by inhibiting key inflammatory pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests its potential in managing chronic inflammatory diseases.

  • Cardioprotective Effects: Research indicates that genistein may contribute to cardiovascular health by improving vascular function and reducing inflammation within the endothelium.

Mechanism of Action

Genistein's therapeutic effects are attributed to its ability to modulate multiple cellular signaling pathways. Key molecular targets include:

  • Protein Tyrosine Kinases (PTKs): Genistein is a known inhibitor of PTKs, which are crucial for cell growth and proliferation signaling.

  • PI3K/Akt Pathway: It can suppress the PI3K/Akt signaling cascade, a critical pathway for cell survival and proliferation, thereby promoting apoptosis in cancer cells.

  • NF-κB Signaling: Genistein inhibits the activation of NF-κB, a key transcription factor involved in inflammation and cancer progression.

  • MAPK/ERK Pathway: It can modulate the MAPK/ERK pathway, which is involved in cell growth and differentiation.

  • Wnt/β-catenin Pathway: Genistein has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

Data Presentation: In Vitro Efficacy of Genistein

The following tables summarize the cytotoxic and anti-proliferative effects of genistein on various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of Genistein on Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
HeLaCervical Cancer35Not Specified
ME-180Cervical Cancer60Not Specified
SK-OV-3Ovarian Cancer>20 (significant decrease in viability)24
MCF-7Breast Cancer>8024
PANC-1Pancreatic CancerNot specified, synergistic with GEMNot specified
VariousVarious Cancers2.6 - 79Not Specified

Table 2: Effects of Genistein on Inflammatory Markers

Cell Line/ModelConditionMarkerEffect of GenisteinConcentrationReference
HUVECsTNF-α inducedsICAM-1, sVCAM-1, sE-selectin, MCP-1, IL-8Inhibition0.1 - 5 µM
Human ChondrocytesIL-1β inducedNO Production, MMP-9Inhibition5, 10, 50, 100 µM
C57BL/6 MiceTNF-α inducedCirculating Adhesion MoleculesSuppression0.1% in diet

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of genistein. These protocols can be adapted for the investigation of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of a compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Genistein (or test compound) stock solution in DMSO

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of genistein in complete culture medium from the stock solution. The final concentrations may range from 1 to 200 µM. Include a vehicle control (DMSO) and a negative control (medium only).

  • Remove the medium from the wells and add 100 µL of the prepared genistein dilutions or control solutions.

  • Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining)

Objective: To visualize and quantify apoptotic cells based on morphological changes.

Materials:

  • Cells treated with the test compound as described above

  • Acridine Orange (AO) solution (100 µg/mL in PBS)

  • Ethidium Bromide (EB) solution (100 µg/mL in PBS)

  • Fluorescence microscope

Protocol:

  • Culture and treat cells with genistein or control on glass coverslips in a 24-well plate.

  • After treatment, wash the cells with PBS.

  • Stain the cells with a mixture of AO and EB (1:1 ratio) for 5 minutes at room temperature in the dark.

  • Wash the cells again with PBS to remove excess stain.

  • Mount the coverslips on glass slides.

  • Observe the cells under a fluorescence microscope.

    • Live cells: Uniform green fluorescence.

    • Early apoptotic cells: Bright green fluorescence with chromatin condensation or nuclear fragmentation.

    • Late apoptotic cells: Orange to red fluorescence with condensed or fragmented chromatin.

    • Necrotic cells: Uniform orange to red fluorescence.

  • Count the number of viable, apoptotic, and necrotic cells in several random fields to quantify the percentage of apoptotic cells.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To determine the effect of a compound on the expression and phosphorylation status of key proteins in a signaling pathway (e.g., PI3K/Akt, MAPK).

Materials:

  • Cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with genistein at various concentrations and time points.

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways Modulated by Genistein

Genistein_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Genistein Genistein EGFR EGFR Genistein->EGFR Inhibits ER Estrogen Receptor Genistein->ER Modulates Akt Akt Genistein->Akt Inhibits MAPK MAPK/ERK Genistein->MAPK Inhibits NFkB NF-κB Genistein->NFkB Inhibits Bcl2 Bcl-2 Genistein->Bcl2 Downregulates Bax Bax Genistein->Bax Upregulates CellCycle Cell Cycle Progression Genistein->CellCycle Arrests PI3K PI3K EGFR->PI3K EGFR->MAPK PI3K->Akt Akt->NFkB Activates Akt->Bcl2 Activates Proliferation Proliferation Akt->Proliferation Promotes MAPK->Proliferation Promotes Inflammation Inflammation NFkB->Inflammation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspases Caspases Bax->Caspases Activates Caspases->Apoptosis Induces

Caption: Key signaling pathways modulated by genistein leading to its therapeutic effects.

Experimental Workflow for In Vitro Anticancer Evaluation

Experimental_Workflow cluster_assays Biological Assays cluster_analysis Data Analysis start Start: Select Cancer Cell Line culture Cell Culture and Seeding start->culture treat Treatment with Genistein (Dose-Response & Time-Course) culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., AO/EB Staining, Flow Cytometry) treat->apoptosis western Mechanism Study (Western Blot for Signaling Proteins) treat->western ic50 Determine IC50 Value viability->ic50 apoptosis_quant Quantify Apoptosis Rate apoptosis->apoptosis_quant protein_exp Analyze Protein Expression Changes western->protein_exp conclusion Conclusion on Anticancer Potential ic50->conclusion apoptosis_quant->conclusion protein_exp->conclusion

Caption: A typical experimental workflow for evaluating the in vitro anticancer activity of a compound.

Application Notes and Protocols for In Vivo Studies of 8-(1,1-Dimethylallyl)genistein in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Disclaimer: Direct in vivo studies specifically investigating 8-(1,1-Dimethylallyl)genistein are limited in publicly available literature. The following application notes and protocols are based on established research conducted with its parent compound, genistein (B1671435). These protocols can serve as a foundational framework for designing and conducting in vivo studies with this compound, with the understanding that adjustments may be necessary to account for potential differences in bioavailability, metabolism, and potency of the derivative.

Introduction

This compound is a prenylated derivative of genistein, a well-known isoflavone (B191592) found in soy products. The addition of the dimethylallyl group is expected to modify its lipophilicity and potentially enhance its biological activity, including its anti-cancer and anti-inflammatory properties. This document provides a comprehensive overview of protocols and application notes for conducting in vivo animal studies to evaluate the therapeutic potential of this compound.

Quantitative Data Summary from Genistein Studies

The following tables summarize quantitative data from various in vivo studies on genistein, which can be used as a reference for designing experiments with this compound.

Table 1: Anti-Cancer Effects of Genistein in Animal Models

Animal ModelCancer TypeGenistein DosageRoute of AdministrationKey Findings
Nude Mice XenograftBreast CancerNot SpecifiedNot SpecifiedInhibited breast cancer stem-like cells.[1]
BG-1 Ovarian Cancer Cell Xenografted MiceOvarian CancerNot SpecifiedNot SpecifiedSuppressed tumor growth by inducing apoptosis.[1]
Athymic Xenografted Mice with PC3-M Prostate Cancer CellsProstate CancerNot SpecifiedNot SpecifiedDecreased metastasis by 96%.[1]
Endometrial Cancer ModelEndometrial Cancer1 mg/30 g b.w./every 4 weeks for 30 weeksNot SpecifiedSuppressed cancer development and atypical endometrial hyperplasia.[1]
Laying Hen ModelOvarian CancerLow: 52.48 mg/hen/day; High: 106.26 mg/hen/dayDietary SupplementationSignificantly reduced ovarian tumor incidence, number, and size.[2]

Table 2: Anti-Inflammatory and Other Effects of Genistein in Animal Models

Animal ModelConditionGenistein DosageRoute of AdministrationKey Findings
RatsSpinal Cord InjuryNot SpecifiedNot SpecifiedShowed antioxidant, anti-inflammatory, and protective effects.[3]
RatsNon-alcoholic Steatohepatitis (NASH)Low: 4 mg/kg/day; High: 8 mg/kg/dayNot SpecifiedImproved liver function and slowed NASH progression.[4]
Ovariectomized RatsPost-menopausal Osteoporosis4.5, 9.0, and 18.0 mg/kg/dayNot SpecifiedImproved femoral mechanical properties and alleviated femoral turnover.[5]
MiceEndometriosis1.3, 1.95, 2.6, and 3.25 mg/day for 14 daysNot SpecifiedSignificantly reduced VEGF-A and ER-α expression with an optimum dose of 3.25 mg/day.[6]

Table 3: Pharmacokinetic Parameters of Genistein in Animal Models

Animal ModelDosage and RouteCmaxTmaxHalf-life (t1/2)Bioavailability
Neonatal MiceSubcutaneous injectionFemales: 6.8 ± 1.4 µM; Males: 3.8 ± 1.1 µMNot SpecifiedLonger than in rats and adult humans.[7]Not Specified
Mice52 mg/kg i.v.64 µg/mlNot SpecifiedInitial: 2.5 ± 0.4 min & 7.1 ± 1.1 min; Terminal: 39.5 ± 16.8 minNot Applicable
Mice180 mg/kg p.o.1.1 µg/mlNot SpecifiedNot Specified12%[8]
Mice185 mg/kg i.p.5-fold higher than p.o.Not SpecifiedNot SpecifiedNot Specified
Rats30 mg/kg p.o. (with 10 mg/kg genistein)Increased by 91.8%Not SpecifiedNot SpecifiedIncreased AUC by 54.7% (for paclitaxel)[9]

Experimental Protocols

General Animal Husbandry and Care
  • Animal Species: Select appropriate animal models based on the research question (e.g., nude mice for xenograft studies, Sprague-Dawley rats for metabolic studies).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Provide ad libitum access to standard chow and water, unless the experimental design requires specific dietary restrictions.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before starting any experimental procedures.

  • Ethics: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.

Preparation and Administration of this compound
  • Formulation: Due to its expected lipophilicity, this compound may need to be dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO), followed by dilution in a suitable carrier like corn oil or saline. The final concentration of DMSO should be kept to a minimum (typically <5%) to avoid toxicity.

  • Route of Administration: The choice of administration route will depend on the study's objectives.

    • Oral (p.o.): Gavage is a common method for oral administration to ensure accurate dosing.

    • Intraperitoneal (i.p.): Offers higher bioavailability compared to oral administration.[8]

    • Intravenous (i.v.): For direct systemic administration and pharmacokinetic studies.

    • Subcutaneous (s.c.): Provides a slower release profile.

    • Dietary Admixture: For long-term studies, the compound can be mixed into the animal chow.

Anti-Cancer Xenograft Model Protocol
  • Cell Culture: Culture human cancer cells (e.g., breast, prostate, ovarian) in appropriate media until they reach the logarithmic growth phase.

  • Tumor Cell Implantation:

    • Harvest and resuspend the cancer cells in a sterile, serum-free medium or PBS.

    • Inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring:

    • Monitor the animals for tumor formation.

    • Once tumors are palpable and reach a predetermined size (e.g., 50-100 mm³), randomize the animals into control and treatment groups.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment:

    • Administer this compound or vehicle control to the respective groups according to the predetermined dosage and schedule.

  • Endpoint and Tissue Collection:

    • Euthanize the animals when tumors in the control group reach the maximum allowed size as per institutional guidelines.

    • Collect tumors, blood, and major organs for further analysis (e.g., histopathology, Western blotting, PCR).

Anti-Inflammatory Model Protocol (LPS-Induced Inflammation)
  • Animal Groups: Divide animals (e.g., BALB/c mice) into control, lipopolysaccharide (LPS) only, and LPS + this compound treatment groups.

  • Treatment:

    • Administer this compound or vehicle to the treatment and control groups, respectively, for a specified period before LPS challenge.

  • Induction of Inflammation:

    • Inject LPS (e.g., from Escherichia coli) intraperitoneally to induce a systemic inflammatory response.

  • Sample Collection and Analysis:

    • Collect blood samples at various time points after LPS injection to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

    • Euthanize animals at the end of the study and collect tissues (e.g., liver, lung) for histopathological examination and analysis of inflammatory markers.

Visualization of Signaling Pathways and Workflows

Experimental_Workflow_Xenograft_Model cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Cell Implantation Cell Implantation Cell Culture->Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Endpoint Endpoint Treatment->Endpoint Data Collection Data Collection Endpoint->Data Collection Analysis Analysis Data Collection->Analysis

Anti_Inflammatory_Signaling_Pathway 8-DMAG This compound NF-kB NF-kB 8-DMAG->NF-kB inhibits JNK JNK 8-DMAG->JNK inhibits Pro-inflammatory\nCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB->Pro-inflammatory\nCytokines Inflammation Inflammation Pro-inflammatory\nCytokines->Inflammation JNK->Pro-inflammatory\nCytokines

Pharmacokinetics_Workflow Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Time Points Plasma Separation Plasma Separation Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation

References

Quantification of 8-(1,1-Dimethylallyl)genistein in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(1,1-Dimethylallyl)genistein, also known as 8-prenylgenistein (8-PG), is a prenylated isoflavone (B191592) and a derivative of genistein. Found in fermented soybean products, 8-PG has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-adipogenic effects. Recent studies suggest that 8-PG may act as a potent activator of AMP-activated protein kinase (AMPK), playing a role in attenuating hepatic steatosis through the SIRT1-mediated pathway.[1][2] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, understanding its bioavailability, and elucidating its mechanism of action in preclinical and clinical research.

This document provides detailed application notes and protocols for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Bioanalytical Method Validation

Data Presentation

Table 1: Proposed UPLC-MS/MS Method Validation Parameters for this compound in Human Plasma

Validation ParameterAcceptance CriteriaExpected Performance
Linearity Correlation coefficient (r²) ≥ 0.99r² > 0.995
Calibration Range1 - 1000 ng/mL
Accuracy Within ±15% of nominal concentration (except LLOQ)85% - 115%
Within ±20% for LLOQ80% - 120%
Precision (CV%) ≤ 15% (except LLOQ)< 10%
≤ 20% for LLOQ< 15%
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect Consistent and minimal< 15%
Lower Limit of Quantification (LLOQ) S/N ≥ 10, with acceptable accuracy and precision1 ng/mL
Limit of Detection (LOD) S/N ≥ 30.5 ng/mL

Table 2: Example Pharmacokinetic Parameters of a Structurally Similar Prenylated Flavonoid (8-Prenylnaringenin) in Mice Following Oral Administration [6]

ParameterValue (Mean ± SE)
Cmax (µM) 28.7 ± 3.05
Tmax (h) 0.25 ± 0
AUC (µmol·h/L) 101 ± 11.4
T½ (h) 0.86 ± 0.26

Note: This data is for 8-prenylnaringenin (B1664708) and is provided as a reference for the expected pharmacokinetic profile of a similar compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and straightforward method for extracting small molecules from plasma or serum.

Materials:

  • Human plasma samples

  • This compound standard

  • Internal Standard (IS) (e.g., deuterated 8-PG or a structurally similar compound like genistein-d4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid (FA)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of thawed human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

  • Vortex briefly and centrifuge to pellet any remaining particulates.

  • Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions (Proposed):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 10% B

    • 4.1-5.0 min: 10% B

Mass Spectrometry Conditions (Proposed):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 3: Proposed MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 337.1281.13525
337.1133.03540
Internal Standard (Genistein-d4) 273.1135.13030

Note: These parameters should be optimized for the specific instrument being used.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile + 0.1% FA) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute injection Inject into UPLC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification (Calibration Curve) detection->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_cell Hepatocyte DMAG This compound AMPK AMPK DMAG->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation SIRT1 SIRT1 pAMPK->SIRT1 Activates ACC ACC pAMPK->ACC Inhibits FAO Fatty Acid Oxidation SIRT1->FAO Promotes pACC p-ACC (Inactive) ACC->pACC Phosphorylation LipidAcc Lipid Accumulation pACC->LipidAcc Reduces FAO->LipidAcc Reduces

Caption: Proposed signaling pathway of this compound in hepatocytes.

References

Application Notes and Protocols for Evaluating the Efficacy of 8-(1,1-Dimethylallyl)genistein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(1,1-Dimethylallyl)genistein (8-DMAG), a prenylated derivative of the well-known soy isoflavone (B191592) genistein (B1671435), is a promising compound for investigation in cancer research. Genistein has been extensively studied for its anti-cancer properties, which include the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways crucial for tumor progression.[1][2][3][4][5][6][7][8] The addition of a dimethylallyl group to the genistein backbone may alter its lipophilicity and bioavailability, potentially enhancing its therapeutic efficacy.

These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of 8-DMAG in cancer cell lines. The described assays will enable researchers to assess its effects on cell viability, apoptosis, and cell cycle progression. Furthermore, a key signaling pathway often modulated by genistein and its derivatives is illustrated to provide a mechanistic context for the observed cellular effects. While direct extensive data on 8-DMAG is emerging, the protocols are based on well-established methods for evaluating similar isoflavones.

Data Presentation

The following tables summarize the anticipated quantitative data from the described cell-based assays. These are representative examples, and actual results may vary depending on the cell line and experimental conditions.

Table 1: Cell Viability (IC50 Values)

Cell Line8-DMAG IC50 (µM) after 48hGenistein IC50 (µM) after 48h (for comparison)
MCF-7 (Breast Cancer)15.832.5[3]
PC-3 (Prostate Cancer)22.5480 (in 3D culture)[9]
HCT-116 (Colon Cancer)18.2~50[1]
SK-OV-3 (Ovarian Cancer)25.1>20 (for genistein-8-C-glucoside)[10]

Table 2: Apoptosis Induction

Cell LineTreatment (48h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)
MCF-7Control3.5 ± 0.82.1 ± 0.5
8-DMAG (15 µM)15.2 ± 2.18.5 ± 1.2
HCT-116Control4.1 ± 0.92.8 ± 0.6
8-DMAG (20 µM)18.9 ± 2.510.3 ± 1.5

Table 3: Cell Cycle Analysis

Cell LineTreatment (48h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
PC-3Control60.3 ± 3.525.1 ± 2.814.6 ± 1.9
8-DMAG (25 µM)55.1 ± 3.120.5 ± 2.524.4 ± 2.8
HCT-116Control58.7 ± 4.128.3 ± 3.213.0 ± 1.7
8-DMAG (20 µM)40.2 ± 3.822.1 ± 2.937.7 ± 4.2

Experimental Workflow

G cluster_prep Cell Culture & Treatment cluster_assays Cell-Based Assays cluster_analysis Data Acquisition & Analysis cell_culture Seed cells in appropriate plates treatment Treat cells with varying concentrations of 8-DMAG cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation viability Cell Viability Assay (MTT/XTT) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle plate_reader Spectrophotometer (Viability) viability->plate_reader flow_cytometer Flow Cytometer (Apoptosis, Cell Cycle) apoptosis->flow_cytometer cell_cycle->flow_cytometer data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) plate_reader->data_analysis flow_cytometer->data_analysis

Caption: Experimental workflow for evaluating 8-DMAG efficacy.

Experimental Protocols

Cell Viability Assay (MTT Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability.[2][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (8-DMAG)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of 8-DMAG in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the 8-DMAG dilutions (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 8-DMAG

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium (B1200493) Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete culture medium.

  • Incubate for 24 hours at 37°C.

  • Treat the cells with 8-DMAG at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours.

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[1]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 8-DMAG

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with 8-DMAG as described in the apoptosis assay protocol.

  • Harvest the cells and wash twice with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway

Genistein is known to modulate multiple signaling pathways involved in cancer progression. One of the key pathways is the PI3K/Akt pathway, which plays a central role in cell survival and proliferation. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.[4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 P_Akt p-Akt (Active) PIP3->P_Akt Activates Akt Akt mTOR mTOR P_Akt->mTOR Activates Survival Cell Survival (e.g., anti-apoptotic proteins) P_Akt->Survival Proliferation Cell Proliferation (e.g., Cyclin D1) mTOR->Proliferation DMAG 8-DMAG DMAG->PI3K Inhibition DMAG->Akt Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by 8-DMAG.

References

Troubleshooting & Optimization

"improving the solubility of 8-(1,1-Dimethylallyl)genistein for in vitro assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 8-(1,1-Dimethylallyl)genistein for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a derivative of genistein (B1671435), a naturally occurring isoflavone (B191592) found in soy products.[1][2] Like its parent compound, it is investigated for its potential therapeutic properties, including anticancer effects.[1][2][3][4][5] However, genistein and its derivatives are known to be hydrophobic and have poor water solubility, which can lead to precipitation in aqueous cell culture media.[6][7][8][9][10] This precipitation can cause inaccurate and unreliable results in in vitro assays by reducing the effective concentration of the compound and potentially causing cellular stress or toxicity unrelated to its biological activity.[11]

Q2: What are the initial steps I should take to dissolve this compound?

The recommended initial approach is to first dissolve the compound in a small amount of an organic solvent to create a concentrated stock solution.[11][12][13][14] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[11][12][14][15] This stock solution can then be serially diluted in the aqueous buffer or cell culture medium to the final desired concentration.[15] It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the cells (typically ≤ 0.1% to 1% DMSO).[12]

Q3: My compound precipitates out of the media even when I use a DMSO stock solution. What should I do?

Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds.[12][14] Here are a few troubleshooting steps:

  • Vortexing and Warming: Immediately after adding the stock solution to the media, vortex the solution vigorously.[16] Gentle warming of the solution to 37°C may also help to dissolve the precipitate.[14]

  • Sonication: Brief sonication can be used to help dissolve stubborn precipitates.[14]

  • Lower Stock Concentration: Try preparing a less concentrated stock solution in DMSO, which may reduce the tendency to precipitate upon dilution.[13]

  • Serum in Media: For cell-based assays, adding the compound to media containing fetal bovine serum (FBS) can sometimes aid in solubility. The proteins in the serum can help to keep the compound in solution. A three-step protocol involving dilution in warm FBS before the final dilution in culture media has been shown to be effective for some hydrophobic compounds.[11]

Q4: Are there alternative methods to improve the solubility of this compound?

Yes, several advanced techniques can be employed to enhance the solubility of poorly soluble compounds like genistein derivatives:

  • Cyclodextrins: These are oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their water solubility.[17]

  • Co-amorphous Systems: Creating a co-amorphous system with an amino acid like lysine (B10760008) or arginine can significantly improve the apparent solubility of genistein.[6]

  • Solid Dispersions: Dispersing the compound in an inert carrier, such as polyethylene (B3416737) glycol (PEG) or poloxamers, can convert it from a crystalline to a more soluble amorphous state.[8]

  • Co-solvents: Using a mixture of solvents, such as water, ethanol, and PEG 400, can improve solubility.[12][13]

  • Surfactants: Non-ionic surfactants like Tween 20, Tween 80, or Cremophor EL can be used as solubilizing agents, but it is important to test their potential effects on the cell line being used.[12][13]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve in the initial organic solvent (e.g., DMSO). The compound may have very low solubility even in organic solvents at high concentrations.Try a different organic solvent such as dimethylformamide (DMF).[15][18] Gentle warming and vortexing may also help. Prepare a less concentrated stock solution.
Precipitate forms immediately upon dilution of the stock solution into aqueous media. The compound is crashing out of solution due to its hydrophobicity.[11][12]Vigorously vortex the solution immediately after adding the stock.[16] Use a two-step dilution process: first dilute the stock into a small volume of media, vortex, and then add the rest of the media. Consider using the three-step solubilization protocol involving warm FBS.[11]
The media becomes cloudy or turbid after adding the compound. This is likely due to the formation of a fine precipitate or micelle aggregation.Centrifuge the media at a low speed and check if the turbidity is due to a pellet. If so, the compound is not fully dissolved. Try alternative solubilization methods like using cyclodextrins or co-solvents.[12][17]
Inconsistent results between experiments. This could be due to variable amounts of dissolved compound.Prepare fresh stock solutions for each experiment. Ensure the solubilization protocol is followed consistently. Visually inspect for any signs of precipitation before use.
Observed cellular toxicity at low concentrations of the compound. The organic solvent (e.g., DMSO) concentration may be too high, or the precipitate itself may be causing physical stress to the cells.Ensure the final DMSO concentration is at a non-toxic level (typically <0.1%).[12] Run a solvent control to confirm. If precipitation is observed, the toxic effects may not be due to the compound's biological activity. Improve solubility to eliminate precipitates.

Quantitative Data Summary

The following table summarizes the solubility of genistein in various solvents and formulations, which can serve as a reference for this compound.

Solvent/Formulation Approximate Solubility of Genistein Reference
Water0.01 mg/mL[10]
DMSO~30 mg/mL[15]
Dimethylformamide (DMF)~30 mg/mL[15]
1:6 DMSO:PBS (pH 7.2)~1 mg/mL[15]
Co-amorphous system with LysineSignificant improvement over crystalline genistein[6]
Solid Dispersion (optimized with PEG 4000, Poloxamer 407, Crospovidone)181.12 µg/mL[8]

Experimental Protocols

Protocol 1: Standard Solubilization using an Organic Solvent
  • Prepare a Stock Solution: Weigh out the desired amount of this compound and dissolve it in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[11] Ensure the compound is fully dissolved by vortexing.

  • Intermediate Dilution (Optional): If a very high final dilution is required, perform an intermediate dilution of the stock solution in DMSO.

  • Final Dilution: Add the stock solution to the pre-warmed (37°C) cell culture medium or aqueous buffer to achieve the final desired concentration. The volume of the stock solution added should be minimal to keep the final DMSO concentration below 0.1%.

  • Mixing: Immediately after adding the stock solution, vortex the final solution vigorously to ensure uniform dispersion and prevent precipitation.

  • Control: Prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium.

Protocol 2: Three-Step Solubilization for Highly Hydrophobic Compounds

This protocol is adapted from a method developed for other hydrophobic compounds and may be beneficial for this compound.[11]

  • Step 1: Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in pure DMSO at room temperature.[11]

  • Step 2: Dilution in Serum: Dilute the stock solution 10-fold using fetal bovine serum (FBS) that has been pre-warmed to approximately 50°C in a water bath. Keep this solution warm (~40°C) using a heat block or water bath.[11]

  • Step 3: Final Dilution: Perform the final dilution in pre-warmed cell culture medium (which can have a lower FBS concentration, e.g., 1%) to achieve the final desired concentration of the compound.[11]

Visualizations

Signaling Pathways of Genistein

Genistein, the parent compound of this compound, is known to modulate several key signaling pathways involved in cancer cell proliferation, apoptosis, and angiogenesis.[1][3][4]

Genistein_Signaling_Pathways cluster_proliferation Cell Proliferation & Cell Cycle cluster_apoptosis Apoptosis Genistein1 Genistein EGFR EGFR Genistein1->EGFR inhibits PI3K_Akt PI3K/Akt Pathway Genistein1->PI3K_Akt inhibits MEK_ERK MEK/ERK Pathway Genistein1->MEK_ERK inhibits p21 p21 up-regulation Genistein1->p21 CellCycleArrest G2/M Arrest PI3K_Akt->CellCycleArrest MEK_ERK->CellCycleArrest p21->CellCycleArrest induces Genistein2 Genistein NFkB NF-κB Genistein2->NFkB inhibits Bcl2 Bcl-2 (anti-apoptotic) Genistein2->Bcl2 down-regulates Bax Bax (pro-apoptotic) Genistein2->Bax up-regulates NFkB->Bcl2 activates Caspases Caspase Activation Bcl2->Caspases inhibits Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways modulated by genistein.

Experimental Workflow for Solubilization

The following diagram illustrates the decision-making process and workflow for dissolving this compound for in vitro assays.

Solubilization_Workflow cluster_troubleshoot Troubleshooting start Start: Dry Compound This compound prepare_stock Prepare concentrated stock in 100% DMSO start->prepare_stock dilute_media Dilute stock in aqueous media/buffer prepare_stock->dilute_media check_precipitate Precipitate forms? dilute_media->check_precipitate vortex_warm Vortex / Warm (37°C) / Sonicate check_precipitate->vortex_warm Yes end_success Proceed with Assay check_precipitate->end_success No vortex_warm->check_precipitate three_step Use 3-Step Protocol (with warm FBS) vortex_warm->three_step If still precipitates three_step->dilute_media alt_methods Use Alternative Methods (Cyclodextrins, Co-solvents, etc.) three_step->alt_methods If still precipitates end_fail Re-evaluate Solubilization Strategy alt_methods->end_fail

References

Technical Support Center: Optimizing the Synthesis Yield of 8-(1,1-Dimethylallyl)genistein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-(1,1-Dimethylallyl)genistein, also known as 8-prenylgenistein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for synthesizing this compound is through the direct C-alkylation of genistein (B1671435). This is typically achieved via a Friedel-Crafts alkylation reaction, where genistein is reacted with a prenylating agent, such as 2-methyl-3-buten-2-ol (B93329), in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂).

Q2: I am observing a low yield of the desired 8-prenylated product. What are the potential causes?

A2: Low yields in the synthesis of this compound can be attributed to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst is sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere.

  • Side Reactions: The formation of byproducts, such as the 6-prenylated isomer and O-prenylated genistein, is a common issue that reduces the yield of the target compound.

  • Suboptimal Reaction Conditions: Reaction temperature, time, and the stoichiometry of the reactants and catalyst play a crucial role in the reaction outcome.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended.

Q3: How can I improve the regioselectivity of the C-alkylation to favor the 8-position over the 6-position?

A3: Achieving high regioselectivity for the C8 position is a significant challenge in the prenylation of genistein. The electronic and steric properties of the genistein molecule influence the position of alkylation. While a definitive method to ensure exclusive C8 alkylation is not established, careful optimization of the reaction conditions, including the choice of Lewis acid and solvent, can influence the isomeric ratio. Some studies suggest that the use of specific protecting groups on the hydroxyl moieties of genistein prior to alkylation can direct the substitution to the desired position.

Q4: What are the best practices for purifying this compound from the reaction mixture?

A4: Purification of this compound typically involves chromatographic techniques. Column chromatography using silica (B1680970) gel is a common initial purification step to separate the product from the starting material and major byproducts. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) is often employed. The choice of the mobile phase for HPLC will depend on the specific column used but often consists of a gradient of acetonitrile (B52724) and water, sometimes with a small amount of acid like formic acid to improve peak shape.

Q5: What analytical techniques are used to confirm the structure of this compound?

A5: The structure of this compound is typically confirmed using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is essential for elucidating the detailed structure and confirming the position of the dimethylallyl group. Mass Spectrometry (MS) is used to determine the molecular weight of the compound.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during the synthesis of this compound.

Low Product Yield
Symptom Possible Cause Suggested Solution
Low conversion of genistein Inactive Lewis acid catalyst (e.g., BF₃·OEt₂) due to moisture.Use freshly opened or distilled BF₃·OEt₂. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Insufficient amount of catalyst.Increase the molar ratio of the Lewis acid catalyst to the genistein substrate. A common starting point is 1.5 to 2.0 equivalents.
Low reaction temperature.Gradually increase the reaction temperature. Monitor the reaction by TLC to avoid decomposition. A typical range is 60-80 °C.
Formation of multiple products Lack of regioselectivity leading to a mixture of 6- and 8-prenylgenistein.Optimize the choice of Lewis acid and solvent. Consider protecting the hydroxyl groups of genistein before alkylation to direct the substitution.
O-alkylation of the hydroxyl groups.Use a less polar solvent. O-alkylation is often favored in more polar solvents.
Polymerization of the prenylating agent.Add the prenylating agent (2-methyl-3-buten-2-ol) slowly to the reaction mixture to maintain a low concentration.
Product Purification Challenges
Symptom Possible Cause Suggested Solution
Difficulty in separating 6- and 8-isomers by column chromatography Similar polarity of the isomers.Use a longer column with a shallower solvent gradient. Consider using a different stationary phase or a combination of chromatographic techniques.
Preparative HPLC is often necessary for complete separation. A reversed-phase C18 column with a water/acetonitrile gradient is a good starting point.
Product contamination with starting material Incomplete reaction.Increase the reaction time or temperature. Ensure sufficient equivalents of the prenylating agent and catalyst are used.
Inefficient purification.Optimize the mobile phase for column chromatography to achieve better separation between genistein and the product.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on typical Friedel-Crafts alkylation of flavonoids. Optimization may be required for specific laboratory conditions.

Materials:

  • Genistein

  • 2-Methyl-3-buten-2-ol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous Dioxane

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve genistein (1 equivalent) in anhydrous dioxane.

  • To the stirred solution, add boron trifluoride etherate (1.5-2.0 equivalents) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 60-70 °C.

  • Slowly add a solution of 2-methyl-3-buten-2-ol (1.2-1.5 equivalents) in anhydrous dioxane to the reaction mixture over 30 minutes.

  • Continue stirring the reaction mixture at 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 7:3 v/v).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and a key signaling pathway influenced by this compound.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Genistein Genistein in Anhydrous Dioxane Reaction_Vessel Reaction at 60-70°C under N2 Genistein->Reaction_Vessel Catalyst BF3.OEt2 Catalyst->Reaction_Vessel Prenyl_Agent 2-Methyl-3-buten-2-ol Prenyl_Agent->Reaction_Vessel Quenching Quenching with Ice-Water Reaction_Vessel->Quenching 4-6 hours Extraction Ethyl Acetate Extraction Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration Drying->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Crude Product Final_Product This compound Column_Chromatography->Final_Product Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Recent studies have shown that this compound can activate the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][3][4] This pathway plays a central role in cellular energy homeostasis.

AMPK_Signaling_Pathway 8_PG This compound AMPK AMPK 8_PG->AMPK p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation SIRT1 SIRT1 p_AMPK->SIRT1 Activates Fatty_Acid_Synthesis Fatty Acid Synthesis p_AMPK->Fatty_Acid_Synthesis Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation SIRT1->Fatty_Acid_Oxidation Promotes

Caption: Activation of the AMPK signaling pathway by this compound.

Additionally, this compound has been shown to suppress osteoclast differentiation.[5][6][7][8][9] This process is critically regulated by the RANKL/RANK signaling pathway.

Osteoclast_Differentiation_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits NF_kB NF-κB TRAF6->NF_kB Activates MAPK MAPK TRAF6->MAPK Activates NFATc1 NFATc1 NF_kB->NFATc1 Induces MAPK->NFATc1 Induces Osteoclast_Genes Osteoclast-specific Gene Expression NFATc1->Osteoclast_Genes 8_PG This compound 8_PG->NFATc1 Inhibits

Caption: Inhibition of RANKL-induced osteoclast differentiation by this compound.

References

"stability issues of 8-(1,1-Dimethylallyl)genistein in cell culture media"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 8-(1,1-Dimethylallyl)genistein in cell culture media. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in cell culture media?

Currently, there is limited published data specifically detailing the stability of this compound in various cell culture media. However, studies on its parent compound, genistein (B1671435), and other isoflavones suggest that stability can be influenced by several factors in the culture environment.[1][2] Researchers should empirically determine the stability of this compound under their specific experimental conditions.

Q2: What are the potential factors that could affect the stability of this compound in my experiments?

Based on the behavior of related isoflavone (B191592) compounds, the following factors are likely to influence the stability of this compound:

  • pH of the culture medium: Genistein, the parent compound, shows decreased stability and antioxidant activity at higher pH levels (e.g., pH 9).[1][3]

  • Temperature: Elevated temperatures can lead to the degradation of isoflavones.[1][4] While some forms are relatively heat-stable, prolonged incubation at 37°C could contribute to degradation over time.[2][3]

  • Composition of the Media: The complex mixture of amino acids, vitamins, and other components in cell culture media could potentially interact with and degrade the compound.[5][6]

  • Light Exposure: As with many photosensitive compounds, prolonged exposure to light may lead to degradation.

  • Presence of Serum: Components within fetal bovine serum (FBS) or other sera, such as enzymes, could potentially metabolize or degrade the compound.

  • Dissolved Oxygen: The level of dissolved oxygen in the medium can influence the rate of oxidation for certain compounds.[4]

Q3: How can I determine the stability of this compound in my specific cell culture medium?

To determine the stability, you can perform a time-course experiment where the compound is incubated in your cell culture medium of choice under your standard culture conditions (e.g., 37°C, 5% CO2). Samples of the medium should be collected at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) and the concentration of this compound should be quantified using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: What are the visible signs of degradation in my stock solution or culture medium?

Visible signs of degradation can include a change in the color of your stock solution or culture medium, or the formation of precipitate. However, degradation can also occur without any visible changes. Therefore, analytical methods are the most reliable way to assess stability.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent experimental results between batches. Degradation of this compound in stock solution or during the experiment.- Prepare fresh stock solutions of the compound for each experiment.- Aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles.- Protect stock solutions and treated media from light.- Perform a stability check of the compound in your specific cell culture medium over the time course of your experiment.
Lower than expected bioactivity of the compound. The compound may be degrading in the cell culture medium, leading to a lower effective concentration.- Determine the half-life of the compound in your medium and consider replenishing it with fresh medium containing the compound during long-term experiments.- Increase the initial concentration of the compound, if cytotoxic effects are not a concern.- Reduce the incubation time of the experiment if possible.
Precipitate forms in the culture medium after adding the compound. The compound may have low solubility in the aqueous environment of the cell culture medium.- Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the compound is low and non-toxic to the cells.- Prepare a more dilute stock solution and add a larger volume to the medium, while keeping the final solvent concentration constant.- Gently warm the medium to 37°C before and after adding the compound and mix thoroughly.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile microcentrifuge tubes or HPLC vials

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Spike the cell culture medium with the stock solution to achieve the desired final concentration. Ensure the final solvent concentration is minimal (typically <0.1%).

  • Aliquot the prepared medium into sterile tubes for each time point.

  • Collect a sample immediately after preparation (T=0) and store it at -80°C.

  • Incubate the remaining aliquots under standard cell culture conditions (37°C, 5% CO2).

  • Collect samples at predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours).

  • At each time point, immediately freeze the collected sample at -80°C to halt any further degradation.

  • Once all samples are collected, analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

  • Plot the concentration of the compound as a function of time to determine its stability profile and calculate its half-life.

Data Presentation

Table for Recording Stability Data of this compound
Time (hours) Concentration (µM) - Replicate 1 Concentration (µM) - Replicate 2 Concentration (µM) - Replicate 3 Average Concentration (µM) % Remaining
0100
2
4
8
12
24
48

Visualizations

Diagram of Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Stock Solution (Compound in DMSO) B Spike Cell Culture Medium A->B C Aliquot for Time Points B->C D Incubate at 37°C, 5% CO2 C->D E Collect Samples at 0, 2, 4, 8, 12, 24, 48h D->E F Store Samples at -80°C E->F G Analyze Samples by HPLC or LC-MS F->G H Quantify Compound Concentration G->H I Calculate Half-life H->I

Caption: Workflow for assessing compound stability in cell culture media.

Factors Influencing Compound Stability

G Compound This compound Stability pH pH Compound->pH Temp Temperature Compound->Temp Media Media Components (e.g., Amino Acids) Compound->Media Light Light Exposure Compound->Light Serum Serum (Enzymes) Compound->Serum Oxygen Dissolved O2 Compound->Oxygen

Caption: Potential factors affecting the stability of the compound.

References

"troubleshooting 8-(1,1-Dimethylallyl)genistein purification by chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic purification of 8-(1,1-Dimethylallyl)genistein.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

A1: this compound is a derivative of genistein (B1671435). Genistein itself is sparingly soluble in aqueous buffers and cold water but is soluble in organic solvents like DMSO and dimethylformamide (approximately 30 mg/mL).[1][2] The addition of the non-polar 1,1-dimethylallyl group further increases the hydrophobicity, making this compound poorly soluble in water but readily soluble in solvents like methanol (B129727), ethanol, acetone (B3395972), and ethyl acetate.[2] For reverse-phase chromatography, dissolving the crude sample in a minimal amount of DMSO or methanol before diluting with the mobile phase is a common practice.[1]

Q2: Which chromatographic technique is best suited for purifying this compound?

A2: The choice depends on the scale and required purity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for achieving high purity, especially for final polishing steps. C18 columns are the typical "go-to" for reverse-phase separations.[3]

  • Flash Chromatography: Suitable for larger scale purification (mg to g). It can be performed in both normal-phase (silica) and reverse-phase (C18) modes. Using solid-load cartridges can help circumvent solubility issues during sample loading.[4]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition technique that avoids solid stationary phases, which can be advantageous in preventing irreversible adsorption and sample degradation.[5][6]

Q3: My compound won't fully dissolve in the initial mobile phase for reverse-phase chromatography. What should I do?

A3: This is a common issue due to the compound's low aqueous solubility.

  • Minimize Initial Solvent: Dissolve your crude mixture in the smallest possible volume of a strong, compatible solvent like DMSO, methanol, or acetone.

  • Use a Solid Load Cartridge: For flash chromatography, adsorb your dissolved sample onto a small amount of silica (B1680970) gel (for normal phase) or C18 sorbent (for reverse phase). After drying, pack this into a cartridge and place it at the head of your main column. This technique introduces the compound to the column in a solid, concentrated band, avoiding solvent-related peak distortion.[4]

  • Check Sample Purity: The insolubility may be due to highly non-polar impurities. A preliminary, less refined purification step, like a solvent partition, might be necessary.

Troubleshooting Guides

This section addresses specific problems encountered during the chromatographic purification of this compound.

Issue 1: Poor Peak Resolution or Co-elution of Impurities

Possible Causes:

  • Inappropriate mobile phase composition or gradient.

  • Wrong stationary phase selection.

  • Column overloading.

  • Poor column efficiency.

Solutions:

  • Optimize the Mobile Phase Gradient:

    • For RP-HPLC: If peaks are eluting too quickly, decrease the initial percentage of the organic solvent (e.g., acetonitrile, methanol) or make the gradient shallower. A 10% decrease in the organic modifier can increase retention by 2-3 times.[7]

    • For Normal Phase: If peaks are eluting too quickly, decrease the polarity of the mobile phase (e.g., reduce the percentage of methanol in a chloroform:methanol system).

  • Change Solvent Selectivity: Switching the organic modifier in reverse-phase chromatography (e.g., from methanol to acetonitrile) can alter elution order and improve separation due to their different chemical properties.[7][8]

  • Adjust the pH: Since the compound has phenolic hydroxyl groups, its ionization state is pH-dependent. In RP-HPLC, adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase suppresses the ionization of the phenolic groups, leading to better retention and sharper peaks.[7]

  • Reduce Sample Load: Overloading the column is a common cause of broad, poorly resolved peaks. Reduce the amount of sample injected onto the column.

  • Try a Different Column: If optimizing the mobile phase fails, consider a column with a different chemistry. For example, a phenyl-hexyl column might offer different selectivity for aromatic compounds compared to a standard C18 column.

Issue 2: Asymmetric Peaks (Tailing or Fronting)

Possible Causes:

  • Secondary interactions between the compound and the stationary phase.

  • Column degradation or contamination.

  • High concentration of the sample (overload).

  • Mismatch between injection solvent and mobile phase.

Solutions:

  • Modify the Mobile Phase: For peak tailing in RP-HPLC, the cause is often interaction between the phenolic hydroxyl groups and residual silanols on the silica backbone. Adding an acidic modifier like 0.1% formic acid can mitigate this.[7]

  • Use an Appropriate Injection Solvent: The injection solvent should be weaker than or equal in elution strength to the initial mobile phase. Injecting in a solvent that is too strong (e.g., 100% DMSO) can cause peak distortion.

  • Check Column Health: Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.

  • Reduce Sample Concentration: As with poor resolution, injecting a lower concentration of the sample can often improve peak shape.

Issue 3: Low or No Recovery of the Compound

Possible Causes:

  • The compound is precipitating on the column.

  • The compound is irreversibly adsorbed to the stationary phase.

  • The elution conditions are too weak.

  • The compound is unstable under the chromatographic conditions.

Solutions:

  • Increase Elution Strength: If the compound is not eluting, increase the strength of the mobile phase. In RP-HPLC, this means increasing the percentage of the organic solvent. In normal phase, increase the percentage of the polar solvent.

  • Check for Precipitation: If the backpressure suddenly increases during the run, your compound may be precipitating. This happens in reverse-phase when the aqueous content of the mobile phase is too high for the compound's solubility. Start your gradient with a higher percentage of organic solvent.

  • Avoid Reactive Stationary Phases: Alumina (Al₂O₃) is generally not recommended for flavonoid purification as it can form stable complexes, leading to poor recovery.[9] Stick to silica or bonded phases like C18.

  • Perform a Column Wash: After the run, flush the column with a very strong solvent (e.g., isopropanol (B130326) or acetone for reverse phase) to check if the missing compound elutes.

Data Presentation

Table 1: Recommended Starting Conditions for Chromatography

Parameter Reverse-Phase HPLC (Analytical) Reverse-Phase Flash (Preparative) Normal-Phase Flash (Preparative)
Stationary Phase C18, 5 µm C18, 40-63 µm Silica Gel, 40-63 µm
Mobile Phase A Water + 0.1% Formic Acid Water Dichloromethane or Chloroform[10]
Mobile Phase B Acetonitrile or Methanol Acetonitrile or Methanol Methanol or Ethyl Acetate
Typical Gradient 50% B to 100% B over 20 min 40% B to 100% B over 15 CV 0% B to 15% B over 15 CV
Detection UV, ~260-270 nm[9][11] UV, ~260 nm UV, ~260 nm

| Sample Loading | Dissolved in Methanol/DMSO | Solid Load Cartridge[4] | Solid Load Cartridge |

Experimental Protocols

Protocol: Preparative Purification by Reverse-Phase Flash Chromatography
  • Sample Preparation: Dissolve 100 mg of the crude this compound extract in a minimal volume of methanol (e.g., 2-3 mL). Add 500 mg of C18 sorbent to this solution.

  • Drying: Evaporate the solvent completely under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.

  • Column Preparation:

    • Pack the dried powder into an empty solid-load cartridge.

    • Equilibrate a pre-packed C18 flash column (e.g., 12 g) with the initial mobile phase conditions (e.g., 60% Water / 40% Methanol) for at least 3-5 column volumes (CV).

  • Chromatography:

    • Connect the solid-load cartridge to the equilibrated C18 column.

    • Begin the run with the following gradient at a flow rate of 15 mL/min:

      • Isocratic Hold: 40% Methanol for 2 CV.

      • Linear Gradient: Increase from 40% to 100% Methanol over 12 CV.

      • Final Wash: Hold at 100% Methanol for 3 CV.

  • Fraction Collection: Collect fractions based on UV absorbance at 260 nm.

  • Analysis: Analyze the collected fractions using a rapid method like Thin Layer Chromatography (TLC) or analytical HPLC to identify and pool the fractions containing the pure compound.

  • Solvent Removal: Evaporate the solvent from the pooled pure fractions under reduced pressure to obtain the purified this compound.

Visualizations

G cluster_0 Start: Poor Peak Resolution cluster_1 Initial Checks cluster_2 Mobile Phase Optimization cluster_3 Advanced Options start Poor Resolution or Co-elution Observed check_load Is the column overloaded? start->check_load reduce_load Reduce Sample Load & Re-run check_load->reduce_load Yes opt_gradient Is gradient optimal? check_load->opt_gradient reduce_load->start Re-evaluate success Problem Solved reduce_load->success shallow_gradient Make Gradient Shallower (Slower %B increase) opt_gradient->shallow_gradient No change_solvent Change Organic Solvent (e.g., ACN to MeOH) opt_gradient->change_solvent Yes, but still poor resolution shallow_gradient->start Re-evaluate shallow_gradient->success change_column Try a Different Column Chemistry (e.g., Phenyl-Hexyl) change_solvent->change_column change_solvent->success change_column->success

Caption: Troubleshooting workflow for poor peak resolution.

G cluster_workflow Purification & Analysis Workflow prep 1. Sample Prep (Dissolve & Adsorb onto C18) pack 2. Pack Solid Load Cartridge prep->pack equil 3. Equilibrate Flash Column pack->equil run 4. Run Gradient Chromatography equil->run collect 5. Collect Fractions (UV Triggered) run->collect analyze 6. Analyze Fractions (TLC or HPLC) collect->analyze pool 7. Pool Pure Fractions analyze->pool evap 8. Evaporate Solvent pool->evap final Pure Compound evap->final

Caption: Experimental workflow for preparative purification.

G cluster_factors Influencing Factors center Peak Shape mobile_phase Mobile Phase pH (Affects ionization) center->mobile_phase solvent Injection Solvent (Should be weak) center->solvent concentration Sample Concentration (Affects overload) center->concentration column_health Column Health (Contamination, voids) center->column_health flow_rate Flow Rate (Affects efficiency) center->flow_rate

Caption: Key factors influencing chromatographic peak shape.

References

"refining the protocol for 8-(1,1-Dimethylallyl)genistein extraction"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-(1,1-Dimethylallyl)genistein Extraction

Welcome to the technical support center for the extraction of this compound, a prenylated isoflavone (B191592) of significant interest in drug development. This resource provides detailed protocols, troubleshooting guidance, and frequently asked questions to assist researchers in refining their extraction methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is a prenylated isoflavone, a type of flavonoid characterized by the addition of a dimethylallyl (or prenyl) group to the genistein (B1671435) backbone. This structural modification enhances its lipophilicity and can lead to increased biological activity compared to its non-prenylated counterpart, genistein.[1] The primary natural sources for this compound are plants from the Leguminosae family, particularly species within the Flemingia genus, such as Flemingia philippinensis and Flemingia strobilifera.[2][3][4][5][6]

Q2: Which solvents are most effective for extracting prenylated isoflavones?

A2: The choice of solvent is critical for efficient extraction. Due to the lipophilic nature of the prenyl group, solvents with moderate to high polarity are generally effective. Ethanol (B145695) and methanol (B129727), often in aqueous mixtures (e.g., 70-80% ethanol), are excellent and commonly used solvents for extracting prenylated flavonoids.[7] Acetone and ethyl acetate (B1210297) are also viable options.[8][9][10] For selective extraction, more advanced systems involving hydrophobic ionic liquids have also been explored.[1][11]

Q3: What are the main challenges in extracting this compound?

A3: The main challenges include:

  • Low Yield: The concentration of this specific isoflavone in plant material can be low, requiring optimized methods to achieve satisfactory yields.

  • Co-extraction of Impurities: Crude extracts often contain a complex mixture of other compounds like alkaloids, saponins, and other flavonoids, which necessitates further purification steps.[1]

  • Compound Stability: Isoflavones can be sensitive to heat and light. Prolonged exposure to high temperatures during extraction can lead to degradation.

  • Emulsion Formation: During liquid-liquid partitioning for purification, emulsions can form, making phase separation difficult.[12]

Q4: What is the difference between conventional and modern extraction techniques for this compound?

A4: Conventional methods like maceration and Soxhlet extraction are simple and low-cost but often require large solvent volumes and long extraction times.[10] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages.[13][14] UAE, for example, uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature, which helps preserve heat-sensitive compounds like this compound.[15][16]

Troubleshooting Guide

This guide addresses common problems encountered during the extraction process in a question-and-answer format.

Problem 1: The extraction yield is consistently low.

  • Q: Have you optimized the particle size of the plant material?

    • A: Reducing the particle size of the dried plant material by grinding it into a fine powder increases the surface area available for solvent contact, which can significantly improve extraction efficiency.[17]

  • Q: Is your solvent choice and concentration optimal?

    • A: The polarity of the solvent system is crucial. For prenylated isoflavones, aqueous ethanol (e.g., 70-95%) or methanol is often more effective than pure alcohol.[18][7] Consider running small-scale trials with different solvent ratios to find the optimal mixture.[9]

  • Q: Are your temperature and time parameters appropriate?

    • A: While higher temperatures can increase extraction rates, excessive heat may degrade the target compound. An optimal temperature is often between 40-80°C.[19][20] Similarly, extending the extraction time can increase yield up to a certain point, after which it may plateau or degradation may occur.[17]

Problem 2: The final extract contains a high level of impurities.

  • Q: Are you performing a pre-extraction (defatting) step?

    • A: For plant materials rich in lipids, a pre-extraction step with a nonpolar solvent like hexane (B92381) can remove fats and waxes that might otherwise contaminate the final product.

  • Q: Have you considered a liquid-liquid partitioning step for purification?

    • A: After initial extraction, the crude extract can be suspended in water and partitioned against immiscible organic solvents of increasing polarity (e.g., petroleum ether, dichloromethane, ethyl acetate).[2] Prenylated isoflavones will typically partition into moderately polar solvents like ethyl acetate, leaving more polar or nonpolar impurities behind.

  • Q: Is further chromatographic purification necessary?

    • A: For high-purity isolates, column chromatography (e.g., using silica (B1680970) gel) is often required to separate this compound from other closely related flavonoids.[1][2]

Problem 3: An emulsion has formed during liquid-liquid partitioning.

  • Q: How can the emulsion be broken?

    • A: Emulsions are a common issue, especially with crude plant extracts containing surfactant-like molecules.[12] To resolve this, you can:

      • Add Brine: Introduce a saturated NaCl solution (brine) to increase the ionic strength of the aqueous layer, which can help force phase separation.[12]

      • Gentle Agitation: Instead of vigorous shaking, use gentle swirling or inversions to mix the phases.[12]

      • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help break it.

      • Change Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[12]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed for efficient extraction from dried, powdered plant material (e.g., roots of Flemingia species).

Materials:

  • Dried and powdered plant material

  • 70% Ethanol (v/v)

  • Ultrasonic bath or probe sonicator[13]

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Methodology:

  • Preparation: Weigh 10 g of finely powdered plant material and place it into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of 70% ethanol to the flask, creating a solid-to-liquid ratio of 1:10 (w/v).

  • Sonication: Place the flask in an ultrasonic bath. Set the temperature to 50°C and the frequency to 35-40 kHz. Sonicate for 45 minutes.[13][15] Ensure the water level in the bath is adequate for efficient energy transmission.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue. Wash the residue with a small amount of fresh solvent to ensure complete recovery.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield the crude extract.

  • Purification (Optional): The crude extract can be further purified using liquid-liquid partitioning followed by column chromatography as described in the troubleshooting section.

Data Presentation

The following tables summarize typical parameters and their effects on isoflavone extraction, providing a baseline for protocol refinement.

Table 1: Effect of Solvent Type and Concentration on Isoflavone Yield

Solvent SystemTypical Temperature (°C)Relative YieldReference
50% MethanolReflux (60-70°C)High[18]
70% Ethanol75°CVery High[7]
80% Ethanol72.5°CHigh[18]
96% Ethanol270 min macerationHigh[17]
Water/Acetone/Ethanol MixAmbientHigh[9]
Methanol/Water/DMSO Mix80°CVery High[19][20]

Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters

ParameterRange ExploredOptimal ConditionEffect on YieldReference(s)
Temperature 20 - 60°C40 - 60°CYield increases with temperature[13][15]
Time 20 - 60 min40 - 60 minYield increases with time[13][15]
Ultrasonic Power/Frequency 50 - 150 W / 35 - 130 kHz100-150 W / 35 kHzHigher power/lower frequency improves yield[13][15]
Solid-to-Liquid Ratio 1:10 to 1:30 (g/mL)1:26.5Higher solvent volume increases yield[18]

Diagrams and Workflows

Below are diagrams illustrating key processes and relationships in the extraction protocol.

G cluster_prep Pre-Processing cluster_extract Extraction cluster_purify Purification & Analysis A Plant Material (e.g., Flemingia roots) B Drying & Grinding A->B C Ultrasound-Assisted Extraction (UAE) B->C D Filtration C->D E Solvent Evaporation (Crude Extract) D->E F Liquid-Liquid Partitioning E->F G Column Chromatography F->G H Pure Compound & Analysis (HPLC) G->H

Caption: General workflow for extraction and purification of this compound.

G start Low Extraction Yield q1 Is plant material finely powdered? start->q1 s1 Action: Grind to fine powder q1->s1 No q2 Is solvent system optimized? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Action: Test different solvent ratios (e.g., 70-80% EtOH) q2->s2 No q3 Are UAE parameters (T, t, P) optimal? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Action: Adjust Temp (50°C), Time (45m), Power q3->s3 No end_node Yield Improved q3->end_node Yes a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting flowchart for addressing low extraction yield.

G cluster_params Key Parameters cluster_tech Technology center Extraction Efficiency p1 Solvent Polarity p1->center p2 Temperature p2->center p3 Extraction Time p3->center p4 Particle Size p4->center p5 Solid-to-Liquid Ratio p5->center t1 Sonication Power t1->center

References

"challenges in the scale-up synthesis of 8-(1,1-Dimethylallyl)genistein"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-(1,1-Dimethylallyl)genistein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up synthesis of this prenylated isoflavone.

Troubleshooting Guide

Scaling up the synthesis of this compound from lab to pilot or manufacturing scale can introduce a unique set of challenges. This guide addresses common issues encountered during the synthesis and purification processes.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting material or product. 4. Inefficient purification.1. Monitor reaction progress closely using TLC or HPLC. Consider extending reaction time. 2. Optimize temperature; high temperatures can lead to degradation, while low temperatures may slow the reaction rate. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 4. Evaluate different chromatography conditions (e.g., stationary and mobile phases) or consider recrystallization.
Poor Regioselectivity (Formation of multiple isomers) 1. Reaction conditions favoring multiple prenylation sites. 2. Use of non-selective prenylating agents.1. Employ regioselective synthetic strategies such as using protecting groups for more reactive hydroxyls or utilizing enzyme-catalyzed prenylation. 2. Investigate different prenylating agents and catalysts that may offer better control over the position of prenylation.
Formation of O-prenylated Byproducts Reaction conditions favor ether formation over C-alkylation.1. Modify the solvent and base system. Aprotic solvents and weaker bases can sometimes favor C-prenylation. 2. Consider a Claisen-Cope rearrangement approach, which involves initial O-prenylation followed by a thermal or catalyzed rearrangement to the desired C-prenylated product.
Difficult Purification 1. Presence of closely related isomers and byproducts. 2. Oily or non-crystalline crude product.1. Utilize high-performance liquid chromatography (HPLC) or counter-current chromatography for separation of complex mixtures.[1] 2. Attempt to convert the oily product to a solid derivative for easier handling and purification, followed by deprotection.
Inconsistent Results at Larger Scale 1. Poor heat and mass transfer in larger reactors. 2. Inefficient mixing. 3. Challenges with reagent addition at scale.1. Ensure adequate heating and cooling capacity for the reactor. 2. Use appropriate agitation to ensure homogeneity. 3. For exothermic reactions, control the rate of addition of reagents to manage the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the scale-up synthesis of this compound?

A: The main challenges include controlling regioselectivity to favor prenylation at the C-8 position, minimizing the formation of O-prenylated byproducts, achieving satisfactory yields, and developing efficient and scalable purification methods to separate the desired product from closely related isomers and other impurities.[2]

Q2: Which synthetic routes are commonly employed for the synthesis of prenylated genistein (B1671435) derivatives?

A: Common strategies include direct C-prenylation of genistein, which can suffer from poor regioselectivity.[3] Alternative multi-step approaches that offer better control include the Claisen-Cope rearrangement of an O-prenylated intermediate and the Suzuki-Miyaura cross-coupling reaction.[3][4] Demethylation of precursors like xanthohumol (B1683332) derivatives is another viable, often high-yielding, method.[5][6]

Q3: How can I improve the regioselectivity of the prenylation reaction?

A: Improving regioselectivity often requires a multi-step synthetic approach. One effective method is the use of protecting groups on the more reactive hydroxyl groups of genistein (e.g., at the 7 and 4' positions) to direct the prenylation to the desired C-8 position. Another approach is the Claisen rearrangement, where an O-prenyl ether is synthesized and then rearranged to the C-prenylated product.[3] The choice of catalyst can also influence regioselectivity.[7]

Q4: What are the typical byproducts in this synthesis, and how can they be minimized?

A: Common byproducts include other C-prenylated isomers (e.g., 6-prenylgenistein), O-prenylated genistein, and di-prenylated products. To minimize these, careful optimization of reaction conditions (temperature, solvent, base) is crucial. Using a stoichiometric amount of the prenylating agent can help reduce the formation of di-prenylated byproducts. As mentioned, regioselective synthetic strategies are key to minimizing isomeric byproducts.

Q5: What purification techniques are most effective for this compound at a larger scale?

A: At the lab scale, column chromatography on silica (B1680970) gel is common. For larger quantities, medium to high-pressure liquid chromatography (MPLC/HPLC) may be necessary to achieve high purity, especially when dealing with isomeric mixtures.[1] Recrystallization can be a cost-effective method for final purification if a suitable solvent system is identified.

Experimental Protocols

General Protocol for Claisen-Cope Rearrangement Synthesis of this compound

This protocol is a generalized procedure based on common synthetic strategies for prenylated flavonoids.[3][8]

  • Protection of Genistein: Protect the hydroxyl groups at the C-7 and C-4' positions of genistein using a suitable protecting group (e.g., methoxymethyl (MOM) ether or benzyl (B1604629) ether) to prevent reaction at these sites.

  • O-Prenylation: React the protected genistein with a prenylating agent, such as prenyl bromide, in the presence of a base (e.g., potassium carbonate) in an aprotic solvent (e.g., acetone (B3395972) or DMF) to form the O-prenyl ether at the C-5 hydroxyl group.

  • Claisen-Cope Rearrangement: Heat the purified O-prenyl ether in a high-boiling solvent (e.g., N,N-diethylaniline) to induce the Claisen rearrangement, followed by a Cope rearrangement, to move the prenyl group to the C-8 position. This step often requires elevated temperatures and an inert atmosphere.

  • Deprotection: Remove the protecting groups from the C-7 and C-4' hydroxyls using appropriate conditions (e.g., acidic hydrolysis for MOM ethers) to yield the final product, this compound.

  • Purification: Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate (B1210297) gradient) or preparative HPLC.

Visualizations

Synthesis_Workflow start Start: Genistein protection Protection of 7-OH and 4'-OH start->protection o_prenylation O-Prenylation at 5-OH protection->o_prenylation rearrangement Claisen-Cope Rearrangement o_prenylation->rearrangement deprotection Deprotection rearrangement->deprotection purification Purification (Chromatography) deprotection->purification end Product: This compound purification->end

Caption: Workflow for the synthesis of this compound via Claisen-Cope rearrangement.

Troubleshooting_Logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_byproducts Identify Byproducts (MS, NMR) start->check_byproducts optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) check_reaction->optimize_conditions isomers Isomeric Byproducts? check_byproducts->isomers o_prenyl O-Prenylated Byproduct? check_byproducts->o_prenyl optimize_conditions->start improve_purification Improve Purification Method improve_purification->start isomers->improve_purification No regioselective_route Consider Regioselective Route (e.g., Protecting Groups) isomers->regioselective_route Yes o_prenyl->improve_purification No claisen_rearrangement Employ Claisen Rearrangement Strategy o_prenyl->claisen_rearrangement Yes regioselective_route->start claisen_rearrangement->start

Caption: Troubleshooting logic for the synthesis of this compound.

References

"minimizing degradation of 8-(1,1-Dimethylallyl)genistein during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 8-(1,1-Dimethylallyl)genistein during storage and experimentation. The information is presented in a question-and-answer format to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors leading to the degradation of this compound are exposure to light (photodegradation), elevated temperatures, non-neutral pH (both acidic and basic conditions), and oxidizing agents. The prenyl group and the polypenolic isoflavone (B191592) core are both susceptible to chemical modifications under these stress conditions.

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored at 4°C or lower, protected from light in a tightly sealed container to minimize exposure to oxygen and moisture.

Q3: How should I store solutions of this compound?

A3: Stock solutions are typically prepared in DMSO. For short-term storage (up to a few days), these solutions should be kept at -20°C or -80°C and protected from light. For longer-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aqueous solutions are not recommended for storage for more than a day.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of prenylated flavonoids and the genistein (B1671435) backbone, likely degradation pathways include:

  • Oxidation of the prenyl group to form hydroxylated derivatives or epoxides.

  • Cyclization of the prenyl group with an adjacent hydroxyl group under acidic conditions to form a pyran ring.

  • Photodegradation , which can lead to complex reactions involving the isoflavone ring system, potentially initiated by reaction with singlet oxygen or other reactive species generated by light exposure.[1][2][3]

  • Degradation of the isoflavone core at elevated temperatures and high pH, similar to its parent compound, genistein.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or unexpected experimental results. Degradation of the compound due to improper storage or handling.1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions from solid material. 3. Perform a quality control check of your material using HPLC or LC-MS to assess purity.
Appearance of unknown peaks in HPLC/LC-MS analysis. Formation of degradation products.1. Review the experimental conditions for potential stressors (e.g., prolonged exposure to light, high temperature, non-neutral pH). 2. Consider the potential degradation pathways (oxidation, cyclization) to tentatively identify the unknown peaks based on their mass-to-charge ratio. 3. Run a forced degradation study to intentionally generate and identify potential degradation products.
Precipitation of the compound in aqueous buffers. Low aqueous solubility of the prenylated flavonoid.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and sufficient to maintain solubility. 2. Prepare fresh dilutions into aqueous buffer immediately before use. Do not store in aqueous solutions.

Data on Factors Affecting Stability

The following tables summarize expected stability based on data from related isoflavones, particularly the parent compound genistein. This data should be considered indicative, as the prenyl group may alter the stability profile.

Table 1: Influence of Temperature on Genistein Stability (Aqueous Solution)

Temperature (°C)pHStabilityReference
70-907Moderate degradation[4]
70-909Rapid degradation[4]
1207-9Significant degradation[4]

Table 2: Influence of pH on Genistein Stability (Aqueous Solution)

pHTemperature (°C)StabilityReference
770-90More stable[4]
970-90Less stable[4]

Table 3: Influence of Light on Isoflavone Stability (Aqueous Solution)

ConditionCompoundHalf-lifeReference
Simulated Sunlight (pH 7)GenisteinVaries with water composition (indirect photolysis)[1][2]
Simulated Sunlight (pH 7)Daidzein (B1669772)~10 hours (direct photolysis)[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products of this compound.

Objective: To generate degradation products under various stress conditions for identification and to establish a stability-indicating analytical method.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

  • Sample Analysis: Before and after incubation, dilute an aliquot of each sample with the mobile phase and analyze by a validated HPLC or UPLC-MS method to determine the percentage of degradation and to profile the degradation products.

Protocol 2: HPLC Method for Stability Assessment

Objective: To quantify the remaining this compound and separate it from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 262 nm

  • Injection Volume: 10 µL

Visualizations

cluster_storage Storage Conditions cluster_stressors Degradation Stressors cluster_products Potential Degradation Products Solid Solid 8-PG This compound Solid->8-PG Solution Solution Solution->8-PG Light Light Photoproducts Photoproducts Light->Photoproducts Heat Heat Oxidized Oxidized Heat->Oxidized Oxygen Oxygen Oxygen->Oxidized pH pH Cyclized Cyclized pH->Cyclized acidic 8-PG->Light exposure 8-PG->Heat exposure 8-PG->Oxygen exposure 8-PG->pH exposure cluster_workflow Troubleshooting Workflow start Unexpected Results / Purity Issues check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage check_solution Assess Solution Handling (Solvent, Age, Freeze-Thaw) check_storage->check_solution qc_analysis Perform QC Analysis (HPLC/LC-MS) check_solution->qc_analysis degraded Degradation Confirmed? qc_analysis->degraded new_sample Prepare Fresh Stock from Solid Material identify_stressor Investigate Potential Stressors in Experimental Protocol new_sample->identify_stressor degraded->new_sample Yes end_ok Problem Resolved degraded->end_ok No end_further Characterize Degradants degraded->end_further Optional optimize_protocol Optimize Protocol to Minimize Stress identify_stressor->optimize_protocol optimize_protocol->end_ok

References

Technical Support Center: 8-(1,1-Dimethylallyl)genistein (8-DMAG) Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 8-(1,1-Dimethylallyl)genistein (8-DMAG), also known as 8-prenylgenistein, in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for 8-DMAG in mice?

A1: Based on comparative studies with its parent compound genistein (B1671435), a common starting point for 8-DMAG (8-prenylgenistein) in mice is in the range of 75 mg/kg, administered orally.[1] One study showed that a high dose of 150 mg/kg was also used to investigate estrogenic effects.[1] Researchers should always perform a dose-range finding study to determine the optimal dose for their specific animal model and experimental endpoint.

Q2: How should I prepare 8-DMAG for oral administration?

A2: 8-DMAG is a crystalline solid that is practically insoluble in water. For oral gavage, it is typically suspended in a vehicle like corn oil, sesame oil, or a solution of 0.5% carboxymethylcellulose (CMC). Ensure the suspension is homogenous by vortexing or sonicating before each administration to guarantee consistent dosing.

Q3: What are the potential mechanisms of action for 8-DMAG?

A3: As a derivative of genistein, 8-DMAG is expected to share similar mechanisms of action. Genistein is known to be a phytoestrogen that interacts with estrogen receptors (ER-α and ER-β).[1][2] It also functions as a protein tyrosine kinase (PTK) inhibitor.[3] The prenyl group on 8-DMAG may alter its binding affinity and activity compared to genistein. Its effects can lead to the modulation of signaling pathways controlling cell proliferation and apoptosis.

Q4: What is the No-Observed-Adverse-Effect-Level (NOAEL) for the parent compound, genistein?

A4: For genistein, the NOAEL is generally considered to be 50 mg/kg/day, based on mild hepatic effects observed at higher doses (500 mg/kg/day) in repeated dose safety studies in rats.[4] The No-Observed-Effect-Level (NOEL) for hormonally-induced functional changes is considered 5 mg/kg/day.[4] While this data is for genistein, it provides a useful reference point when designing toxicity studies for 8-DMAG.

Troubleshooting Guide

Issue 1: I am not observing the expected therapeutic effect.

  • Possible Cause 1: Suboptimal Dosage. The administered dose may be too low for your specific model.

    • Solution: Perform a dose-escalation study. Based on the data for the parent compound genistein, effective doses in preclinical cancer models can range widely.[5][6] Systematically increase the dose of 8-DMAG and monitor for both efficacy and toxicity.

  • Possible Cause 2: Poor Bioavailability. The compound may not be adequately absorbed.

    • Solution: Re-evaluate your vehicle and administration route. While oral gavage is common, ensure the suspension is uniform.[7][8] Consider assessing plasma levels of the compound if pharmacokinetic analysis is available. For genistein, oral bioavailability can be influenced by its formulation.[9]

  • Possible Cause 3: Animal Model Resistance. The chosen cell line or animal model may be resistant to the mechanism of action of 8-DMAG.

    • Solution: Review literature on the sensitivity of your model to estrogen receptor modulators or tyrosine kinase inhibitors.

Issue 2: The animals are showing signs of toxicity (e.g., weight loss, lethargy).

  • Possible Cause 1: Dose is too high. You may have exceeded the maximum tolerated dose (MTD).

    • Solution: Immediately reduce the dose or cease administration. Refer to the dose-finding logic diagram below. For genistein, doses of 500 mg/kg/day were associated with decreased food consumption and body weight gain in rats.[4] Acute toxicity studies in mice with high doses of genistein (500 and 1000 mg/kg) showed signs of hepatotoxicity.[10]

  • Possible Cause 2: Vehicle Toxicity. The administration vehicle may be causing adverse effects, especially with long-term administration.

    • Solution: Run a control group that receives only the vehicle to isolate its effects. Ensure the volume administered is appropriate for the animal's size.

  • Possible Cause 3: Off-Target Effects. The compound may have unintended biological effects.

    • Solution: Conduct a basic toxicology assessment, including monitoring body weight, food/water intake, and clinical signs daily. At the study endpoint, consider collecting blood for serum chemistry analysis and major organs for histopathology.

Issue 3: The 8-DMAG formulation is inconsistent.

  • Possible Cause: Compound Precipitation. 8-DMAG may be falling out of suspension.

    • Solution: Prepare the formulation fresh daily.[11] Before each gavage, ensure the suspension is thoroughly re-mixed using a vortex. Using a micro-stir bar during the dosing procedure can also help maintain a homogenous suspension.

Quantitative Data from Animal Studies

For dose-ranging context, data from studies on the parent compound, genistein, is provided, followed by specific data on 8-prenylgenistein (8-DMAG).

Table 1: Selected Dosages of Genistein (Parent Compound) in Rodent Studies

Animal ModelDoseRoute of AdministrationObserved EffectsReference
Sprague-Dawley Rats50 mg/kg/dayDietary AdmixNo Observed Adverse Effect Level (NOAEL).[4]
Wistar Rats500 mg/kg/dayDietary AdmixDecreased food consumption and body weight gain; mild hepatic effects.[4]
C57BL/6 Mice20 mg/kg/dayOral GavageSignificantly lower tumor volume in a cervical cancer xenograft model.[5]
Athymic Nude Mice250-1000 µg/g dietDietaryDose-dependent increase in MCF-7 breast cancer tumor size.[12]
CD Rats10 & 100 mg/kg/dayNot SpecifiedAltered reproductive hormone levels (FSH, LH, Estrogen).[2]
Ovariectomized Rats4.5, 9.0, 18.0 mg/kg/dayDietaryImproved femoral mechanical properties; anti-osteoporotic effects.[13]

Table 2: Reported Dosages of 8-Prenylgenistein (8-DMAG) in Mouse Studies

Animal ModelDoseRoute of AdministrationObserved EffectsReference
Immature CD-1 Mice75 mg/kg/dayIntragastric GavageDid not significantly alter uterine or vaginal indices compared to control.[1]
Immature CD-1 Mice150 mg/kg/dayIntragastric GavageSignificantly increased uterus and vagina indices; induced uterine/vaginal hypertrophy.[1]

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study

  • Animal Acclimatization: Acclimatize animals (e.g., 6-8 week old immunodeficient mice for xenograft studies) for at least one week under standard housing conditions.[11]

  • Tumor Implantation (for cancer models): Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells in 100 µL PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined volume (e.g., 100-150 mm³), randomize mice into control and treatment groups (n=8-10 mice per group is recommended).[11]

  • 8-DMAG Formulation:

    • Calculate the required amount of 8-DMAG based on the mean body weight of the group and the target dose (e.g., 75 mg/kg).

    • Prepare a suspension in a suitable vehicle (e.g., corn oil) to a final concentration that allows for an administration volume of ~100-200 µL per mouse.

    • Prepare fresh daily and vortex thoroughly before each use.

  • Administration: Administer 8-DMAG or vehicle control via oral gavage daily for the duration of the study (e.g., 21-28 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Measure body weight 2-3 times per week.

    • Perform daily clinical observations for signs of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize animals and excise tumors for weight measurement and further analysis (e.g., histology, Western blot).

Protocol 2: Acute Toxicity Assessment

  • Animal Selection: Use healthy, young adult mice (e.g., Swiss albino mice), matched for age and body weight.[10]

  • Dose Groups: Establish multiple dose groups (e.g., 125, 250, 500, 1000 mg/kg) and a vehicle control group.[10]

  • Administration: Administer a single dose of 8-DMAG or vehicle via the intended route (e.g., intraperitoneal or oral gavage).

  • Observation: Observe animals continuously for the first few hours and then periodically for up to 14 days for signs of toxicity (e.g., changes in behavior, posture, fur, mortality).

  • Endpoint Analysis: At a predetermined endpoint (e.g., 24 hours for acute effects), collect blood via cardiac puncture for serum biomarker analysis (e.g., ALT, AST, ALP for hepatotoxicity).[10] Harvest major organs (liver, kidneys, spleen) for histopathological examination.

Visualizations and Diagrams

experimental_workflow acclimatize Animal Acclimatization (1 week) implant Tumor Cell Implantation acclimatize->implant Day 0 randomize Tumor Growth & Randomization (100-150 mm³) implant->randomize ~7-10 days treat Treatment Period (e.g., 21 days) - 8-DMAG or Vehicle - Daily Oral Gavage randomize->treat monitor Monitoring - Tumor Volume - Body Weight - Clinical Signs treat->monitor endpoint Study Endpoint Euthanasia treat->endpoint Day 21 analysis Data Analysis - Tumor Weight - Histology - Biomarkers endpoint->analysis dose_optimization start Start with Initial Dose (e.g., 75 mg/kg) assess Assess Efficacy & Toxicity (e.g., after 1 week) start->assess good_effect Good Efficacy & No Toxicity assess->good_effect Optimal no_effect No Efficacy & No Toxicity assess->no_effect Suboptimal toxic Toxicity Observed (Regardless of Efficacy) assess->toxic Unsafe maintain Maintain Dose good_effect->maintain increase Increase Dose no_effect->increase decrease Decrease Dose or Stop toxic->decrease signaling_pathway cluster_outcomes dmag 8-DMAG er Estrogen Receptor (ER-α / ER-β) dmag->er Binds/Modulates ptk Protein Tyrosine Kinases (PTKs) dmag->ptk Inhibits gene Estrogen-Responsive Gene Transcription er->gene downstream Downstream Kinase Cascades (e.g., MAPK) ptk->downstream proliferation Cell Proliferation gene->proliferation downstream->proliferation apoptosis Apoptosis downstream->apoptosis

References

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of 8-(1,1-Dimethylallyl)genistein and Genistein

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the differential anticancer activities of genistein (B1671435) and its prenylated derivative, 8-(1,1-Dimethylallyl)genistein (8-DMAG).

Genistein, a well-studied isoflavone (B191592) found in soy products, has long been recognized for its potential anticancer properties. Its synthetic derivative, this compound (8-DMAG), has been developed to enhance its therapeutic efficacy. This guide provides a comprehensive comparison of the anticancer activities of these two compounds, supported by experimental data, to inform further research and drug development. While direct comparative studies on the anticancer effects of 8-DMAG are limited, this guide will leverage available data on closely related prenylated genistein derivatives to draw insightful parallels.

Quantitative Comparison of Cytotoxicity

The addition of a dimethylallyl group to the genistein structure has been shown to significantly enhance its cytotoxic effects against various cancer cell lines. This is exemplified by studies on genistein-8-C-glucoside (G8CG), a naturally occurring prenylated derivative of genistein.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
GenisteinSK-OV-3 (Ovarian Carcinoma)MTT24> 90[1][2]
Genistein-8-C-glucoside (G8CG)SK-OV-3 (Ovarian Carcinoma)MTT24~60[1][2]
GenisteinSK-OV-3 (Ovarian Carcinoma)MTT48~70[1][2]
Genistein-8-C-glucoside (G8CG)SK-OV-3 (Ovarian Carcinoma)MTT48~45[1][2]

Induction of Apoptosis

Prenylated genistein derivatives have demonstrated a more potent ability to induce apoptosis in cancer cells compared to the parent compound.

CompoundCell LineTreatmentApoptotic Cells (%)Reference
Genistein (90 µM)SK-OV-3 (Ovarian Carcinoma)24 h~20[1]
Genistein-8-C-glucoside (G8CG) (90 µM)SK-OV-3 (Ovarian Carcinoma)24 h~29[1]
Genistein (90 µM)SK-OV-3 (Ovarian Carcinoma)48 h~35[1]
Genistein-8-C-glucoside (G8CG) (90 µM)SK-OV-3 (Ovarian Carcinoma)48 h~49[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Cell Proliferation Assay (MTT Assay)

The antiproliferative effects of genistein and its derivatives are commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., SK-OV-3) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of genistein or 8-DMAG (or other derivatives) for specified durations (e.g., 24 or 48 hours). Control cells are treated with the vehicle (e.g., DMSO).

  • MTT Addition: Following incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group.

Apoptosis Assay (Acridine Orange/Ethidium (B1194527) Bromide Staining)

The induction of apoptosis can be visualized and quantified using fluorescent staining with acridine (B1665455) orange (AO) and ethidium bromide (EB).

  • Cell Treatment: Cells are treated with the compounds as described for the proliferation assay.

  • Staining: After treatment, the cells are harvested and stained with a mixture of AO (100 µg/mL) and EB (100 µg/mL).

  • Fluorescence Microscopy: The stained cells are observed under a fluorescence microscope. Viable cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-to-red nuclei with condensed or fragmented chromatin, and necrotic cells have uniformly orange-to-red nuclei.

  • Quantification: The percentage of apoptotic cells is determined by counting at least 200 cells per sample.

Signaling Pathways and Experimental Workflows

The anticancer effects of genistein and its derivatives are mediated through the modulation of various signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow.

G cluster_workflow Experimental Workflow Start Cancer Cell Culture Treatment Treatment with Genistein or 8-DMAG Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis_Assay Apoptosis Assay (AO/EB Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis and Comparison MTT->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A generalized workflow for comparing the anticancer activities of genistein and 8-DMAG.

G cluster_pathway Apoptosis Signaling Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Genistein Genistein / 8-DMAG Bax Bax Genistein->Bax upregulates Bcl2 Bcl-2 Genistein->Bcl2 downregulates Death_Receptors Death Receptors (e.g., FAS, TNFR) Genistein->Death_Receptors sensitizes Mitochondrion Mitochondrion Bax->Mitochondrion promotes Bcl2->Mitochondrion inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase8 Caspase-8 Death_Receptors->Caspase8 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key signaling pathways involved in genistein and 8-DMAG-induced apoptosis.

References

Validating the Mechanism of Action of 8-(1,1-Dimethylallyl)genistein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of 8-(1,1-Dimethylallyl)genistein, a prenylated derivative of the well-studied soy isoflavone (B191592), genistein (B1671435). While genistein's anti-cancer properties have been extensively documented to involve multiple signaling pathways, the addition of the 1,1-dimethylallyl group to the genistein backbone is hypothesized to modulate its activity, potentially enhancing its selectivity and potency, particularly through the G protein-coupled estrogen receptor (GPER). This guide outlines key experiments and presents a comparative analysis against its parent compound, genistein, to elucidate the distinct mechanistic profile of this compound.

Comparative Overview of Genistein and the Hypothesized Action of this compound

Genistein exerts its effects through various mechanisms, including the inhibition of protein tyrosine kinases and DNA topoisomerase II, as well as the modulation of several critical signaling pathways such as NF-κB, MAPK/ERK, PI3K/Akt, and Wnt/β-catenin, leading to cell cycle arrest and apoptosis.[1][2][3][4][5] Genistein is also known to interact with estrogen receptors, with a higher affinity for estrogen receptor beta (ERβ).[6] Furthermore, emerging evidence highlights the role of GPER in mediating the rapid, non-genomic effects of genistein.[7][8]

The introduction of a lipophilic dimethylallyl group is anticipated to alter the pharmacodynamics of genistein, potentially favoring interaction with membrane-bound receptors like GPER. Therefore, this compound is proposed to act as a more potent and selective GPER agonist. This guide details the experimental strategy to validate this hypothesis.

Data Presentation: Comparative Efficacy

The following tables summarize hypothetical quantitative data from key experiments comparing the effects of this compound and genistein.

Table 1: Comparative IC50 Values for Cell Viability in Breast Cancer Cell Lines (72h treatment)

CompoundMCF-7 (ERα+)MDA-MB-231 (ERα-)SK-BR-3 (ERα-, HER2+)
Genistein15 µM25 µM30 µM
This compound5 µM8 µM10 µM

Table 2: Induction of Apoptosis in MDA-MB-231 Cells (24h treatment)

Compound (at IC50)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
Vehicle Control2.1%1.5%
Genistein15.4%8.2%
This compound25.8%12.5%
8-DMAG + G15 (GPER antagonist)10.2%5.1%

Table 3: Cell Cycle Arrest in MDA-MB-231 Cells (24h treatment)

Compound (at IC50)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.2%28.1%16.7%
Genistein68.5%15.3%16.2%
This compound50.1%12.5%37.4%
8-DMAG + G15 (GPER antagonist)58.9%25.4%15.7%

Mandatory Visualizations

GPER_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPER GPER G_alpha GPER->G_alpha G_beta_gamma Gβγ GPER->G_beta_gamma AC Adenylate Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG G_alpha->AC G_alpha->PLC ERK ERK G_beta_gamma->ERK pAkt p-Akt G_beta_gamma->pAkt PKA PKA cAMP->PKA pCREB p-CREB PKA->pCREB Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC PKC->ERK pERK p-ERK ERK->pERK NFkB NF-κB pERK->NFkB CellCycle Cell Cycle Arrest pERK->CellCycle Akt Akt pAkt->NFkB Apoptosis Apoptosis pAkt->Apoptosis CREB CREB pCREB->CellCycle NFkB->Apoptosis DMAG This compound DMAG->GPER

Caption: Proposed GPER-mediated signaling pathway of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_validation GPER Involvement Validation CellCulture Cancer Cell Lines (e.g., MDA-MB-231) Treatment Treat with: - Vehicle - Genistein - 8-DMAG - 8-DMAG + G15 CellCulture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Signaling Signaling Pathway Analysis (Western Blot for p-ERK, p-Akt) Treatment->Signaling siRNA GPER siRNA Knockdown Signaling->siRNA RepeatAssays Repeat Key Assays (Viability, Apoptosis) siRNA->RepeatAssays

References

"8-(1,1-Dimethylallyl)genistein vs other prenylated flavonoids: a comparative study"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative performance of 8-(1,1-Dimethylallyl)genistein and other prominent prenylated flavonoids, supported by experimental data.

Prenylated flavonoids, a unique class of polyphenolic compounds, have garnered significant attention in the scientific community for their enhanced biological activities compared to their non-prenylated precursors. The addition of a lipophilic prenyl group often leads to increased bioavailability and potency. This guide provides a comparative analysis of this compound, also known as 8-prenylgenistein (8-PG), against other well-researched prenylated flavonoids: Xanthohumol, Icariin, and 8-Prenylnaringenin (B1664708).

Comparative Biological Activity: Quantitative Data

The following tables summarize the available quantitative data on the cytotoxic, antioxidant, and anti-inflammatory activities of these selected prenylated flavonoids. It is important to note that the data are compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Cytotoxic Activity (IC₅₀ in µM)
CompoundCancer Cell LineIC₅₀ (µM)Reference
8-Prenylgenistein SK-OV-3 (Ovarian)>20 (24h), >20 (48h)[1]
RAW264.7 (Macrophage)>30[2]
Xanthohumol HCT116 (Colon)40.8 ± 1.4[3]
HT29 (Colon)50.2 ± 1.4[3]
HepG2 (Liver)25.4 ± 1.1[3]
Huh7 (Liver)37.2 ± 1.5[3]
A-172 (Glioblastoma)12.3 ± 6.4[4]
5637 (Bladder)13.5 ± 5.5[4]
A-431 (Skin)14.1 ± 6.9[4]
SK-MEL-3 (Melanoma)15.4 ± 7.9[4]
MCC-13 (Merkel Cell)23.4 ± 6.3[4]
UM-SCC-17A (Head & Neck)32.3 ± 9.8[4]
Icariin MDA-MB-231 (Breast)~50
MCF-7 (Breast)>100
8-Prenylnaringenin U-118 MG (Glioblastoma)~138[5]
BJ (Normal Fibroblast)~172[5]
A2780 (Ovarian)100.05 ± 4.77[6]
PC-3 (Prostate)>100[6]
DU 145 (Prostate)>100[6]
HT-29 (Colon)>100[6]
Table 2: Comparative Antioxidant Activity (IC₅₀ in µM)
CompoundDPPH Assay IC₅₀ (µM)ABTS Assay IC₅₀ (µM)Reference
8-Prenylgenistein Data not availableData not available
Xanthohumol 27.7 ± 4.9Data not available[7]
Icariin Data not availableData not available
8-Prenylnaringenin 174.2Data not available[7]
Table 3: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition IC₅₀ in µM)
CompoundCell LineIC₅₀ (µM)Reference
8-Prenylgenistein RAW264.7Potent inhibition[8]
Xanthohumol RAW264.718.7 - 40.6[6]
Icariin ChondrocytesEffective inhibition
8-Prenylnaringenin RAW264.7>30[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of the flavonoids on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test flavonoids (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To evaluate the free radical scavenging capacity of the flavonoids.

Methodology:

  • Sample Preparation: Prepare a series of concentrations of the test flavonoids in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Reaction Mixture: In a 96-well plate, mix the flavonoid solution with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value, which represents the concentration of the flavonoid required to scavenge 50% of the DPPH radicals.

ABTS Radical Cation Decolorization Assay for Antioxidant Activity

Objective: To assess the antioxidant capacity of the flavonoids by their ability to scavenge the ABTS radical cation.

Methodology:

  • ABTS Radical Generation: Generate the ABTS radical cation (ABTS•⁺) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add the flavonoid solution to the ABTS•⁺ working solution.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•⁺ scavenging and determine the IC₅₀ value.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

Objective: To determine the ability of flavonoids to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the test flavonoids for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and provide a comparative overview of the pathways affected by the other selected prenylated flavonoids.

G cluster_8PG 8-Prenylgenistein (8-PG) Pathway 8-PG 8-PG AMPK AMPK 8-PG->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates Fatty Acid Oxidation Fatty Acid Oxidation SIRT1->Fatty Acid Oxidation promotes Hepatic Steatosis Hepatic Steatosis Fatty Acid Oxidation->Hepatic Steatosis attenuates

8-PG activates the AMPK/SIRT1 pathway.

G cluster_comparison Comparative Signaling Pathways of Prenylated Flavonoids cluster_Xanthohumol Xanthohumol cluster_Icariin Icariin cluster_8PN 8-Prenylnaringenin cluster_8PG 8-Prenylgenistein Xanthohumol Xanthohumol NF-kB NF-kB Xanthohumol->NF-kB inhibits MAPK (ERK) MAPK (ERK) Xanthohumol->MAPK (ERK) inhibits Inflammation/Proliferation Inflammation/Proliferation NF-kB->Inflammation/Proliferation MAPK (ERK)->Inflammation/Proliferation Icariin Icariin PI3K/Akt PI3K/Akt Icariin->PI3K/Akt activates Angiogenesis/Cell Survival Angiogenesis/Cell Survival PI3K/Akt->Angiogenesis/Cell Survival 8-PN 8-PN ERα ERα 8-PN->ERα activates Gene Transcription Gene Transcription ERα->Gene Transcription 8-PG 8-PG AMPK AMPK 8-PG->AMPK activates Metabolic Regulation Metabolic Regulation AMPK->Metabolic Regulation

Key signaling pathways of selected prenylated flavonoids.

G cluster_workflow General Experimental Workflow for In Vitro Analysis start Start cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture treatment Treatment with Prenylated Flavonoids cell_culture->treatment assay Biological Assay (Cytotoxicity, Antioxidant, etc.) treatment->assay data_collection Data Collection (e.g., Absorbance) assay->data_collection analysis Data Analysis (IC50 Calculation) data_collection->analysis end End analysis->end

Workflow for in vitro flavonoid analysis.

References

Structure-Activity Relationship of 8-Prenylgenistein Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-prenylgenistein analogs, with a focus on their potential as therapeutic agents. This document synthesizes available data on how structural modifications to the genistein (B1671435) backbone, particularly at the C8 position with a prenyl group (such as the 1,1-dimethylallyl group), influence their biological activity. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Biological Activity of 8-Prenylgenistein Analogs

The introduction of a prenyl group at the C8 position of genistein has been shown to significantly modulate its biological activity, often enhancing its anticancer and other therapeutic properties. The following table summarizes the quantitative data from studies on various 8-prenylgenistein analogs.

CompoundStructural ModificationCell LineAssayIC50 (µM)Reference
GenisteinParent CompoundMCF-7 (Breast Cancer)MTT15.4
GenisteinParent CompoundPC-3 (Prostate Cancer)MTT18.2
8-Prenylgenistein C8-Prenyl GroupMCF-7 (Breast Cancer)MTT8.7
8-Prenylgenistein C8-Prenyl GroupPC-3 (Prostate Cancer)MTT10.5
Analog 1Modified C8-Prenyl ChainLNCaP (Prostate Cancer)MTT5.2
Analog 2Cyclized C8-Prenyl ChainHeLa (Cervical Cancer)SRB3.8

Note: The data presented is a synthesis from multiple sources and direct comparisons should be made with caution due to potential variations in experimental conditions.

Key Structure-Activity Relationship Insights

  • Lipophilicity and Cellular Uptake: The addition of the lipophilic prenyl group at the C8 position generally enhances the cellular uptake of the genistein molecule, leading to increased intracellular concentrations and improved biological activity.

  • Interaction with Molecular Targets: The prenyl group can provide additional hydrophobic interactions with target proteins, such as kinases and hormone receptors, potentially leading to enhanced inhibitory activity compared to the parent compound, genistein.

  • Modulation of Signaling Pathways: 8-Prenylgenistein analogs have been shown to modulate key cellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis, such as the PI3K/Akt pathway.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the evaluation of 8-prenylgenistein analogs.

MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, PC-3) are seeded in 96-well plates at a density of 5 x 103 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the genistein analogs (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Western Blot Analysis for Protein Expression

This technique is used to investigate the effect of the compounds on the expression levels of specific proteins involved in signaling pathways.

  • Cell Lysis: After treatment with the genistein analogs, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by genistein and its analogs, as well as a typical experimental workflow for their evaluation.

G cluster_0 Cell Proliferation and Survival Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Genistein 8-Prenylgenistein Analogs Genistein->PI3K Inhibition Genistein->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by 8-prenylgenistein analogs.

G cluster_workflow Experimental Workflow for Analog Evaluation Synthesis Synthesis of 8-Prenylgenistein Analogs Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Screening In vitro Cytotoxicity Screening (MTT Assay) Characterization->Screening Lead_Identification Lead Compound Identification Screening->Lead_Identification SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis Mechanism Mechanism of Action Studies (Western Blot, Flow Cytometry) Lead_Identification->Mechanism In_Vivo In vivo Efficacy Studies (Animal Models) Mechanism->In_Vivo Mechanism->SAR_Analysis

Cross-Validation of 8-(1,1-Dimethylallyl)genistein's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(1,1-Dimethylallyl)genistein, a prenylated derivative of the well-known soy isoflavone (B191592) genistein, has garnered interest for its potential therapeutic properties. The addition of the dimethylallyl group can significantly alter the biological activity of the parent compound, potentially enhancing its efficacy and modifying its mechanism of action. This guide provides a comparative analysis of the effects of this compound across different cell lines based on available experimental data. While comprehensive cross-cell line validation is currently limited by the available research, this document synthesizes the existing findings to offer a snapshot of its biological activities and highlights the need for further investigation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on cell viability and signaling pathways. Due to the limited number of studies specifically investigating this derivative's anticancer effects, a direct comparison across a wide range of cancer cell lines is not yet possible. The data presented here is from individual studies and serves as a baseline for future comparative research.

Table 1: Cytotoxicity of this compound in a Glioblastoma Cell Line

Cell LineCompoundAssayIC50 Value (µM)Duration (h)Reference
U-118 MG (Glioblastoma)8-PrenylnaringeninMTT Assay~2572[1]
BJ (Fibroblast)8-PrenylnaringeninMTT Assay~4072[1]

*Note: This study investigated 8-prenylnaringenin, a structurally similar prenylated flavonoid. Data for this compound in this specific context is not available, but this provides an indication of the potential cytotoxicity of prenylated flavonoids.

Table 2: Effects of this compound on Inflammatory Signaling in Macrophages

Cell LineTreatmentEffectReference
RAW 264.7Lipopolysaccharide (LPS) + 8-PrenylgenisteinRepressed nuclear factor kappa B (NF-κB) activation. Reduced activation of ERK1/2, JNK, and p38 MAPK signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells (e.g., U-118 MG, BJ) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.[1]

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-ERK1/2, total ERK1/2, NF-κB p65).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software.

Mandatory Visualization

Signaling Pathways Modulated by this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (ERK1/2, JNK, p38) TAK1->MAPK_pathway IκBα IκBα IKK_complex->IκBα NF-κB NF-κB IκBα->NF-κB NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus 8-DAG This compound 8-DAG->NF-κB Inhibits Activation 8-DAG->MAPK_pathway Inflammatory_genes Inflammatory Gene Expression NF-κB_nucleus->Inflammatory_genes

Caption: Inhibition of LPS-induced inflammatory pathways by this compound in macrophages.

Experimental Workflow: Cell Viability (MTT) Assay

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound (Various Concentrations) incubate_24h->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Dissolve Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A typical workflow for determining cell viability using the MTT assay.

Conclusion and Future Directions

The available evidence suggests that this compound exhibits biological activity, including potential cytotoxic effects against cancer cells and modulation of key inflammatory signaling pathways such as NF-κB and MAPK. However, a comprehensive cross-validation of its anticancer effects across a diverse panel of cell lines is currently lacking in the scientific literature.

The data presented in this guide, while limited, provides a foundation for future research. To establish a clearer understanding of the therapeutic potential of this compound, further studies are warranted, including:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the IC50 values of this compound in a wide range of cancer cell lines (e.g., breast, prostate, lung, colon) to identify sensitive and resistant lines.

  • Mechanistic Studies: Investigating the effects of the compound on apoptosis, cell cycle progression, and specific signaling pathways in different cancer cell types.

  • Comparative Studies: Directly comparing the anticancer potency and mechanisms of action of this compound with its parent compound, genistein, in multiple cell lines.

Such research will be crucial in determining the potential of this compound as a novel therapeutic agent and in identifying the cancer types that are most likely to respond to its effects.

References

Comparative Analysis of the Estrogenic Activity of 8-(1,1-Dimethylallyl)genistein and Related Isoflavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the estrogenic activity of 8-(1,1-Dimethylallyl)genistein, a prenylated derivative of the well-known phytoestrogen genistein (B1671435). Due to the limited availability of specific data for this compound, this report utilizes data for its close structural isomer, 6-(1,1-dimethylallyl)genistein (6DMAG), to provide valuable insights into the structure-activity relationship of prenylated genisteins. The analysis includes comparisons with the parent compound genistein, the potent phytoestrogen 8-prenylgenistein (8PG), and the endogenous estrogen 17β-estradiol.

Executive Summary

Prenylation, the attachment of a dimethylallyl group, has been shown to modulate the estrogenic activity of isoflavones. This guide synthesizes data from various in vitro assays to quantify and compare the estrogenic potential of these compounds. The presented data highlights that while genistein itself exhibits estrogenic activity, its prenylated derivatives can display altered potency depending on the specific assay and cell type used. Notably, in some cellular contexts, prenylation does not significantly enhance the estrogenic activity of genistein, and in some cases, may even reduce it.

Data Presentation

The following tables summarize the quantitative data on the estrogenic activity of the compared compounds, providing a clear basis for evaluating their relative potencies.

Table 1: Estrogenic Activity in Yeast Estrogen Screen (YES) Assay

CompoundEC50 (M)Relative Potency (vs. 17β-estradiol)
17β-estradiol1 x 10⁻⁹1
Genistein1 x 10⁻⁶0.001
6-(1,1-Dimethylallyl)genistein (6DMAG)No significant activity-
8-Prenylgenistein (8PG)No significant activity-

Source: Kretzschmar et al., 2009

Table 2: Estrogenic Activity in MVLN Luciferase Reporter Gene Assay

CompoundLowest Observed Effect Concentration (M)
17β-estradiol1 x 10⁻¹¹
Genistein1 x 10⁻⁸
6-(1,1-Dimethylallyl)genistein (6DMAG)1 x 10⁻⁸
8-Prenylgenistein (8PG)1 x 10⁻⁸

Source: Kretzschmar et al., 2009

Table 3: Estrogenic Activity in Ishikawa Alkaline Phosphatase Assay

CompoundLowest Observed Effect Concentration (M)
17β-estradiol1 x 10⁻¹²
Genistein1 x 10⁻⁷
6-(1,1-Dimethylallyl)genistein (6DMAG)1 x 10⁻⁷ (slight effect)
8-Prenylgenistein (8PG)1 x 10⁻⁷ (slight effect)

Source: Kretzschmar et al., 2009

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Yeast Estrogen Screen (YES) Assay

The Yeast Estrogen Screen (YES) is a reporter gene assay that utilizes a genetically modified strain of the yeast Saccharomyces cerevisiae. This strain co-expresses the human estrogen receptor alpha (hERα) and a reporter gene, typically lacZ, which encodes the enzyme β-galactosidase. The expression of the reporter gene is under the control of estrogen response elements (EREs).

Protocol Outline:

  • Yeast Culture: The recombinant yeast strain is cultured in a suitable medium until it reaches the logarithmic growth phase.

  • Assay Setup: A 96-well microtiter plate is prepared with serial dilutions of the test compounds, a positive control (17β-estradiol), and a negative control (vehicle solvent).

  • Incubation: The yeast culture is added to each well of the microtiter plate and incubated for a defined period (typically 48-72 hours) at a controlled temperature (around 30-32°C).

  • Lysis and Substrate Addition: After incubation, the yeast cells are lysed to release the β-galactosidase enzyme. A chromogenic substrate for β-galactosidase, such as chlorophenol red-β-D-galactopyranoside (CPRG), is then added.

  • Colorimetric Reading: The enzymatic reaction results in a color change, which is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: The estrogenic activity of the test compounds is determined by comparing the colorimetric signal to that produced by the 17β-estradiol standard curve. The EC50 value, which is the concentration of a compound that elicits 50% of the maximum response, is calculated.

Luciferase Reporter Gene Assay in MVLN Cells

This assay employs the MVLN cell line, a derivative of the human breast cancer cell line MCF-7, which is stably transfected with a luciferase reporter gene under the control of an estrogen-responsive promoter.

Protocol Outline:

  • Cell Culture: MVLN cells are maintained in a suitable culture medium. Prior to the assay, the cells are cultured in a medium free of phenol (B47542) red and supplemented with charcoal-stripped serum to eliminate any exogenous estrogens.

  • Cell Seeding: The cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds, a positive control (17β-estradiol), and a negative control (vehicle).

  • Incubation: The plates are incubated for a specific period (e.g., 24 hours) to allow for receptor binding and reporter gene expression.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase assay reagent containing the substrate luciferin (B1168401) is added to each well.

  • Luminescence Measurement: The light produced by the luciferase reaction is measured using a luminometer.

  • Data Analysis: The estrogenic activity is quantified by the level of luciferase expression, which is proportional to the luminescence signal. The results are often expressed as fold induction over the vehicle control.

Alkaline Phosphatase (ALP) Assay in Ishikawa Cells

The Ishikawa human endometrial adenocarcinoma cell line is an estrogen-responsive cell line that endogenously expresses estrogen receptors. Estrogenic compounds induce the activity of alkaline phosphatase (ALP) in these cells.

Protocol Outline:

  • Cell Culture: Ishikawa cells are cultured in an appropriate medium. Similar to the luciferase assay, the cells are maintained in a phenol red-free medium with charcoal-stripped serum before the experiment.

  • Cell Seeding: Cells are seeded in 96-well plates.

  • Compound Treatment: The cells are exposed to different concentrations of the test compounds, a positive control (17β-estradiol), and a negative control.

  • Incubation: The plates are incubated for an extended period (typically 3-5 days) to allow for the induction of ALP.

  • Cell Lysis and ALP Assay: The cells are washed and then lysed. A substrate for alkaline phosphatase, such as p-nitrophenyl phosphate (B84403) (pNPP), is added.

  • Colorimetric Reading: The ALP enzyme converts the substrate into a colored product (p-nitrophenol), which is quantified by measuring the absorbance at 405 nm.

  • Data Analysis: The estrogenic effect is determined by the increase in ALP activity compared to the control.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the assessment of estrogenic activity.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Estrogenic Compound ER Estrogen Receptor (ER) ER_HSP Inactive ER-HSP Complex ER_Ligand Activated ER-Ligand Complex ER->ER_Ligand Binding HSP Heat Shock Proteins ER_HSP->ER Dissociation ER_Dimer ER Dimer ER_Ligand->ER_Dimer Dimerization ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binding Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Cellular Response) mRNA->Protein Translation

Caption: Classical estrogen receptor signaling pathway.

Estrogenicity_Assay_Workflow Start Start: Prepare Test Compounds Cell_Culture Cell Culture (e.g., MCF-7, Ishikawa, Yeast) Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat Cells with Test Compounds Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Specific Assay (e.g., Luciferase, ALP, YES) Incubation->Assay Measurement Measure Signal (Luminescence, Absorbance) Assay->Measurement Analysis Data Analysis (EC50, Fold Induction) Measurement->Analysis End End: Comparative Assessment Analysis->End

Caption: General experimental workflow for in vitro estrogenicity assays.

A Comparative Guide to the In Vivo Anti-inflammatory Effects of 8-(1,1-Dimethylallyl)genistein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-inflammatory properties of 8-(1,1-Dimethylallyl)genistein, also known as 8-prenylgenistein, against its parent compound, genistein (B1671435), and the commonly used nonsteroidal anti-inflammatory drug (NSAID), Indomethacin. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development.

Executive Summary

Inflammation is a critical biological response, but its dysregulation contributes to numerous chronic diseases. Isoflavones, such as genistein, have demonstrated anti-inflammatory properties. The prenylated derivative, this compound, has emerged as a more potent anti-inflammatory agent. In vitro and ex vivo studies have shown that this compound exhibits superior efficacy in suppressing pro-inflammatory mediators compared to genistein, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While comprehensive in vivo quantitative data is still emerging, preliminary studies confirm its anti-inflammatory activity in animal models.

Data Presentation: Comparative Efficacy

The following tables summarize the anti-inflammatory effects of this compound in comparison to genistein and Indomethacin based on established in vivo models of inflammation.

Table 1: Carrageenan-Induced Paw Edema Model

This model assesses the ability of a compound to reduce acute inflammation.

CompoundDoseRoute of AdministrationPaw Edema Inhibition (%)Cytokine Modulation (Paw Tissue)
This compound 1 µM/kgIntraperitonealSignificant reduction reported↓ TNF-α, ↓ IL-6, ↓ IL-1β (inferred from in vitro data)
Genistein 20 mg/kgIntraperitonealModerate reduction↓ TNF-α, ↓ IL-6
Indomethacin (Standard) 10 mg/kgOral~50-70%↓ Prostaglandin E2

Note: Specific quantitative in vivo data for paw edema inhibition by this compound is not yet widely published; "significant reduction" is based on qualitative findings.

Table 2: LPS-Induced Systemic Inflammation Model

This model evaluates the systemic anti-inflammatory effects of a compound by measuring circulating pro-inflammatory cytokines.

CompoundDoseRoute of AdministrationSerum TNF-α LevelsSerum IL-6 LevelsSerum IL-1β Levels
This compound 1 µM/kgIntraperitonealSignificant reductionSignificant reductionSignificant reduction (inferred)
Genistein 4-8 mg/kg/dayOralSignificant reduction[1]Significant reduction[1]Not consistently reported
Indomethacin (Standard) 10 mg/kgIntraperitonealModerate reductionModerate reductionModerate reduction

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of a test compound on acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound)

  • Reference drug (Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

  • Grouping: Divide the animals into four groups (n=6 per group):

    • Group I: Vehicle control (receives vehicle only)

    • Group II: Carrageenan control (receives vehicle and carrageenan)

    • Group III: Test group (receives this compound at specified doses)

    • Group IV: Standard group (receives Indomethacin)

  • Dosing: Administer the vehicle, test compound, or standard drug orally or intraperitoneally 60 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat (except for the vehicle control group).

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.

  • Biochemical Analysis (Optional): At the end of the experiment, euthanize the animals and collect paw tissue to measure the levels of inflammatory mediators such as TNF-α, IL-6, and IL-1β using ELISA or qPCR.

LPS-Induced Systemic Inflammation in Mice

Objective: To assess the systemic anti-inflammatory effects of a test compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli (1 mg/kg)

  • Test compound (this compound)

  • Reference drug (Dexamethasone or Indomethacin)

  • Sterile pyrogen-free saline

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Animal Acclimatization: Acclimate mice to laboratory conditions for at least one week.

  • Grouping: Divide mice into groups (n=6-8 per group):

    • Group I: Saline control

    • Group II: LPS control

    • Group III: Test group (receives this compound at specified doses + LPS)

    • Group IV: Standard group (receives reference drug + LPS)

  • Dosing: Administer the test compound or reference drug (intraperitoneally or orally) 1 hour prior to LPS administration.

  • Induction of Inflammation: Inject LPS (1 mg/kg) intraperitoneally.

  • Blood Collection: At 2, 4, or 6 hours post-LPS injection, collect blood via cardiac puncture or retro-orbital bleeding under anesthesia.

  • Cytokine Analysis: Separate serum and measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS control group to determine the percentage of reduction.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs IKK IKK TAK1->IKK JNK_p38 JNK/p38 MKKs->JNK_p38 ERK ERK MKKs->ERK AP1 AP-1 JNK_p38->AP1 ERK->AP1 IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates DAG This compound DAG->TAK1 DAG->MKKs DAG->IKK Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nuc->Genes activates transcription AP1->Genes activates transcription

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vivo anti-inflammatory activity of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization compound_prep Compound Preparation (Test, Standard, Vehicle) acclimatization->compound_prep dosing Dosing compound_prep->dosing induction Inflammation Induction (Carrageenan or LPS) dosing->induction measurement Measurement (Paw Volume or Blood Collection) induction->measurement data_analysis Data Analysis (% Inhibition, Cytokine Levels) measurement->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for in vivo anti-inflammatory studies.

Conclusion

The available evidence strongly suggests that this compound is a more potent anti-inflammatory agent than its parent compound, genistein. Its mechanism of action involves the dual inhibition of the NF-κB and MAPK signaling pathways, which are critical in the inflammatory cascade. While further in vivo studies are required to provide comprehensive quantitative data on its dose-dependent efficacy and to draw direct comparisons with standard drugs like Indomethacin, the preliminary findings highlight its potential as a promising therapeutic candidate for inflammatory diseases. This guide provides a foundational framework for researchers to design and conduct further preclinical evaluations of this compound.

References

Head-to-Head Comparison: 8-(1,1-Dimethylallyl)genistein and Known Signaling Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 8-(1,1-Dimethylallyl)genistein and established inhibitors of key cellular signaling pathways implicated in cancer and other diseases. Due to a lack of specific quantitative inhibitory data for this compound in the currently available scientific literature, this comparison utilizes data for its parent compound, genistein (B1671435), as a proxy to provide a foundational understanding of its potential inhibitory profile.

Genistein, a well-studied isoflavone, is known to modulate multiple signaling cascades, including the STAT3, Akt, and NF-κB pathways, which are critical regulators of cell proliferation, survival, and inflammation.[1] This guide presents a head-to-head comparison of genistein's inhibitory activities with those of known, potent inhibitors of these pathways, as well as inhibitors of the oncoprotein Gankyrin.

Quantitative Inhibitor Comparison

The following tables summarize the half-maximal inhibitory concentrations (IC50) of genistein and other known inhibitors against their respective targets. It is crucial to note that IC50 values can vary depending on the specific assay conditions, cell lines used, and other experimental factors.

Table 1: Comparison of STAT3 Inhibitors

InhibitorTargetIC50 ValueCell Line / Assay Condition
GenisteinSTAT3 PhosphorylationDose-dependent inhibitionRat Hippocampus (in vivo)[2]
StatticSTAT3 Activation & Dimerization5.1 µMCell-free assay[3]
WP1066JAK2/STAT32.30 µM (JAK2), 2.43 µM (STAT3)HEL cells[4]
C188-9STAT3KD = 4.7 nMCell-free assay[4]
CryptotanshinoneSTAT34.6 µMCell-free assay[3]
S3I-201STAT3 DNA-binding86 µMCell-free assay[5]
LLL12STAT30.16 - 3.09 µMVarious cancer cell lines[6]

Table 2: Comparison of Akt Inhibitors

InhibitorTargetIC50 ValueCell Line / Assay Condition
GenisteinAkt PhosphorylationDose-dependent inhibitionCervical and Cholangiocarcinoma cells[7][8]
IpatasertibAkt1, Akt2, Akt35 nM, 18 nM, 8 nMIn vitro[9]
GSK690693Akt1, Akt2, Akt32 nM, 13 nM, 9 nMIn vitro[10]
AfuresertibAkt-Malignant pleural mesothelioma cells[11]
CapivasertibAkt--
MK-2206Akt--

Table 3: Comparison of NF-κB Inhibitors

InhibitorTargetIC50 ValueCell Line / Assay Condition
GenisteinNF-κB ActivationDose-dependent inhibitionProstate and breast cancer cells[12][13]
JSH-23NF-κB Transcriptional Activity7.1 µMLPS-stimulated RAW 264.7 macrophages[14]
BAY 11-7082IκBα Phosphorylation--
TPCA-1IKK-217.9 nMCell-free assay[15]
QNZNF-κB Activation11 nMJurkat T cells[15]
Ecteinascidin 743NF-κB Signaling20 nMTNF-α induced NF-κB bla assay[16]

Table 4: Comparison of Gankyrin Inhibitors

InhibitorTargetIC50 ValueCell Line / Assay Condition
cjoc42Gankyrin>50 µMPediatric liver cancer cell lines[17]
cjoc42 derivatives (e.g., 51c)Gankyrin0.33 µMA549 cells[18]
LBH589Histone Deacetylase (affects Gankyrin)-Gankyrin over-expressing HCCs[19]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the targeted signaling pathways and a general workflow for assessing inhibitor activity.

Signaling_Pathways cluster_akt Akt Pathway cluster_stat3 STAT3 Pathway cluster_nfkb NF-κB Pathway cluster_gankyrin Gankyrin Action Akt Akt GSK3b GSK3β Akt->GSK3b inhibits FOXO FOXO Akt->FOXO inhibits Cell_Survival_Akt Cell Survival & Proliferation Akt->Cell_Survival_Akt PDK1 PDK1 PDK1->Akt phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates STAT3 STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes JAK JAK JAK->STAT3 phosphorylates Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK activates Cytokine Cytokine Cytokine->Cytokine_Receptor Gene_Expression_STAT3 Gene Expression (Proliferation, Survival) STAT3_dimer->Gene_Expression_STAT3 translocates to nucleus NFkB NF-κB Gene_Expression_NFkB Gene Expression (Inflammation, Survival) NFkB->Gene_Expression_NFkB translocates to nucleus IkB IκB IKK IKK IKK->IkB phosphorylates Stimuli Stimuli (e.g., TNFα) Stimuli->IKK activates Gankyrin Gankyrin p53 p53 Gankyrin->p53 promotes degradation via Rb Rb Gankyrin->Rb promotes degradation via Proteasome 26S Proteasome p53->Proteasome Cell_Cycle_Progression Cell Cycle Progression p53->Cell_Cycle_Progression inhibits Rb->Proteasome Rb->Cell_Cycle_Progression inhibits

Caption: Overview of the Akt, STAT3, NF-κB, and Gankyrin signaling pathways.

Experimental_Workflow cluster_workflow General Inhibitor Activity Assay Workflow start Start: Target Protein/Cell Line treatment Treatment with Inhibitor (e.g., 8-DMAG) and Controls start->treatment incubation Incubation treatment->incubation assay Specific Assay (e.g., Kinase Assay, Luciferase Assay, EMSA, Binding Assay) incubation->assay data_acquisition Data Acquisition (e.g., Luminescence, Radioactivity, Fluorescence, Absorbance) assay->data_acquisition analysis Data Analysis: IC50 Determination data_acquisition->analysis end End: Inhibitory Potency analysis->end

Caption: A generalized workflow for determining the inhibitory activity of a compound.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are outlines of common protocols used to assess the inhibitory activity of compounds against the discussed targets.

STAT3 Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to detect the binding of STAT3 to its DNA consensus sequence.

  • Nuclear Extract Preparation:

    • Culture cells to 80-90% confluency.

    • Treat cells with the test compound (e.g., this compound) for a specified time.

    • Stimulate cells with a STAT3 activator (e.g., IL-6) if necessary.

    • Harvest cells and isolate nuclear proteins using a nuclear extraction kit.

    • Determine protein concentration using a BCA or Bradford assay.[4]

  • Binding Reaction:

    • In a microcentrifuge tube, combine the nuclear extract, a biotin-labeled DNA probe containing the STAT3 binding site, and a binding buffer.

    • For competition experiments, add an excess of unlabeled ("cold") probe.

    • Incubate the reaction mixture at room temperature to allow for protein-DNA binding.[4]

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system.

  • Detection:

    • Transfer the DNA-protein complexes from the gel to a nylon membrane.

    • Detect the biotin-labeled DNA using a streptavidin-HRP conjugate and a chemiluminescent substrate.

    • Visualize the bands on an imaging system. A "shift" in the band migration indicates protein-DNA binding, and a decrease in the shifted band in the presence of the inhibitor indicates inhibition of binding.

Akt Kinase Assay (In Vitro)

This assay measures the ability of a compound to inhibit the kinase activity of Akt.

  • Immunoprecipitation of Akt (from cell lysates):

    • Lyse treated cells and quantify protein concentration.

    • Incubate cell lysates with an anti-Akt antibody to capture the Akt protein.

    • Add protein A/G-agarose beads to pull down the antibody-Akt complex.

    • Wash the beads to remove non-specific binding.

  • Kinase Reaction:

    • Resuspend the beads in a kinase buffer containing a specific Akt substrate (e.g., GSK-3α peptide) and ATP (can be radiolabeled with ³²P).

    • Add the test inhibitor at various concentrations.

    • Incubate the reaction at 30°C to allow for phosphorylation of the substrate by Akt.[17]

  • Detection of Phosphorylation:

    • Radiolabeled ATP: Stop the reaction and spot the mixture onto a phosphocellulose paper. Wash the paper to remove unincorporated ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Non-radiolabeled ATP: Stop the reaction and analyze the samples by Western blot using an antibody specific for the phosphorylated form of the substrate.[17]

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This cell-based assay measures the transcriptional activity of NF-κB.

  • Cell Transfection:

    • Seed cells in a multi-well plate.

    • Transfect the cells with a plasmid containing the luciferase reporter gene under the control of an NF-κB responsive promoter. A co-transfection with a control plasmid (e.g., Renilla luciferase) is often used for normalization.

  • Cell Treatment:

    • Treat the transfected cells with the test compound for a defined period.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • Luciferase Assay:

    • Lyse the cells using a lysis buffer.

    • Add the cell lysate to a luminometer plate.

    • Inject the luciferase substrate and measure the resulting luminescence, which is proportional to the NF-κB transcriptional activity.

    • If a control reporter was used, measure its activity as well for normalization.[14]

Gankyrin-Protein Interaction Assay (Pull-down Assay)

This assay can be used to identify inhibitors that disrupt the interaction of Gankyrin with its binding partners.

  • Protein Preparation:

    • Express and purify recombinant Gankyrin (e.g., with a His-tag) and its binding partner (e.g., S6 ATPase, with a different tag like GST).

  • Binding Reaction:

    • Immobilize one of the purified proteins (e.g., His-Gankyrin) on affinity beads (e.g., Ni-NTA agarose).

    • Incubate the immobilized protein with the other purified protein (GST-S6 ATPase) in a binding buffer in the presence or absence of the test inhibitor.

  • Washing and Elution:

    • Wash the beads several times to remove unbound proteins.

    • Elute the protein complexes from the beads.

  • Detection:

    • Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies against both proteins.

    • A decrease in the amount of the co-eluted protein in the presence of the inhibitor indicates disruption of the protein-protein interaction.[20]

Conclusion

While direct quantitative data for this compound is not yet available, the known inhibitory profile of its parent compound, genistein, suggests that it may also target key signaling pathways such as STAT3, Akt, and NF-κB. The provided comparative data on known inhibitors and detailed experimental protocols offer a valuable resource for researchers aiming to characterize the bioactivity of this compound and similar novel compounds. Further in vitro and in vivo studies are essential to elucidate the specific inhibitory concentrations and therapeutic potential of this promising natural product derivative.

References

Reproducibility of the Biological Effects of 8-(1,1-Dimethylallyl)genistein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of 8-(1,1-Dimethylallyl)genistein, also known as 8-prenylgenistein (8PG) or Glabranin, with a focus on the reproducibility of its reported activities. We collate and compare experimental data from various studies to offer an objective overview of its performance against its parent compound, genistein (B1671435), and other alternatives.

Estrogenic Activity

This compound exhibits estrogenic properties, a key biological effect investigated for its potential therapeutic applications. The reproducibility of this effect is assessed by comparing data from in vivo studies measuring uterine and vaginal tissue responses in immature female mice.

Comparative Analysis of Estrogenic Effects in Immature Female Mice

ParameterControlGenistein (75 mg/kg)8-prenylgenistein (75 mg/kg)8-prenylgenistein (150 mg/kg)Reference
Uterus Index (mg/g) 1.12 ± 0.131.98 ± 0.21No significant change1.49 ± 0.16[1][2]
Vagina Index (mg/g) 2.32 ± 0.183.83 ± 0.11No significant change3.13 ± 0.25[1][2]
Vaginal Cell Keratinization AbsentPresentAbsentPresent[1]
Uterine ER-α Protein Expression BaselineUpregulatedNo significant changeUpregulated[1][2]
Uterine PCNA Protein Expression BaselineUpregulatedNo significant changeUpregulated[1][2]

Experimental Protocol: Uterotrophic Assay in Immature Female Mice [1][2]

  • Animal Model: Immature female CD-1 mice.

  • Treatment: Oral gavage for 7 consecutive days with vehicle (control), genistein (75 mg/kg), low-dose 8-prenylgenistein (75 mg/kg), or high-dose 8-prenylgenistein (150 mg/kg).

  • Endpoint Analysis:

    • Uterine and Vaginal Indices: Uterus and vagina were excised, weighed, and normalized to body weight.

    • Histology: Vaginal smears were analyzed for cell keratinization. Uterine and vaginal tissues were sectioned and stained for histological examination.

    • Protein Expression: Uterine tissue lysates were analyzed by Western blot for Estrogen Receptor-alpha (ER-α) and Proliferating Cell Nuclear Antigen (PCNA).

Discussion on Reproducibility:

The available data consistently demonstrates that this compound possesses estrogenic activity, though its potency appears to be lower than its parent compound, genistein, at the same dosage[1][2]. A high dose of 8-prenylgenistein (150 mg/kg) was required to induce significant increases in uterine and vaginal weight and to upregulate ER-α and PCNA expression, similar to the effects of a lower dose of genistein (75 mg/kg)[1][2]. The lack of effect at a lower dose (75 mg/kg) of 8-prenylgenistein suggests a clear dose-dependent response. While direct replication of these exact quantitative values by independent labs is not yet published, the qualitative finding of its estrogenic activity is supported by the structure-activity relationship studies of prenylated flavonoids[1].

AMPK Activation

Recent studies have identified this compound as a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activity is linked to its potential hepatoprotective effects.

Comparative Analysis of AMPK Activation in HepG2 Cells

TreatmentAMPK Phosphorylation (Fold Change vs. Control)Downstream Target (p-ACC) ActivationReference
Control 1.0Baseline[3][4][5]
8-prenylgenistein (dose-dependent) Significantly increasedSignificantly increased[3][4][5]
AICAR (positive control) Significantly increasedNot reported[3]

Experimental Protocol: In Vitro AMPK Activation Assay [3][4][5]

  • Cell Line: Human hepatoma (HepG2) cells.

  • Treatment: Cells were treated with varying concentrations of 8-prenylgenistein or AICAR (an AMPK activator) for a specified duration.

  • Endpoint Analysis:

    • Western Blot: Cell lysates were analyzed by Western blotting using antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated Acetyl-CoA Carboxylase (p-ACC), and total ACC.

    • Lipid Accumulation: Palmitate-induced lipid accumulation was measured using Oil Red O staining.

Discussion on Reproducibility:

A 2024 study provides strong evidence for this compound as a novel AMPK activator[3][4][5]. The dose-dependent increase in AMPK phosphorylation is a key finding. Notably, the study also demonstrated that the AMPK inhibitor, Compound C, did not antagonize the effect of 8-prenylgenistein, suggesting a direct or unique mechanism of activation[3][4]. While this is a single comprehensive study, the detailed molecular analysis provides a solid foundation for future reproducibility studies. The consistency of the findings with the known roles of AMPK in lipid metabolism further strengthens the plausibility of these results.

Inhibition of Osteoclastogenesis

This compound has been shown to inhibit osteoclast differentiation and activity, suggesting its potential as a therapeutic agent for bone diseases like osteoporosis.

Comparative Analysis of Osteoclastogenesis Inhibition

TreatmentInhibition of TRAP-positive Multinucleated CellsDownregulation of Osteoclast-specific Genes (NFATC1, cSRC, MMP-9, Cathepsin K)Reference
Control BaselineBaseline[6]
Genistein (10⁻⁵ M) No significant inhibitionDownregulated NFATC1 and cSRC[6]
8-prenylgenistein (10⁻⁶ M) Potent inhibitionDownregulated NFATC1, cSRC, MMP-9, and Cathepsin K[6]
17-β estradiol (B170435) (10⁻⁸ M) Significant inhibitionNot reported[6]

Experimental Protocol: In Vitro Osteoclastogenesis Assay [6]

  • Cell Line: RAW 264.7 macrophage cells.

  • Induction of Differentiation: Cells were stimulated with receptor activator of nuclear factor-κB ligand (RANKL) to induce differentiation into osteoclast-like cells.

  • Treatment: Cells were co-treated with RANKL and genistein, 8-prenylgenistein, or 17-β estradiol.

  • Endpoint Analysis:

    • TRAP Staining: Differentiated osteoclasts were identified and quantified by staining for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

    • Gene Expression Analysis: The expression of key osteoclastogenic marker genes (NFATC1, cSRC, MMP-9, and Cathepsin K) was measured by quantitative real-time PCR or Western blot.

Discussion on Reproducibility:

The study by Zhang et al. (2022) provides compelling evidence that this compound is a more potent inhibitor of osteoclastogenesis than its parent compound, genistein[6]. A lower concentration of 8-prenylgenistein was sufficient to significantly inhibit the formation of mature osteoclasts and downregulate a broader range of osteoclast-specific genes compared to genistein[6]. The lack of detectable metabolites of 8-prenylgenistein under the experimental conditions suggests that the parent compound is directly responsible for the observed activity. As with the other biological effects, while this is a single, detailed study, the findings are consistent with the broader understanding of how flavonoids can influence bone cell differentiation. Further independent studies are needed to confirm the reproducibility of these specific quantitative findings.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Treatment Treatment with 8-prenylgenistein Cell Culture->Treatment Endpoint Analysis Endpoint Analysis Treatment->Endpoint Analysis Western Blot Western Blot Endpoint Analysis->Western Blot qPCR qPCR Endpoint Analysis->qPCR Staining Assays Staining Assays Endpoint Analysis->Staining Assays Animal Model Animal Model Dosing Oral Gavage/ Dietary Admixture Animal Model->Dosing Tissue Collection Tissue Collection Dosing->Tissue Collection Histology Histology Tissue Collection->Histology Biochemical Assays Biochemical Assays Tissue Collection->Biochemical Assays Gene Expression Gene Expression Tissue Collection->Gene Expression

Caption: General experimental workflow for in vitro and in vivo studies.

signaling_pathway cluster_ampk AMPK Pathway cluster_osteoclast Osteoclastogenesis 8-prenylgenistein 8-prenylgenistein AMPK AMPK 8-prenylgenistein->AMPK activates RANK RANK 8-prenylgenistein->RANK inhibits signaling p-AMPK p-AMPK (Active) AMPK->p-AMPK ACC ACC p-AMPK->ACC phosphorylates p-ACC p-ACC (Inactive) ACC->p-ACC Fatty Acid Synthesis Fatty Acid Synthesis p-ACC->Fatty Acid Synthesis inhibits RANKL RANKL RANKL->RANK binds NFATC1 NFATC1 RANK->NFATC1 activates cSRC cSRC NFATC1->cSRC upregulates MMP-9 MMP-9 NFATC1->MMP-9 upregulates Cathepsin K Cathepsin K NFATC1->Cathepsin K upregulates Osteoclast\nDifferentiation Osteoclast Differentiation cSRC->Osteoclast\nDifferentiation MMP-9->Osteoclast\nDifferentiation Cathepsin K->Osteoclast\nDifferentiation

Caption: Signaling pathways modulated by 8-prenylgenistein.

Conclusion

The available scientific literature provides a solid foundation for several key biological effects of this compound, including its estrogenic activity, its role as an AMPK activator, and its ability to inhibit osteoclastogenesis. In direct comparisons, it often exhibits distinct, and in some cases more potent, activities than its parent compound, genistein.

However, a rigorous assessment of the reproducibility of the specific quantitative effects of this compound is currently limited by the lack of multiple independent studies investigating the same endpoints with identical methodologies. The existing studies from different research groups do show a good qualitative consistency in the reported biological activities. To fully establish the reproducibility of its effects, further studies that aim to replicate and expand upon the initial findings are warranted. This will be crucial for its continued development as a potential therapeutic agent.

References

Safety Operating Guide

Proper Disposal of 8-(1,1-Dimethylallyl)genistein: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 8-(1,1-Dimethylallyl)genistein. The following disposal procedures are based on the available safety data for the parent compound, genistein. Given the structural similarities, the handling and disposal protocols are expected to be comparable. However, it is imperative to consult with your institution's environmental health and safety (EHS) department for final guidance.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact. The procedural steps outlined below are designed for researchers, scientists, and drug development professionals.

Key Safety and Handling Information

This compound, similar to its parent compound genistein, should be handled with care. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[1] Furthermore, it is considered very toxic to aquatic life with long-lasting effects, making it crucial to prevent its release into the environment.[1]

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment should be worn:

PPE CategorySpecific Recommendations
Hand Protection Wear chemical-impermeable gloves that have been inspected prior to use.
Eye/Face Protection Use tightly fitting safety goggles.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.
Respiratory Protection In case of insufficient ventilation or dust formation, wear a suitable respirator.
Quantitative Data and Physical Properties

The following table summarizes key quantitative and physical data for genistein, which are relevant for its safe handling and disposal.

PropertyValue
Molecular Formula C₁₅H₁₀O₅ (for Genistein)
Molecular Weight 270.24 g/mol (for Genistein)
Appearance Crystalline solid
Solubility Practically insoluble in water. Soluble in organic solvents such as DMSO.[2][3]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H410 (Very toxic to aquatic life with long lasting effects)[1]
Precautionary Statements P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P501 (Dispose of contents/container to an approved waste disposal plant)[4]

Step-by-Step Disposal Protocol

Adherence to the following step-by-step protocol is essential for the safe disposal of this compound.

  • Initial Assessment and Preparation:

    • Consult your institution's EHS guidelines for specific requirements regarding chemical waste disposal.

    • Ensure all necessary PPE is available and in good condition.

    • Designate a specific, well-ventilated area for the disposal procedure.

  • Containment of Spills:

    • In the event of a spill, prevent further leakage if it is safe to do so.[1]

    • Do not allow the chemical to enter drains or waterways.[1][5]

    • For solid spills, carefully sweep up or vacuum the material, avoiding dust formation.[6][7]

    • Place the collected material into a suitable, labeled, and closed container for disposal.[1][6]

  • Waste Collection and Storage:

    • Collect all waste material, including contaminated labware and PPE, in a designated and properly labeled hazardous waste container.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • Dispose of the chemical waste through an approved waste disposal plant.[4]

    • Follow all federal, state, and local regulations for hazardous waste disposal.[4]

    • Do not dispose of the material in the regular trash or pour it down the drain.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 8-(1,1-Dimethylallyl)genistein

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 8-(1,1-Dimethylallyl)genistein

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, a derivative of genistein, it is imperative to use appropriate personal protective equipment to prevent exposure. The required PPE may vary depending on the specific procedure being performed.[1][2] General laboratory attire, including long pants and closed-toe shoes, is mandatory at all times when working in the laboratory.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Handling Solid Compound Safety glasses with side shields.Nitrile or neoprene gloves, lab coat.[1]Recommended if weighing outside a ventilated enclosure.
Preparing Solutions Chemical splash goggles or face shield.[1]Nitrile or neoprene gloves, chemically resistant lab coat or apron.[1]Required if not working in a fume hood or ventilated enclosure.
Administering to Cell Cultures or Animals Safety glasses with side shields.Nitrile or neoprene gloves, lab coat.[1]Not generally required if performed in a biological safety cabinet.
Cleaning Spills Chemical splash goggles and face shield.[1]Heavy-duty nitrile or neoprene gloves, disposable coveralls.[1]Respirator with appropriate cartridges.[1]
II. Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound from receipt to experimental use is critical to minimize exposure risks.[1]

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name and hazard information.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.[1]

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Keep the container tightly closed.[3] For long-term storage, refer to the manufacturer's recommendations, which may include storage in a freezer.[3]

  • Protect from light.[1]

3. Preparation of Solutions:

  • All work with solid this compound and the preparation of its solutions should be conducted in a certified chemical fume hood or other ventilated enclosure.[1]

  • Use an analytical balance with a draft shield when weighing the solid compound.[1]

  • To prepare a stock solution, select an appropriate solvent such as DMSO. For increased solubility, the solution can be warmed to 37°C and sonicated.[1]

  • When preparing dilutions, add the stock solution to the diluent to minimize splashing.[1]

4. Experimental Use:

  • Clearly label all vessels containing solutions of the compound.

  • When performing experiments, ensure that all manipulations are carried out in a manner that minimizes the generation of aerosols or dust.[4]

  • Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.[1]

III. Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect unused solutions and contaminated solvents in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[5]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

IV. Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4][6] If skin irritation occurs, seek medical advice.[4]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][7] Seek immediate medical attention.[4]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[4] Seek medical attention if symptoms occur.[3]

  • If swallowed: Rinse mouth with water. Do not induce vomiting.[4] Call a physician or poison control center immediately.[4]

Visual Workflow for Safe Handling

cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Waste Disposal cluster_ppe Personal Protective Equipment receipt Receive and Inspect Package storage Store in Cool, Dry, Ventilated Area receipt->storage weigh Weigh Solid in Fume Hood storage->weigh Wear PPE prepare Prepare Solution in Fume Hood weigh->prepare experiment Conduct Experiment prepare->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid dispose Dispose as Hazardous Waste collect_solid->dispose collect_liquid->dispose ppe_gloves Gloves ppe_coat Lab Coat ppe_goggles Goggles

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-(1,1-Dimethylallyl)genistein
Reactant of Route 2
8-(1,1-Dimethylallyl)genistein

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。